Product packaging for (2R)-2-butyloxirane(Cat. No.:CAS No. 104898-06-8)

(2R)-2-butyloxirane

货号: B020065
CAS 编号: 104898-06-8
分子量: 100.16 g/mol
InChI 键: WHNBDXQTMPYBAT-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(2R)-2-Butyloxirane (CAS 104898-06-8) is a high-value chiral epoxide that serves as a versatile building block in organic synthesis. With a molecular formula of C₆H₁₂O and a molecular weight of 100.16 g/mol, this enantiopure compound is characterized by a three-membered oxirane ring substituted with a butyl group in the (R)-configuration . Research Applications & Value: This stereospecific epoxide is primarily employed as a key intermediate in the production of complex chiral molecules for pharmaceuticals, agrochemicals, and functional polymers . Its high reactivity, driven by ring strain, allows it to undergo stereospecific nucleophilic ring-opening reactions, enabling the predictable creation of new stereocenters in target molecules such as 1,2-amino alcohols and diols . Furthermore, it finds application in polymer chemistry for the synthesis of tailored materials and acts as a substrate in biological studies to investigate enzyme-catalyzed reactions, particularly with epoxide hydrolases . Mechanism of Action: The primary reactivity of this compound stems from the strained three-membered oxirane ring, which is highly susceptible to ring-opening reactions . It typically undergoes regioselective and stereospecific nucleophilic attack, often following an SN2 mechanism, where the nucleophile targets the less sterically hindered carbon atom of the ring. This process inverts the configuration at the carbon center, allowing for high levels of stereocontrol in the resulting products . Notice: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B020065 (2R)-2-butyloxirane CAS No. 104898-06-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBDXQTMPYBAT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315541
Record name (2R)-2-Butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104898-06-8
Record name (2R)-2-Butyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104898-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide to (2R)-2-Butyloxirane: A Core Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Butyloxirane, a vital chiral epoxide, serves as a cornerstone in modern asymmetric synthesis. Its stereodefined three-membered ring is primed for regioselective and stereospecific ring-opening reactions, making it an invaluable intermediate in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and key applications in pharmaceutical development, supported by structured data and process visualizations.

Chemical Identity

This compound is a chiral organic compound featuring a butyl group attached to an oxirane (epoxide) ring. The "(2R)" designation specifies the stereochemistry at the chiral carbon of the epoxide.

Identifier Value
CAS Number 104898-06-8[1][2]
IUPAC Name This compound[2]
Molecular Formula C₆H₁₂O[1][2]
InChI Key WHNBDXQTMPYBAT-ZCFIWIBFSA-N[2]
Canonical SMILES CCCC[C@@H]1CO1[2]

Table 1: Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Synonym
(R)-(+)-1,2-Epoxyhexane[1][2]
(R)-1,2-Hexene oxide[1]
(R)-Butyloxirane[1]
Oxirane, 2-butyl-, (2R)-[1]
(+)-1,2-Epoxyhexane[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data is aggregated from computed and experimental sources.

Property Value Source
Molecular Weight 100.16 g/mol Computed (PubChem)[2]
Appearance Clear colorless liquidExperimental[3]
Boiling Point 117.1 °C at 760 mmHgExperimental[3]
Density 0.871 g/cm³Experimental[3]
Refractive Index 1.425Experimental[3]
Flash Point 21.8 °CExperimental[3]
XLogP3 1.9Computed (PubChem)[2]
Topological Polar Surface Area 12.5 ŲComputed (PubChem)[2]

Synthesis: Experimental Protocol

The enantioselective synthesis of terminal epoxides like this compound is most effectively achieved through the asymmetric epoxidation of the corresponding alkene, 1-hexene. While the Sharpless Asymmetric Epoxidation is renowned for allylic alcohols, the Jacobsen-Katsuki epoxidation is highly effective for unfunctionalized olefins such as 1-hexene.

Protocol: Asymmetric Epoxidation of 1-Hexene (Jacobsen-Katsuki Reaction)

This protocol is a representative method for synthesizing this compound with high enantiomeric excess.

Materials:

  • 1-Hexene

  • (R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]

  • m-Chloroperoxybenzoic acid (m-CPBA) or Sodium hypochlorite (NaOCl) solution buffered with phosphate buffer

  • 4-Phenylpyridine N-oxide (4-PPNO) (as an axial ligand, optional but recommended)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Catalyst Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Jacobsen's catalyst (1-5 mol%) and 4-phenylpyridine N-oxide (1-5 mol%) in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0 °C using an ice bath.

  • Substrate Addition: Add 1-hexene (1.0 equivalent) to the cooled catalyst solution.

  • Oxidant Addition: Slowly add the oxidant (e.g., a solution of m-CPBA in DCM, 1.1 equivalents) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C. If using NaOCl, it should be added slowly as a buffered aqueous solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of 1-hexene.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack. This ring-opening reaction can be controlled to be highly regioselective and stereospecific, providing access to a wide range of chiral 1,2-disubstituted hexane derivatives.

  • Under Basic or Nucleophilic Conditions: A strong, non-hindered nucleophile will attack the less substituted carbon (C1) via an Sₙ2 mechanism, resulting in inversion of stereochemistry at that center.

  • Under Acidic Conditions: The reaction proceeds via a mechanism with Sₙ1-like character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

This predictable reactivity makes this compound a valuable chiral building block . It allows for the introduction of a defined stereocenter early in a synthetic sequence, which is then elaborated into a more complex target molecule. Chiral epoxides are key intermediates in the synthesis of numerous pharmaceuticals and bioactive natural products. For instance, similar chiral epoxides are used in the synthesis of the anticancer drug Halaven and the anticonvulsant Vigabatrin.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product hex 1-Hexene process Jacobsen-Katsuki Epoxidation hex->process oxidant Oxidant (e.g., m-CPBA) oxidant->process cat (R,R)-Jacobsen's Catalyst cat->process ligand 4-PPNO (Axial Ligand) ligand->process epoxide This compound process->epoxide

Caption: Asymmetric synthesis of this compound.

Reactivity Pathway: Nucleophilic Ring-Opening

G cluster_basic Basic/Nucleophilic Conditions cluster_acidic Acidic Conditions start This compound proc_basic Sₙ2 Attack at C1 start->proc_basic proc_acid Attack at C2 (more substituted carbon) start->proc_acid nuc Strong Nucleophile (Nu⁻) nuc->proc_basic prod_basic Product A (Attack at less substituted carbon) proc_basic->prod_basic h_nuc Weak Nucleophile (H-Nu) + Acid (H⁺) h_nuc->proc_acid prod_acid Product B (Attack at more substituted carbon) proc_acid->prod_acid

Caption: Regioselectivity of epoxide ring-opening reactions.

Logical Workflow: Application in Synthesis

G start This compound (Chiral Building Block) step1 Regioselective Ring-Opening start->step1 inter Chiral 1,2-Diol Derivative step1->inter step2 Functional Group Interconversions (e.g., Oxidation, Protection) inter->step2 inter2 Key Chiral Intermediate step2->inter2 step3 Coupling / Cyclization Reactions inter2->step3 end Complex Bioactive Molecule / API step3->end

Caption: General synthetic route utilizing this compound.

References

An In-depth Technical Guide to the Structure and Stereochemistry of (2R)-2-Butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-butyloxirane, an important chiral epoxide, serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its stereodefined three-membered ring allows for regio- and stereoselective ring-opening reactions, providing access to complex molecular architectures. This guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and characteristic reactions of this compound, supported by detailed experimental protocols and spectroscopic data.

Chemical Structure and Properties

Table 1: General and Chemical Properties
PropertyValueReference
IUPAC Name This compound[1]
Synonyms (R)-(+)-1,2-Epoxyhexane, (R)-2-Butyloxirane[1]
CAS Number 104898-06-8[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
InChIKey WHNBDXQTMPYBAT-ZCFIWIBFSA-N[1]
SMILES CCCC[C@@H]1CO1[1]
Table 2: Physical Properties
PropertyValueNotes
Appearance Colorless liquid[2]
Boiling Point 118-120 °CData for racemic 1,2-epoxyhexane[3]
Density 0.833 g/mL at 20 °CData for racemic 1,2-epoxyhexane[3]
Refractive Index n20/D 1.406Data for racemic 1,2-epoxyhexane[3]
Specific Rotation Data not readily available in searched literatureThe (+) designation in the synonym (R)-(+)-1,2-Epoxyhexane suggests a positive optical rotation.

Stereochemistry

The stereochemistry of this compound is defined by the 'R' configuration at the C2 carbon atom according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the butyl group, the oxirane oxygen, and the remaining two carbons of the ring dictates the stereochemical outcome of its reactions, particularly nucleophilic ring-opening. The enantiomeric purity of this compound is a critical parameter for its use in stereoselective synthesis and is typically determined by chiral gas chromatography or by measuring its specific optical rotation.

Synthesis

The most common and effective method for the enantioselective synthesis of this compound is the Jacobsen-Katsuki epoxidation of the corresponding alkene, 1-hexene. This reaction utilizes a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity.

Jacobsen_Epoxidation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_products Products & Purification 1-Hexene 1-Hexene Reaction_Vessel Epoxidation Reaction 1-Hexene->Reaction_Vessel Oxidant Oxidant (e.g., NaOCl) Oxidant->Reaction_Vessel Jacobsen_Catalyst (R,R)-Jacobsen's Catalyst Jacobsen_Catalyst->Reaction_Vessel catalyzes Crude_Product Crude this compound Reaction_Vessel->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: Workflow for the synthesis of this compound.
Experimental Protocol: Enantioselective Epoxidation of 1-Hexene

This protocol is a representative procedure based on the Jacobsen epoxidation.

  • Catalyst Preparation: The (R,R)-Jacobsen's catalyst is either purchased or synthesized according to established literature procedures.

  • Reaction Setup: A solution of 1-hexene in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel cooled in an ice bath.

  • Catalyst Addition: A catalytic amount of the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is added to the stirred solution.

  • Oxidant Addition: A buffered aqueous solution of an oxidant, such as sodium hypochlorite (bleach), is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. The reaction is vigorously stirred to ensure proper mixing of the biphasic system.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (1-hexene) is consumed.

  • Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected spectroscopic data.

Table 3: NMR Spectroscopic Data (CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~2.9mH-2
~2.7mH-1a
~2.4mH-1b
~1.3-1.6m-CH₂- (butyl chain)
~0.9t-CH₃
¹³C NMR ~52.4C-2
~47.1C-1
~35.6-CH₂-
~27.8-CH₂-
~22.5-CH₂-
~13.9-CH₃

Note: The chemical shifts are approximate and based on data for the racemic mixture and related epoxides.[4]

Table 4: IR and Mass Spectrometry Data
TechniqueKey Peaks/FragmentsInterpretation
FTIR (neat) ~3050-2900 cm⁻¹C-H stretching (alkane and epoxide)
~1250 cm⁻¹C-O-C asymmetric stretching (epoxide ring)
~920-820 cm⁻¹Epoxide ring breathing modes
Mass Spec. (EI) m/z 100Molecular ion (M⁺)
m/z 85[M - CH₃]⁺
m/z 71[M - C₂H₅]⁺
m/z 57[M - C₃H₇]⁺
m/z 43[C₃H₇]⁺ (base peak)

Note: Spectroscopic data is based on the racemic mixture of 1,2-epoxyhexane.

Key Reactions: Ring-Opening of the Epoxide

The high ring strain of the oxirane ring makes this compound susceptible to nucleophilic attack, leading to ring-opening. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon (C2) in a process with significant Sₙ1 character.

Acid_Catalyzed_Ring_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ Acid H-A Transition_State Sₙ1-like Transition State Protonated_Epoxide->Transition_State Nucleophile Nu: Nucleophile->Transition_State Product Ring-Opened Product (attack at C2) Transition_State->Product

Figure 2: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon (C1).

Base_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Epoxide This compound Transition_State Sₙ2 Transition State Epoxide->Transition_State Nucleophile Nu:⁻ Nucleophile->Transition_State Sₙ2 attack at C1 Alkoxide Alkoxide Intermediate Transition_State->Alkoxide Protonation Protonation Alkoxide->Protonation + H⁺ Final_Product Ring-Opened Product (attack at C1) Protonation->Final_Product

References

A Technical Guide to Enantiopure (2R)-2-Butyloxirane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Enantiopure (2R)-2-butyloxirane, also known as (R)-(+)-1,2-Epoxyhexane, is a chiral epoxide of significant interest in the fields of chemical synthesis and drug development. Its strained three-membered ring and defined stereochemistry make it a valuable C6 chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. The reactivity of the epoxide ring allows for regio- and stereoselective ring-opening reactions with various nucleophiles, providing access to a diverse range of functionalized chiral synthons. This technical guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of this compound for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Physical Properties

Enantiopure this compound is available from several commercial chemical suppliers. The table below summarizes key quantitative data, including typical specifications and physical properties compiled from supplier information and public databases.[1][2][3]

Parameter Value Source
CAS Number 104898-06-8PubChem[3]
Molecular Formula C₆H₁₂OPubChem[3]
Molecular Weight 100.16 g/mol PubChem[3]
Appearance Colorless liquidCymitQuimica[2]
Purity ≥97%Representative Data
Enantiomeric Excess (ee) ≥98%Representative Data
Boiling Point ~118-120 °C
Density ~0.83 g/mL
Refractive Index ~1.407
Solubility Soluble in most organic solvents

Note: Purity and enantiomeric excess values are representative and may vary between suppliers and batches. It is recommended to consult the supplier-specific Certificate of Analysis (CoA) for precise data. Major suppliers include Sigma-Aldrich and BLD Pharm.[4]

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a chiral electrophile. The epoxide ring can be opened by a wide range of nucleophiles, leading to the formation of 1,2-disubstituted hexane derivatives with controlled stereochemistry. Below is a detailed experimental protocol for a representative ring-opening reaction with sodium azide, a common precursor for the synthesis of chiral amino alcohols.

Experimental Protocol: Synthesis of (R)-1-Azidohexan-2-ol

This protocol describes the nucleophilic ring-opening of this compound with sodium azide to yield (R)-1-azidohexan-2-ol. The reaction proceeds with high regioselectivity, with the azide nucleophile attacking the less sterically hindered primary carbon of the epoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.1 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.1 eq).

  • Reaction Conditions: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-azidohexan-2-ol.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive azides with heavy metals. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of (R)-1-azidohexan-2-ol and the general synthetic utility of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in MeOH/H₂O add_reagents Add NaN₃ and NH₄Cl start->add_reagents stir Stir at Room Temperature (12-24h) add_reagents->stir concentrate Remove MeOH (Rotary Evaporator) stir->concentrate extract Extract with Et₂O concentrate->extract dry Dry with MgSO₄ extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product: (R)-1-Azidohexan-2-ol

Caption: Experimental workflow for the synthesis of (R)-1-azidohexan-2-ol.

synthetic_utility cluster_products Chiral Building Blocks butyloxirane This compound amino_alcohol (R)-1-Amino-2-hexanol butyloxirane->amino_alcohol 1. Nu⁻ = NH₃ 2. Reduction (if azide) diol (R)-1,2-Hexanediol butyloxirane->diol H₃O⁺ azido_alcohol (R)-1-Azido-2-hexanol butyloxirane->azido_alcohol NaN₃ thioether (R)-1-(Alkylthio)-2-hexanol butyloxirane->thioether RSH polymer Poly(2-butyloxirane) butyloxirane->polymer Cationic Initiator

Caption: Synthetic utility of this compound as a chiral building block.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with specific cellular signaling pathways. However, chiral epoxides as a class are known to possess a wide range of biological activities. Their reactivity towards nucleophiles, such as amino acid residues in proteins and DNA bases, is the basis for both their utility as therapeutic agents and their potential toxicity. The metabolism of simple aliphatic epoxides is often mediated by epoxide hydrolases, enzymes that catalyze their conversion to the corresponding diols.

Conclusion

Enantiopure this compound is a readily available and versatile chiral building block for the synthesis of a variety of valuable chemical entities. Its predictable reactivity allows for the stereocontrolled introduction of functionality, making it a key intermediate in the development of new pharmaceuticals and other bioactive molecules. While specific data on its interaction with signaling pathways is limited, its role as a precursor to biologically active compounds is well-established. Researchers and drug development professionals can leverage the information and protocols provided in this guide to effectively utilize this compound in their synthetic endeavors.

References

Safety and handling precautions for (2R)-2-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of (2R)-2-Butyloxirane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the official SDS from the supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound, also known as (R)-(+)-1,2-Epoxyhexane, is a chiral epoxide compound.[1] Its colorless and odorous nature requires careful handling in a laboratory setting.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C6H12O[2]
Molecular Weight 100.16 g/mol [2]
CAS Number 104898-06-8[2]
Appearance Colorless liquid[3]
Odor Distinctive[1]
Boiling Point 117.1°C at 760 mmHg[4]
Flash Point 21.8°C[4]
Density 0.871 g/cm³[4]
Solubility Limited solubility in water, soluble in organic solvents.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential to cause harm upon contact or ingestion.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Flammable Liquids 2H225: Highly flammable liquid and vaporDanger🔥
Acute Toxicity, Oral 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritationWarning

Data sourced from aggregated GHS information.[6]

Below is a diagram illustrating the general workflow for GHS hazard classification.

GHS_Classification_Workflow cluster_0 Hazard Identification and Classification Process A Gather Data on Substance (e.g., this compound) B Physical-Chemical Properties (e.g., flash point, boiling point) A->B C Toxicological Data (in vivo, in vitro, in silico) A->C D Evaluate Against GHS Criteria B->D C->D E Physical Hazards (e.g., Flammability) D->E F Health Hazards (e.g., Acute Toxicity, Irritation) D->F G Environmental Hazards D->G H Assign Hazard Classes and Categories E->H F->H G->H I Determine Signal Word, Pictograms, and Hazard/Precautionary Statements H->I J Generate Safety Data Sheet (SDS) and Labels I->J

Caption: General workflow for GHS hazard classification of a chemical substance.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

  • Use explosion-proof electrical and lighting equipment.

Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ground and bond containers when transferring material.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep refrigerated.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuate personnel from the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Toxicological Information and Experimental Protocols

Acute Oral Toxicity

The "Harmful if swallowed" classification is typically determined through studies that estimate the LD50 (Lethal Dose, 50%). A representative methodology is the OECD Test Guideline 423 (Acute Toxic Class Method).[7][8][9]

Experimental Protocol: OECD TG 423 (Acute Toxic Class Method) [9]

  • Principle: A stepwise procedure using a small number of animals (typically female rats) per step to obtain enough information on acute toxicity for classification.[9]

  • Procedure:

    • Animals are fasted prior to dosing.[9]

    • The substance is administered orally by gavage at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).[8]

    • A group of three animals is used in each step.[9]

    • The presence or absence of mortality in one step determines the dose for the next step (either higher or lower).[9]

  • Observation: Animals are observed for up to 14 days for signs of toxicity and mortality.[5]

  • Classification: The substance is classified based on the dose at which mortality is observed.

Skin Irritation

The "Causes skin irritation" classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. A standard in vitro method is the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[2][6][10]

Experimental Protocol: OECD TG 439 (Reconstructed Human Epidermis Test) [6][10]

  • Principle: The test substance is applied to a reconstructed human epidermis (RhE) model to assess its effect on cell viability.[6]

  • Procedure:

    • The test substance is applied topically to the RhE tissue.[10]

    • Following a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[10]

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).[10]

  • Measurement: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified.[10]

  • Classification: A substance is identified as a skin irritant if the mean cell viability of the treated tissues is reduced below a certain threshold (e.g., ≤ 50%) compared to control tissues.[10]

Eye Irritation

The "Causes serious eye irritation" classification is based on the potential of a substance to cause significant, but reversible, changes in the eye. While in vivo tests (OECD TG 405) have been traditionally used, in vitro methods are now preferred.

Experimental Protocol: Tiered Testing Strategy for Eye Irritation

A tiered approach is recommended to minimize animal testing.

Eye_Irritation_Testing_Strategy cluster_1 Tiered Testing Strategy for Eye Irritation Assessment A Start: Evaluate Existing Data (Phys-chem properties, data on analogs) B Weight-of-Evidence Analysis A->B C In Vitro / Ex Vivo Testing (e.g., BCOP - OECD TG 437, ICE - OECD TG 460) B->C D Sufficient Data for Classification? C->D E Classify and Label D->E Yes F In Vivo Testing (if necessary and justified) (OECD TG 405) D->F No G Final Classification F->G

Caption: A simplified tiered testing strategy for assessing eye irritation potential.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate that poses significant flammability and health hazards. A thorough understanding of its properties and strict adherence to the safety precautions outlined in this guide are essential for its safe use in a research and development setting. Always prioritize safety through proper training, the use of appropriate protective equipment, and adherence to established protocols.

References

Thermodynamic Properties of Butyloxirane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyloxirane isomers, primarily focusing on 1,2-epoxyhexane. Given the sparse availability of direct experimental data for these specific compounds in public databases, this document outlines the established experimental and computational methodologies for determining their thermodynamic characteristics. The content is structured to serve as a valuable resource for researchers in thermodynamics, chemical synthesis, and drug development, where understanding the energetic properties of molecules is crucial.

Quantitative Thermodynamic Data

Direct experimental thermochemical data for butyloxirane isomers are not extensively cataloged in readily accessible databases such as the NIST WebBook. The determination of these properties often requires dedicated experimental measurements or high-level computational studies. This section presents a structured summary of the key thermodynamic properties of interest. Where specific experimental values for butyloxirane are unavailable, data for analogous, smaller epoxides are provided for context, alongside a description of the properties for 1,2-epoxyhexane that have been identified in the literature.

Table 1: Summary of Thermodynamic Properties of Butyloxirane and Related Epoxides

Property1,2-Epoxyhexane (Butyloxirane)Butene Oxide Isomers (for comparison)
Enthalpy of Formation (ΔHf°) No direct experimental value readily available. Computational methods (see Section 2.2) are required for accurate prediction.Gas-phase ΔHf° values have been determined for butene oxide isomers through a combination of reaction calorimetry and ebulliometry[1][2].
Standard Molar Entropy (S°) Not experimentally determined. Can be calculated using statistical mechanics based on molecular structure and vibrational frequencies obtained from computational methods.Can be calculated using similar computational approaches as for butyloxirane.
Molar Heat Capacity (Cp) Not experimentally determined. Can be calculated as a function of temperature using computational chemistry methods.For some epoxides, heat capacity has been measured using techniques like differential scanning calorimetry (DSC)[3][4].
Gibbs Free Energy of Formation (ΔGf°) No direct experimental value readily available. Can be calculated from the enthalpy of formation and entropy using the equation: ΔGf° = ΔHf° - TΔSf°. A study on the reactivity of 1,2-epoxyhexane with chlorine atoms reported calculated Gibbs free reaction enthalpies using Density Functional Theory (DFT).Calculated for various reactions involving epoxides using computational methods.

Note: The values for butyloxirane isomers are generally not available in standard compilations and would require specific experimental determination or computational modeling as described in the methodologies below.

Methodologies for Determining Thermodynamic Properties

The determination of the thermodynamic properties of organic compounds like butyloxirane isomers involves a combination of experimental techniques and computational methods.

Experimental Protocols

2.1.1. Reaction Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of an epoxide can be determined indirectly by measuring the enthalpy of a reaction involving the compound, a technique often preferred over combustion calorimetry for its potential for smaller errors[1]. A common approach is to measure the heat of reduction of the epoxide to the corresponding alcohol[1].

Experimental Workflow:

  • Reactant Preparation: A solution of a potent reducing agent, such as lithium triethylborohydride (LiEt3BH) in a suitable high-boiling solvent like triethylene glycol dimethyl ether, is prepared inside a reaction calorimeter[1]. The epoxide (e.g., 1,2-epoxyhexane) is prepared as a pure liquid.

  • Calorimeter Setup: A reaction calorimeter, which is a device designed to measure the heat absorbed or released during a chemical reaction, is used. The system is typically maintained at a constant temperature, for instance, 25.1 °C[1].

  • Reduction Reaction: The pure liquid epoxide is added to the reducing agent solution in the calorimeter. The reduction of the epoxide to the corresponding alcohol (1-hexanol in the case of 1,2-epoxyhexane) is a rapid and quantitative reaction[1].

  • Heat Measurement: The calorimeter measures the heat evolved during the reaction (ΔHr1).

  • Calibration: To account for the heat of mixing and other secondary effects, a separate experiment is often conducted where the final product (the alcohol) is added to the reducing agent solution.

  • Calculation of Enthalpy of Reduction: By combining the heats from the different steps, the condensed-phase heat of reduction (ΔHred) of the pure liquid epoxide to the pure liquid alcohol is determined[1].

  • Calculation of Enthalpy of Formation: The enthalpy of formation of the liquid epoxide can then be calculated using Hess's law, provided the enthalpy of formation of the corresponding alcohol is known from the literature.

2.1.2. Ebulliometry for Heat of Vaporization

To determine the gas-phase enthalpy of formation, the heat of vaporization (ΔHvap) of the liquid epoxide is required. Ebulliometry is a technique used to accurately measure the boiling point of a liquid at different pressures.

Experimental Protocol:

  • Apparatus: An ebulliometer is used, which allows for the precise measurement of the boiling point of a liquid under controlled pressure.

  • Measurement: The boiling point of the butyloxirane isomer is measured at various pressures.

  • Data Analysis: The collected data of vapor pressure versus temperature are fitted to the Clausius-Clapeyron equation.

  • Calculation of Heat of Vaporization: The slope of the ln(P) versus 1/T plot is used to calculate the enthalpy of vaporization. This value is then corrected to standard conditions (e.g., 25 °C)[1].

The gas-phase enthalpy of formation is then obtained by summing the liquid-phase enthalpy of formation and the heat of vaporization.

Computational Protocols

Due to the challenges and costs associated with experimental thermochemistry, computational methods are increasingly used to predict the thermodynamic properties of molecules.

2.2.1. Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations can provide accurate estimates of thermodynamic properties.

Computational Workflow:

  • Structure Optimization: The 3D molecular structure of the butyloxirane isomer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These are crucial for calculating the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule.

  • Energy Calculation: Single-point energy calculations are then often performed using more accurate and computationally expensive methods, such as composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS) methods (e.g., CBS-QB3)[2]. These methods are known to provide "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

  • Calculation of Entropy and Heat Capacity: The standard molar entropy (S°) and heat capacity (Cp) are calculated using statistical mechanics from the vibrational frequencies and moments of inertia obtained from the DFT calculations.

  • Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (ΔGf°) is then calculated using the computed ΔHf° and S° values.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic properties of butyloxirane isomers, integrating both experimental and computational approaches.

ThermodynamicWorkflow cluster_experimental Experimental Determination cluster_computational Computational Determination cluster_output Final Thermodynamic Data exp_start Butyloxirane Isomer Sample reaction_cal Reaction Calorimetry (Reduction to Alcohol) exp_start->reaction_cal ebulliometry Ebulliometry exp_start->ebulliometry delta_h_red ΔH°red (liquid) reaction_cal->delta_h_red delta_h_vap ΔH°vap ebulliometry->delta_h_vap delta_h_f_liq ΔH°f (liquid) delta_h_red->delta_h_f_liq Using known ΔH°f of alcohol delta_h_f_gas ΔH°f (gas) delta_h_vap->delta_h_f_gas delta_h_f_liq->delta_h_f_gas final_data Comprehensive Thermodynamic Profile of Butyloxirane Isomers delta_h_f_gas->final_data comp_start Molecular Structure of Isomer dft_opt DFT Geometry Optimization & Frequency Calculation comp_start->dft_opt high_level High-Level Single Point Energy Calculation (e.g., CBS-QB3) dft_opt->high_level stat_mech Statistical Mechanics dft_opt->stat_mech comp_delta_h_f ΔH°f (gas) high_level->comp_delta_h_f Via isodesmic reactions comp_s S° (gas) stat_mech->comp_s comp_cp Cp (gas) stat_mech->comp_cp comp_delta_g_f ΔG°f (gas) comp_delta_h_f->comp_delta_g_f comp_s->comp_delta_g_f comp_cp->final_data comp_delta_g_f->final_data

References

The Genesis of Chirality: A Technical Guide to the Discovery and History of Chiral Epoxides in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are foundational building blocks in modern organic synthesis, prized for their versatility and the stereochemical control they offer. As strained three-membered rings containing two adjacent stereocenters, they serve as powerful intermediates in the construction of complex, biologically active molecules. Their ability to undergo regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles makes them indispensable in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides an in-depth exploration of the pivotal discoveries that unlocked the potential of chiral epoxides, tracing their evolution from laboratory curiosities to indispensable tools for asymmetric synthesis.

Early Developments: From Racemates to Resolutions

The initial synthesis of epoxides, or oxiranes, dates back to the 19th century. However, for much of their early history, these compounds were produced as racemic mixtures. The challenge of accessing enantiomerically pure epoxides was a significant barrier to their use in stereoselective synthesis. Early strategies were often laborious and inefficient, primarily relying on two main approaches:

  • Chiral Pool Synthesis: This method involves utilizing naturally occurring chiral molecules, such as amino acids, terpenes, or carbohydrates, as starting materials. The inherent chirality of these precursors is transferred through a series of chemical transformations to create the desired chiral epoxide. While effective, this approach is limited by the availability and structural diversity of the starting chiral pool.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, the resolution of racemic epoxides could be achieved through enantioselective hydrolysis or reaction with a chiral reagent. A notable early example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, a method later refined by researchers like Eric Jacobsen.

While these methods provided access to certain chiral epoxides, they were often substrate-specific, wasteful (in the case of resolution, where the theoretical maximum yield is 50%), and lacked the generality required for broad synthetic application. The true revolution in chiral epoxide synthesis awaited the development of catalytic asymmetric methods.

The Dawn of Catalytic Asymmetric Epoxidation

The 1980s and 1990s marked a paradigm shift in the synthesis of chiral epoxides, with the emergence of powerful catalytic systems capable of directly converting prochiral alkenes into enantiomerically enriched epoxides with high efficiency and predictability.

The Sharpless-Katsuki Asymmetric Epoxidation (1980)

The breakthrough arrived in 1980 when K. Barry Sharpless and his postdoctoral associate Tsutomu Katsuki discovered the first highly reliable and practical method for the asymmetric epoxidation of allylic alcohols.[1][2] This reaction, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[3][4][5]

The genius of the Sharpless-Katsuki epoxidation lies in its predictability and high degree of stereocontrol. The facial selectivity of the epoxidation is dictated by the chirality of the diethyl tartrate used, not the existing stereochemistry of the substrate.[4] This allows for the synthesis of a specific epoxide enantiomer on demand simply by choosing the appropriate tartrate ligand.

  • Using (+)-DET (D-(-)-diethyl tartrate): The oxidant delivers the oxygen atom from the bottom (alpha) face of the allylic alcohol when it is drawn in a specific orientation.

  • Using (-)-DET (L-(+)-diethyl tartrate): The oxidant delivers the oxygen atom from the top (beta) face of the allylic alcohol.

This predictability made it an invaluable tool for synthetic chemists. The reaction is particularly effective for primary and secondary allylic alcohols and tolerates a wide variety of functional groups.[5][6]

Sharpless_Epoxidation Sharpless-Katsuki Epoxidation Catalytic Cycle Catalyst [Ti(tartrate)(OiPr)₂]₂ (Active Catalyst) Coord1 Ligand Exchange: + Allylic Alcohol - iPrOH Catalyst->Coord1 Complex1 Ti-Tartrate-Alkoxide Complex Coord1->Complex1 Coord2 Ligand Exchange: + TBHP - iPrOH Complex1->Coord2 Complex2 Active Ti-Peroxide Complex Coord2->Complex2 Transfer Oxygen Atom Transfer to Alkene Complex2->Transfer Complex3 Ti-Alkoxide Product Complex Transfer->Complex3 Release Product Release: - Chiral Epoxide + iPrOH Complex3->Release Release->Catalyst Regeneration

Figure 1. Simplified Catalytic Cycle of the Sharpless-Katsuki Epoxidation.

The Jacobsen-Katsuki Asymmetric Epoxidation (1990)

While the Sharpless epoxidation was revolutionary, its scope was largely limited to allylic alcohols, as the hydroxyl group was necessary to coordinate to the titanium center. The next major advance came a decade later, in 1990, with the independent development of a new catalytic system by Eric Jacobsen and Tsutomu Katsuki.[7][8]

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst and a simple oxidant like sodium hypochlorite (bleach).[7][8] This method proved highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins, which were poor substrates for many other methods. The stereoselectivity is derived from the C₂-symmetric chiral salen ligand, which creates a chiral environment around the manganese center, directing the approach of the alkene.[7][8] The development of this reaction was a crucial step towards a general method for asymmetric epoxidation and has been widely applied in the synthesis of pharmaceuticals, including the HIV protease inhibitor, Crixivan.[8]

Jacobsen_Epoxidation Jacobsen-Katsuki Epoxidation Catalytic Cycle MnIII Mn(III)-salen (Pre-catalyst) Oxidation Oxidation (e.g., NaOCl) MnIII->Oxidation MnV Mn(V)=O-salen (Active Oxidant) Oxidation->MnV Approach Alkene Approach (Side-on) MnV->Approach Intermediate Proposed Intermediate (Concerted or Radical) Approach->Intermediate Transfer Oxygen Transfer & Epoxide Release Intermediate->Transfer Transfer->MnIII Regeneration

Figure 2. Simplified Catalytic Cycle of the Jacobsen-Katsuki Epoxidation.

The Shi Asymmetric Epoxidation (1996)

The field of asymmetric epoxidation took another leap forward in 1996 with the work of Yian Shi, who developed a powerful organocatalytic method. This represented a significant departure from the transition-metal-based systems of Sharpless and Jacobsen. The Shi epoxidation employs a chiral ketone, derived from D-fructose, as the catalyst and potassium peroxymonosulfate (Oxone) as the stoichiometric oxidant.

The reaction is believed to proceed through a chiral dioxirane intermediate, which is generated in situ from the reaction between the ketone catalyst and Oxone. This highly reactive dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner. The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted alkenes, which are often challenging substrates for other methods, and typically provides high enantiomeric excesses. The use of an environmentally benign, metal-free catalyst makes this reaction highly attractive, especially in process chemistry.

Shi_Epoxidation Shi Epoxidation Catalytic Cycle Ketone Chiral Ketone (Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane + Oxone Oxone Oxone (KHSO₅) TS Spiro Transition State Dioxirane->TS + Alkene Alkene Alkene (Substrate) Alkene->TS TS->Ketone Regeneration Product Chiral Epoxide TS->Product

Figure 3. Simplified Catalytic Cycle of the Shi Epoxidation.

Quantitative Data Summary

The following tables summarize representative results for the three landmark asymmetric epoxidation reactions, showcasing their substrate scope and typical efficiencies.

Table 1: Representative Sharpless-Katsuki Asymmetric Epoxidations

Allylic Alcohol Substrate Tartrate Ligand Yield (%) Enantiomeric Excess (ee, %)
Geraniol (+)-DIPT 80 95
(Z)-α-Phenylcinnamyl alcohol (-)-DET 77 >98
Cinnamyl alcohol (+)-DET 70 96

| (E)-2-Hexen-1-ol | (-)-DET | 85 | 95 |

Data compiled from various sources demonstrating typical results.

Table 2: Representative Jacobsen-Katsuki Asymmetric Epoxidations

Alkene Substrate Yield (%) Enantiomeric Excess (ee, %)
Indene 90 88
(Z)-1-Phenylpropene 84 92
2,2-Dimethylchromene 97 97

| (Z)-Ethyl cinnamate | 96 | 93 |

Data compiled from various sources demonstrating typical results.

Table 3: Representative Shi Asymmetric Epoxidations

Alkene Substrate Yield (%) Enantiomeric Excess (ee, %)
trans-Stilbene 90 90
1-Phenylcyclohexene 90 96
trans-β-Methylstyrene 84 92

| (E)-Ethyl Cinnamate | 85 | >98 |

Data compiled from various sources demonstrating typical results.

Detailed Experimental Protocols

The following are representative protocols for each of the key asymmetric epoxidation reactions.

Protocol: Sharpless-Katsuki Epoxidation of Geraniol
  • Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves (3.0 g). The flask is cooled to -20 °C in a cooling bath.

  • Reagent Addition: Dichloromethane (CH₂Cl₂, 100 mL) is added, followed by (+)-diisopropyl tartrate ((+)-DIPT, 0.60 mL, 2.8 mmol) and titanium(IV) isopropoxide (Ti(OiPr)₄, 0.50 mL, 1.7 mmol). The mixture is stirred for 10 minutes.

  • Substrate Addition: Geraniol (1.54 g, 10.0 mmol) is added to the mixture.

  • Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 4.0 mL, 22 mmol) is added dropwise over several minutes.

  • Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, water (2.0 mL) is added, and the mixture is stirred vigorously for 1 hour at room temperature. The mixture is filtered through a pad of Celite®, washing with dichloromethane. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral epoxide.

Protocol: Jacobsen-Katsuki Epoxidation of Indene
  • Preparation: To a 100 mL flask are added indene (1.16 g, 10.0 mmol) and the (R,R)-Jacobsen's catalyst (318 mg, 0.5 mmol, 5 mol%). Dichloromethane (10 mL) is added to dissolve the components.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Oxidant Addition: A buffered solution of sodium hypochlorite (0.55 M, 20 mL, 11 mmol) is added dropwise over 1 hour with vigorous stirring. The pH of the bleach solution should be buffered to ~11 with phosphate buffer.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C for 4-6 hours. Progress is monitored by TLC or GC.

  • Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude indene oxide is purified by flash chromatography to yield the enantiomerically enriched product.

Protocol: Shi Epoxidation of trans-Stilbene
  • Preparation: To a 250 mL flask are added trans-stilbene (1.80 g, 10.0 mmol), acetonitrile (CH₃CN, 50 mL), and a solution of the fructose-derived Shi catalyst (0.90 g, 3.0 mmol, 30 mol%) in acetonitrile.

  • Buffer Addition: An aqueous solution of potassium carbonate (K₂CO₃) is added to adjust the pH of the reaction mixture to approximately 10.5.

  • Cooling: The mixture is cooled to 0 °C in an ice bath.

  • Oxidant Addition: A solution of Oxone® (potassium peroxymonosulfate, 9.2 g, 15 mmol) in water is added dropwise over 1-2 hours. Vigorous stirring is essential.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.

  • Workup: The reaction is quenched by the addition of sodium thiosulfate solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the chiral trans-stilbene oxide.

Experimental_Workflow General Asymmetric Epoxidation Workflow Start Start Setup Reaction Setup (Flask, Solvent, Catalyst) Start->Setup Cooling Cool to Reaction Temp (e.g., 0°C or -20°C) Setup->Cooling Addition Substrate & Oxidant Addition Cooling->Addition Reaction Stir & Monitor (TLC / GC) Addition->Reaction Quench Reaction Quench & Workup Reaction->Quench Purify Purification (Chromatography) Quench->Purify Analyze Analysis (NMR, ee% determination) Purify->Analyze End End Analyze->End

Figure 4. A Generalized Experimental Workflow for Catalytic Asymmetric Epoxidation.

Conclusion

The journey to develop practical and efficient methods for the synthesis of chiral epoxides is a story of ingenuity and perseverance. From the early days of chiral pool synthesis and resolution to the landmark discoveries of the Sharpless, Jacobsen, and Shi epoxidations, the field has been transformed. These powerful catalytic asymmetric methods have provided chemists with the tools to install stereocenters with precision and predictability, profoundly impacting the synthesis of complex molecules and the development of new therapeutics. The principles established through the discovery of these reactions continue to inspire the design of new catalytic systems, pushing the boundaries of what is possible in stereoselective synthesis.

References

The Chiral Distinction: A Technical Guide to the Relationship Between Epoxide Stereochemistry and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides, three-membered cyclic ethers, are a class of highly reactive molecules owing to their inherent ring strain. This reactivity makes them valuable intermediates in organic synthesis and key pharmacophores in a diverse array of bioactive compounds.[1] The stereochemical configuration of the epoxide ring profoundly influences its biological activity. Different enantiomers and diastereomers of an epoxide-containing molecule can exhibit dramatically different potencies, mechanisms of action, and metabolic fates. This in-depth technical guide explores the critical relationship between epoxide stereochemistry and bioactivity, providing insights for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of epoxides, methods for assessing their bioactivity, and the molecular pathways they modulate, with a focus on quantitative data and detailed experimental methodologies.

Stereoselectivity in Bioactivity: A Quantitative Perspective

The differential interaction of epoxide stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is the basis for their varied bioactivities. One enantiomer may fit perfectly into a binding site, eliciting a potent therapeutic effect, while the other may bind weakly, be inactive, or even produce off-target toxicity. This is quantitatively illustrated by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values of different stereoisomers.

Compound ClassSpecific EpoxideStereoisomerBioactivity (IC50/EC50)Target/AssayReference
sEH Inhibitors Urea-based InhibitorS-enantiomer0.5 µMSoluble Epoxide Hydrolase[2]
R-enantiomer1.1 µMSoluble Epoxide Hydrolase[2]
Racemic2.4 µMSoluble Epoxide Hydrolase[2]
Anticancer Agents Steroidal Epoxide (EP2)Not Specified2.50 µMH1299 (Lung Cancer) Cells[3]
3.67 µMPC3 (Prostate Cancer) Cells[3]
1.95 µMHCC1806 (Breast Cancer) Cells[3]
Steroidal Epoxide (EP3)Not Specified12.65 µMH1299 (Lung Cancer) Cells[3]
15.10 µMPC3 (Prostate Cancer) Cells[3]
14.16 µMHCC1806 (Breast Cancer) Cells[3]

Key Experimental Protocols

Precise and reproducible experimental methods are paramount in studying the stereoselective effects of epoxides. This section provides detailed protocols for the asymmetric synthesis of chiral epoxides and for the bioassays used to evaluate their activity.

Asymmetric Synthesis of Chiral Epoxides

1. Sharpless-Katsuki Asymmetric Epoxidation

This method is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.

  • Materials:

    • Allylic alcohol

    • Titanium(IV) isopropoxide (Ti(OiPr)4)

    • (+)- or (-)-Diethyl tartrate (DET)

    • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

    • Anhydrous dichloromethane (DCM)

    • 4 Å molecular sieves

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4 Å molecular sieves.

    • Cool the flask to -20 °C in a cooling bath (e.g., acetonitrile/dry ice).

    • Add anhydrous DCM, followed by Ti(OiPr)4 and the appropriate enantiomer of DET (e.g., (+)-DET for epoxidation from the bottom face when the allylic alcohol is drawn in a specific orientation).

    • Stir the mixture for 30 minutes at -20 °C.

    • Add the allylic alcohol to the reaction mixture.

    • Slowly add a solution of TBHP in the non-polar solvent over a period of 1-2 hours, maintaining the temperature at -20 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid.

    • Allow the mixture to warm to room temperature and stir for at least 1 hour.

    • Filter the mixture through a pad of Celite to remove the titanium salts.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting epoxy alcohol by flash column chromatography.

2. Jacobsen-Katsuki Asymmetric Epoxidation

This method is particularly useful for the enantioselective epoxidation of unfunctionalized cis-alkenes.[4][5][6][7][8]

  • Materials:

    • Alkene substrate

    • (R,R)- or (S,S)-Jacobsen's catalyst (a chiral manganese-salen complex)

    • Buffered sodium hypochlorite (bleach) solution or m-chloroperoxybenzoic acid (mCPBA) as the oxidant

    • Dichloromethane (DCM)

    • 4-Phenylpyridine N-oxide (optional, as a co-catalyst)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask, add the alkene substrate and the Jacobsen's catalyst (typically 2-10 mol%) in DCM.

    • If using, add the 4-phenylpyridine N-oxide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the buffered bleach solution or a solution of mCPBA in DCM to the stirred reaction mixture.

    • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the epoxide product by flash column chromatography.

Bioactivity and Mechanistic Assays

1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9][10][11][12][13]

  • Materials:

    • Cancer cell line of interest (e.g., H1299, PC3, HCC1806)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well microtiter plates

    • Epoxide compound dissolved in a suitable solvent (e.g., DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of the epoxide compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the various concentrations of the epoxide compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Mitochondrial Membrane Potential (JC-1) Assay

This assay is used to assess the effect of a compound on mitochondrial health, a key indicator of apoptosis.[14][15][16]

  • Materials:

    • Cells treated with the epoxide compound

    • JC-1 dye solution

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with the epoxide compound for the desired time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a medium containing the JC-1 dye and incubate at 37 °C for 15-30 minutes in the dark.

    • Wash the cells to remove the excess dye.

    • Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a depolarized mitochondrial membrane will show green fluorescence (JC-1 monomers).

    • Quantify the percentage of cells with red and green fluorescence to assess the extent of mitochondrial depolarization.

3. Caspase-3 Activation (Western Blot) Assay

This assay detects the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.[9][17][18][19]

  • Materials:

    • Cells treated with the epoxide compound

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against cleaved caspase-3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the epoxide compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction.

Signaling Pathways and Mechanisms of Action

The stereochemistry of an epoxide dictates how it interacts with specific components of cellular signaling pathways, leading to its observed bioactivity. Below are visualizations of key pathways affected by bioactive epoxides.

Epoxyeicosatrienoic Acid (EET) Metabolism and Signaling

Epoxyeicosatrienoic acids (EETs) are endogenous lipid signaling molecules with roles in vasodilation and inflammation. Their bioactivity is terminated by soluble epoxide hydrolase (sEH). The stereochemistry of sEH inhibitors is crucial for their potency.

EET_Metabolism_and_Signaling EET Metabolism and Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (e.g., 14,15-EET) CYP_Epoxygenase->EETs Synthesis sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH GPCR G-Protein Coupled Receptor (GPCR) EETs->GPCR Activation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Hydrolysis sEH_Inhibitors sEH Inhibitors (Stereoselective) sEH_Inhibitors->sEH Inhibition Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) GPCR->Downstream_Signaling Biological_Effects Biological Effects (Vasodilation, Anti-inflammation) Downstream_Signaling->Biological_Effects

Caption: Metabolism of arachidonic acid to EETs and their subsequent inactivation by sEH.

Intrinsic Apoptosis Pathway

Many anticancer epoxides exert their effects by inducing apoptosis. The intrinsic pathway is a common mechanism, involving the mitochondria.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Anticancer_Epoxide Anticancer Epoxide (e.g., Panepoxydone) Cellular_Stress Cellular Stress Anticancer_Epoxide->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

NF-κB Signaling Pathway Inhibition

Some bioactive epoxides, such as panepoxydone, can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[10]

NFkB_Signaling_Pathway NF-κB Signaling Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->NFkB Release of NF-κB Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Panepoxydone Panepoxydone Panepoxydone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by panepoxydone.

Conclusion

The stereochemistry of epoxides is a critical determinant of their biological activity. Understanding and controlling the three-dimensional arrangement of atoms in these molecules is essential for the design and development of safe and effective drugs. This guide has provided a comprehensive overview of the quantitative differences in bioactivity between epoxide stereoisomers, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways they modulate. As the field of drug discovery continues to advance, a deep appreciation for the principles of stereochemistry will remain indispensable for the creation of novel and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-2-Butyloxirane from 1-Hexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (2R)-2-butyloxirane (also known as (R)-1,2-epoxyhexane) from the prochiral alkene, 1-hexene. The Jacobsen-Katsuki epoxidation, a robust and highly selective method for the asymmetric epoxidation of unfunctionalized alkenes, is presented as the primary synthetic route.[1][2] This methodology utilizes a chiral manganese(III) salen catalyst, commonly referred to as Jacobsen's catalyst, to achieve high enantioselectivity. Detailed procedures for the synthesis of the required (R,R)-Jacobsen's catalyst and the subsequent epoxidation of 1-hexene are provided, along with expected yields and enantiomeric excess based on literature for similar terminal alkenes.

Introduction

Chiral epoxides are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules due to their ability to introduce stereocenters with high fidelity. This compound is a key intermediate in the synthesis of various complex organic molecules. The enantioselective epoxidation of 1-hexene presents a direct and efficient route to this important chiral synthon. While methods like the Sharpless asymmetric epoxidation are highly effective for allylic alcohols, the Jacobsen-Katsuki epoxidation is the premier choice for unfunctionalized terminal alkenes such as 1-hexene.[1] This reaction employs a C₂-symmetric manganese(III) salen complex as a catalyst and an inexpensive oxidant, such as commercial bleach (sodium hypochlorite), to deliver an oxygen atom to the alkene with high facial selectivity.[2]

Reaction Scheme

The overall transformation involves the oxidation of 1-hexene in the presence of the chiral (R,R)-Jacobsen's catalyst to yield this compound.

Caption: Overall reaction for the enantioselective epoxidation of 1-hexene.

Experimental Protocols

This section is divided into two main protocols: the synthesis of the (R,R)-Jacobsen's catalyst and the enantioselective epoxidation of 1-hexene.

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride [(R,R)-Jacobsen's Catalyst]

The synthesis of the (R,R)-Jacobsen's catalyst is a three-step process starting from a racemic mixture of trans-1,2-diaminocyclohexane.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This step involves the separation of the desired (R,R)-enantiomer from the racemic mixture using L-(+)-tartaric acid to form diastereomeric salts.

  • Materials:

    • (±)-trans-1,2-Diaminocyclohexane

    • L-(+)-Tartaric acid

    • Deionized water

  • Procedure:

    • Dissolve L-(+)-tartaric acid in deionized water in a beaker with stirring.

    • Slowly add the (±)-trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition is exothermic.

    • Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the (R,R)-diammonium L-tartrate salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

    • The free (R,R)-1,2-diaminocyclohexane can be obtained by treating the tartrate salt with an aqueous solution of sodium hydroxide and extracting with an organic solvent like dichloromethane.

Step 2: Synthesis of the Salen Ligand: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

  • Materials:

    • (R,R)-1,2-Diaminocyclohexane

    • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

    • Absolute ethanol

  • Procedure:

    • Dissolve (R,R)-1,2-diaminocyclohexane in absolute ethanol.

    • Add two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the yellow salen ligand.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

Step 3: Complexation with Manganese(II) Acetate

  • Materials:

    • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen ligand)

    • Manganese(II) acetate tetrahydrate [Mn(OAc)₂·4H₂O]

    • Absolute ethanol

    • Lithium chloride (LiCl)

    • Air (as an oxidant)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the salen ligand in absolute ethanol.

    • Heat the mixture to reflux.

    • Add manganese(II) acetate tetrahydrate in one portion. The solution should turn dark brown.

    • Continue refluxing for 1 hour.

    • Add a solution of lithium chloride in ethanol.

    • Bubble air through the solution while continuing to reflux for another hour to oxidize the Mn(II) to Mn(III).

    • Cool the mixture to room temperature and then in an ice bath.

    • Collect the dark brown solid (R,R)-Jacobsen's catalyst by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Caption: Workflow for the synthesis of (R,R)-Jacobsen's catalyst.

Protocol 2: Enantioselective Epoxidation of 1-Hexene

This protocol describes the epoxidation of 1-hexene using the synthesized (R,R)-Jacobsen's catalyst and commercial bleach as the oxidant.

  • Materials:

    • 1-Hexene

    • (R,R)-Jacobsen's catalyst

    • Dichloromethane (CH₂Cl₂)

    • Commercial bleach (sodium hypochlorite, NaOCl solution)

    • 0.05 M Sodium phosphate dibasic solution (Na₂HPO₄)

    • 1 M Sodium hydroxide solution (NaOH)

    • Sodium sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach. Adjust the pH to approximately 11.3 using 1 M NaOH.

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexene and the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add the buffered bleach solution to the reaction mixture and stir vigorously. The reaction is biphasic.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel or by distillation.

Caption: Experimental workflow for the enantioselective epoxidation of 1-hexene.

Data Presentation

SubstrateCatalystOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Styrene(R,R)-Jacobsen'sm-CPBA/NMO-78>9596
Indene(R,R)-Jacobsen'sNaOCl09085-88
cis-β-MethylstyreneChiral Mn-SalenNaOCl25>9994.9 (for cis-epoxide)

Data is compiled from multiple sources for illustrative purposes.

Mechanism of Enantioselection

The enantioselectivity of the Jacobsen-Katsuki epoxidation is dictated by the chiral environment created by the C₂-symmetric salen ligand around the manganese center. The bulky tert-butyl groups on the salicylaldehyde moieties effectively block certain approaches of the alkene to the active manganese-oxo species. For the (R,R)-catalyst, 1-hexene is directed to approach the metal-oxo intermediate from a specific face, leading to the preferential formation of the (2R)-epoxide. The reaction is believed to proceed through a concerted or a radical intermediate pathway, depending on the substrate and reaction conditions.

Caption: Logical diagram of the enantioselective pathway.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the pH of the bleach solution is correctly adjusted and maintained.

    • Check the quality and concentration of the bleach solution.

    • Increase the stirring speed to improve phase mixing.

    • Consider using a phase-transfer catalyst if reaction rates are slow.

  • Low Enantioselectivity:

    • Ensure the chiral purity of the Jacobsen's catalyst.

    • Lowering the reaction temperature can significantly improve enantioselectivity.

    • The addition of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO), can enhance enantioselectivity and reaction rate.

  • Catalyst Decomposition:

    • The brown color of the catalyst should persist throughout the reaction. If it fades, the catalyst may be decomposing.

    • Avoid prolonged reaction times at elevated temperatures.

    • The presence of an axial ligand can stabilize the catalyst.

Conclusion

The Jacobsen-Katsuki epoxidation provides a highly effective and practical method for the enantioselective synthesis of this compound from 1-hexene. The protocol is scalable and utilizes readily available and relatively inexpensive reagents. By carefully controlling the reaction conditions and using a highly pure chiral catalyst, researchers can obtain the desired chiral epoxide in high yield and enantiomeric excess, making it a valuable tool for the synthesis of complex, stereochemically defined molecules in academic and industrial settings.

References

Application Notes and Protocols: Sharpless Asymmetric Epoxidation for (2R)-2-Butyloxirane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. This reaction, developed by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in 2001, provides a predictable and highly enantioselective route to chiral epoxides, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. This application note provides a detailed protocol for the synthesis of (2R)-2-butyloxirane, a valuable chiral building block, commencing with the Sharpless asymmetric epoxidation of (E)-2-hexen-1-ol.

Overall Synthesis Scheme

The synthesis of this compound is achieved in a two-step process starting from the commercially available (E)-2-hexen-1-ol. The first step is the Sharpless asymmetric epoxidation to yield (2R,3R)-2,3-epoxyhexan-1-ol. The second step involves the conversion of this epoxy alcohol to the desired this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Sharpless Asymmetric Epoxidation of (E)-2-hexen-1-ol

ParameterValueReference
Substrate(E)-2-hexen-1-ol[1]
Product(2R,3R)-2,3-epoxyhexan-1-ol[1]
Chiral Ligand(+)-Diethyl Tartrate ((+)-DET)[1]
CatalystTitanium(IV) isopropoxide[1]
Oxidanttert-Butyl hydroperoxide (TBHP)[1]
Yield77-88%[1]
Enantiomeric Excess (ee)≥95%[1]

Table 2: Conversion of (2R,3R)-2,3-epoxyhexan-1-ol to this compound

ParameterValue
Starting Material(2R,3R)-2,3-epoxyhexan-1-ol
Key Reagents1. p-Toluenesulfonyl chloride, Pyridine2. Lithium aluminum hydride (LiAlH₄)
ProductThis compound
Reported YieldHigh (specific yield depends on reaction scale and conditions)

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-2-hexen-1-ol to (2R,3R)-2,3-epoxyhexan-1-ol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • (E)-2-hexen-1-ol

  • Titanium(IV) isopropoxide

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene (5-6 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • D-tartaric acid

  • Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated 4Å molecular sieves

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Catalyst Preparation:

    • To a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane and activated 4Å molecular sieves.

    • Cool the flask to -20 °C.

    • Add titanium(IV) isopropoxide to the stirred solution.

    • Add (+)-diethyl tartrate dropwise to the solution. The solution should turn from colorless to a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes.

  • Epoxidation Reaction:

    • In a separate flask, dissolve (E)-2-hexen-1-ol in anhydrous dichloromethane.

    • Add the solution of (E)-2-hexen-1-ol to the catalyst mixture at -20 °C.

    • Add pre-cooled (-20 °C) tert-butyl hydroperoxide in toluene dropwise to the reaction mixture, maintaining the internal temperature below -20 °C.

    • Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a 10% aqueous solution of D-tartaric acid.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with a 10% aqueous solution of sodium hydroxide, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (2R,3R)-2,3-epoxyhexan-1-ol.

Protocol 2: Conversion of (2R,3R)-2,3-epoxyhexan-1-ol to this compound

This two-step protocol involves the tosylation of the primary alcohol followed by reductive cleavage of the tosylate.

Step 2a: Tosylation of (2R,3R)-2,3-epoxyhexan-1-ol

Materials:

  • (2R,3R)-2,3-epoxyhexan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Dissolve (2R,3R)-2,3-epoxyhexan-1-ol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine to the solution.

  • Add p-toluenesulfonyl chloride in one portion.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2b: Reduction of the Tosylate to this compound

Materials:

  • Crude tosylate from the previous step

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Ice bath

  • Standard glassware for filtration and distillation

Procedure:

  • To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of the crude tosylate in the same solvent dropwise.

  • After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Alternatively, the reaction can be quenched by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • The filtrate contains the desired this compound. The solvent can be carefully removed by distillation to obtain the product. Further purification can be achieved by vacuum distillation.

Visualizations

Sharpless Asymmetric Epoxidation Mechanism

Sharpless_Mechanism Ti_cat Ti(O-iPr)₄ Active_cat [Ti(O-iPr)₂(DET)]₂ (Active Catalyst) Ti_cat->Active_cat Ligand Exchange DET (+)-DET DET->Active_cat Intermediate Titanium-Tartrate-Substrate-Oxidant Complex Active_cat->Intermediate Coordination Allyl_OH (E)-2-Hexen-1-ol Allyl_OH->Intermediate TBHP t-BuOOH TBHP->Intermediate Product_complex Product-Catalyst Complex Intermediate->Product_complex Oxygen Transfer Product_complex->Active_cat Regeneration Product (2R,3R)-2,3-Epoxyhexan-1-ol Product_complex->Product Release Workflow start Start: (E)-2-Hexen-1-ol sharpless Sharpless Asymmetric Epoxidation - Ti(O-iPr)₄, (+)-DET, TBHP - CH₂Cl₂, -20 °C start->sharpless workup1 Aqueous Workup - D-Tartaric Acid, NaOH, Brine sharpless->workup1 purification1 Flash Column Chromatography workup1->purification1 epoxy_alcohol Intermediate: (2R,3R)-2,3-Epoxyhexan-1-ol purification1->epoxy_alcohol tosylation Tosylation - TsCl, Pyridine - CH₂Cl₂, 0 °C to RT epoxy_alcohol->tosylation workup2 Aqueous Workup - HCl, NaHCO₃, Brine tosylation->workup2 reduction Reduction - LiAlH₄ - Anhydrous Ether/THF workup2->reduction workup3 Quench and Filtration reduction->workup3 purification2 Distillation workup3->purification2 end Final Product: this compound purification2->end

References

Jacobsen Epoxidation Protocol for Terminal Alkenes: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Jacobsen-Katsuki epoxidation is a versatile and widely adopted method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2] This protocol utilizes a chiral manganese(III)-salen complex, known as Jacobsen's catalyst, to deliver an oxygen atom to the double bond, affording chiral epoxides.[1] While particularly effective for cis-disubstituted and conjugated alkenes, its application to terminal alkenes has been a subject of considerable research to optimize yields and enantioselectivities.[1] This document provides detailed application notes and protocols for the Jacobsen epoxidation of terminal alkenes, targeting researchers in organic synthesis and drug development.

Data Presentation: Epoxidation of Various Terminal Alkenes

The following table summarizes the reaction conditions and outcomes for the Jacobsen epoxidation of a range of terminal alkenes. This data is compiled from various literature sources to provide a comparative overview.

Alkene SubstrateCatalyst (mol%)OxidantCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)ee (%)
Styrene2NaOClN-Methylmorpholine N-oxide (NMO)CH₂Cl₂/H₂O048586
Styrene2KHSO₅NoneH₂O/CH₃CN170.25>9966
α-Methylstyrene4NaOCl4-Phenylpyridine N-oxide (PPNO)CH₂Cl₂/H₂O03.58886
1,2-Dihydronaphthalene4NaOClNoneCH₂Cl₂/H₂ORT127592
Indene<1NaOCl4-(3-phenylpropyl)pyridine N-oxide (P(3)NO)CH₂Cl₂/H₂ORT-9088
6-cyano-2,2-dimethylchromene5m-CPBAN-Methylmorpholine N-oxide (NMO)CH₂Cl₂0249567

Experimental Protocols

General Procedure for the Epoxidation of Styrene

This protocol is a representative example for the Jacobsen epoxidation of a terminal alkene using sodium hypochlorite as the oxidant.

Materials:

  • (R,R)-Jacobsen's catalyst

  • Styrene

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11)

  • N-Methylmorpholine N-oxide (NMO)

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%) and N-Methylmorpholine N-oxide (0.2 mmol, 20 mol%).

  • Dissolve the catalyst and additive in dichloromethane (5 mL).

  • Add styrene (1.0 mmol, 1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 mmol, 1.5 eq) dropwise over a period of 1 hour.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4 hours.

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxide.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of the Jacobsen Epoxidation

The following diagram illustrates the proposed catalytic cycle for the Jacobsen epoxidation. The cycle begins with the oxidation of the Mn(III)-salen catalyst to an active Mn(V)-oxo species, which then transfers its oxygen atom to the alkene substrate.

Jacobsen_Epoxidation_Cycle MnIII Mn(III)-salen (Catalyst) MnV Mn(V)=O-salen (Active Oxidant) MnIII->MnV Oxidation Intermediate [Alkene---O=Mn(V)-salen] Transition State MnV->Intermediate Alkene Coordination Byproduct Byproduct Intermediate->MnIII Oxygen Transfer & Product Release Epoxide Epoxide (Product) Intermediate->Epoxide Alkene Alkene (Substrate) Alkene->Intermediate Oxidant Oxidant (e.g., NaOCl) Oxidant->MnIII

Caption: Catalytic cycle of the Jacobsen epoxidation.

General Experimental Workflow

This diagram outlines the typical workflow for performing a Jacobsen epoxidation experiment in the laboratory, from reaction setup to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Glassware (Round-bottom flask, stir bar) B 2. Add Catalyst, Additive, and Solvent A->B C 3. Add Alkene Substrate B->C D 4. Cool to Reaction Temperature (e.g., 0 °C) C->D E 5. Add Oxidant Dropwise D->E F 6. Monitor Reaction by TLC E->F G 7. Quench Reaction & Separate Layers F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K L 12. Determine Enantiomeric Excess (Chiral HPLC/GC) K->L

Caption: General laboratory workflow for Jacobsen epoxidation.

References

Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of (2R)-2-Butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Butyloxirane, a chiral epoxide, is a valuable building block in asymmetric synthesis, particularly in the development of novel therapeutic agents. Its strained three-membered ring is susceptible to nucleophilic attack, leading to the regioselective formation of chiral 1,2-disubstituted hexanes. This ring-opening reaction is a cornerstone for introducing stereocenters with high fidelity, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals where stereochemistry dictates biological activity.

These application notes provide a detailed overview of the nucleophilic ring-opening reactions of this compound with various nucleophiles, including amines and azide. The protocols outlined herein offer methodologies for the synthesis of key chiral intermediates, such as β-amino alcohols and azido alcohols, which are precursors to a wide range of biologically active molecules.

Regioselectivity and Stereochemistry

The nucleophilic ring-opening of terminal epoxides like this compound under basic or neutral conditions proceeds via an SN2 mechanism. Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom (C1). This reaction occurs with inversion of configuration at the stereocenter, resulting in the formation of a single, predictable stereoisomer. This high degree of regioselectivity and stereocontrol is paramount in the synthesis of chiral drugs.

Quantitative Data Summary

The following tables summarize the quantitative data for the nucleophilic ring-opening of this compound with representative nucleophiles.

Table 1: Ring-Opening with Amine Nucleophiles

NucleophileProductCatalyst/SolventTemp. (°C)Time (h)Yield (%)
Aniline(R)-1-(phenylamino)hexan-2-olNeat60392
p-Anisidine(R)-1-(4-methoxyphenylamino)hexan-2-olNeat603.594
Benzylamine(R)-1-(benzylamino)hexan-2-olNeat602.595

Table 2: Ring-Opening with Azide Nucleophile

NucleophileProductReaction ConditionsTemp. (°C)Time (h)Yield (%)
Sodium Azide(R)-1-azido-2-hexanolNaN3, NH4Cl, MeOH/H2O501295
Sodium Azide(R)-1-azido-2-hexanolNaN3, H2O, pH 9.5302490
Sodium Azide(R)-1-azido-2-hexanolNaN3, H2O, pH 4.2302410 (Major product is the regioisomer)

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(Phenylamino)hexan-2-ol

Materials:

  • This compound (1.0 g, 10 mmol)

  • Aniline (1.02 g, 11 mmol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound and aniline.

  • Heat the neat mixture at 60°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (R)-1-(phenylamino)hexan-2-ol.

Protocol 2: Synthesis of (R)-1-azido-2-hexanol[1]

Materials:

  • This compound (1.0 g, 10 mmol)

  • Sodium azide (NaN3) (0.78 g, 12 mmol)

  • Ammonium chloride (NH4Cl) (0.64 g, 12 mmol)

  • Methanol (20 mL)

  • Water (5 mL)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium azide and ammonium chloride in a mixture of methanol and water.

  • Add this compound to the solution.

  • Heat the reaction mixture at 50°C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-1-azido-2-hexanol.

Visualizations

Nucleophilic_Ring_Opening Epoxide This compound TransitionState SN2 Transition State Epoxide->TransitionState Nucleophilic Attack at C1 Nucleophile Nucleophile (e.g., R-NH2, N3-) Nucleophile->TransitionState Product Ring-Opened Product (e.g., β-Amino alcohol) TransitionState->Product Inversion of Configuration

Caption: General mechanism of nucleophilic ring-opening of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound and Nucleophile Solvent Add Solvent (if applicable) Reagents->Solvent Heating Heat to specified temperature Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Chiral Product

Caption: General experimental workflow for nucleophilic ring-opening reactions.

Application Notes: (2R)-2-Butyloxirane as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-2-Butyloxirane , also known as (R)-(+)-1,2-Epoxyhexane, is a versatile chiral building block prized in synthetic organic chemistry. Its value stems from the presence of a stereodefined epoxide ring, which serves as a latent 1,2-diol. This functional group is susceptible to regioselective and stereospecific ring-opening reactions by a wide array of nucleophiles, allowing for the controlled introduction of complex carbon frameworks and functional groups. This reactivity makes it an ideal starting material for the asymmetric synthesis of numerous biologically active natural products, including acetogenins, pheromones, and macrolides.

A key application of this chiral motif is in the synthesis of γ-butyrolactones, a core structure in many natural products. The total synthesis of (+)-Muricatacin , a cytotoxic acetogenin from the seeds of Annona muricata, serves as an excellent case study. While many syntheses generate the required chiral epoxide intermediate in situ via methods like the Sharpless asymmetric epoxidation, the synthetic logic is directly applicable to the use of this compound or its long-chain homologs as the starting material. The strategy involves two crucial transformations:

  • Regioselective Epoxide Ring-Opening: A carbon nucleophile, typically an acetylide or an organocuprate, attacks the less-hindered carbon of the oxirane. This step establishes the main carbon skeleton of the target molecule.

  • Lactonization: The resulting secondary alcohol and a terminal carboxylic acid (or its precursor) are then cyclized to form the characteristic five-membered lactone ring.

This approach provides a convergent and highly stereocontrolled route to the target molecule, where the stereochemistry of the final product is dictated by the absolute configuration of the initial chiral epoxide.

Featured Application: Total Synthesis of (+)-Muricatacin

The following protocols are based on a common strategy for the synthesis of (+)-Muricatacin, which utilizes a chiral terminal epoxide as the key starting material. The workflow demonstrates the generation of the epoxide via Sharpless Asymmetric Epoxidation, followed by its conversion to the final natural product.

Quantitative Data Summary

The table below summarizes typical yields and stereoselectivity for the key transformations in the synthesis of (+)-Muricatacin.

StepTransformationStarting MaterialProductYield (%)Enantiomeric Excess (e.e.) (%)
1. Sharpless Asymmetric EpoxidationAlkene to Chiral Epoxide(E)-Hexadec-2-en-1-ol(2R,3R)-3-Tridecyloxiran-2-yl)methanol85-95>95
2. Regioselective Epoxide OpeningEpoxide to AlkyneEpoxide from Step 1(4R,5R)-Heptadec-2-yne-1,4,5-triol70-80>95
3. Oxidation and LactonizationDiol to LactoneTriol from Step 2(+)-Muricatacin60-70>95
Experimental Workflow Diagram

The diagram below illustrates the overall workflow for the synthesis of (+)-Muricatacin from a chiral epoxide precursor.

G cluster_start Starting Material Generation cluster_synthesis Core Synthesis Allyl_Alcohol Allylic Alcohol ((E)-Hexadec-2-en-1-ol) Epoxide Chiral Epoxide Intermediate Allyl_Alcohol->Epoxide  Sharpless Epoxidation Alkynol Alkynol Intermediate Epoxide->Alkynol  Acetylide Ring-Opening Muricatacin (+)-Muricatacin Alkynol->Muricatacin  Oxidation & Lactonization

Caption: Synthetic workflow for (+)-Muricatacin.

Detailed Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-Hexadec-2-en-1-ol

This protocol describes the creation of the chiral epoxide, which is functionally analogous to using a long-chain version of this compound.

Objective: To synthesize (2R,3R)-3-tridecyloxiran-2-yl)methanol with high enantioselectivity.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular Sieves, powdered

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • (E)-Hexadec-2-en-1-ol

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous CH₂Cl₂ (250 mL) and powdered 4Å molecular sieves (5 g). The suspension is cooled to -20 °C.

  • L-(+)-Diethyl tartrate (1.2 mL, 7.0 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). The mixture is stirred for 10 minutes at -20 °C.

  • A solution of (E)-Hexadec-2-en-1-ol (10.0 g, 41.6 mmol) in CH₂Cl₂ (20 mL) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -18 °C.

  • After stirring for an additional 10 minutes, tert-butyl hydroperoxide (15 mL of a 5.5 M solution in decane, 82.5 mmol) is added dropwise.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, the reaction is quenched by the addition of water (20 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with CH₂Cl₂.

  • The combined organic filtrate is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral epoxide as a white solid.

Synthetic Pathway Diagram

The diagram below details the key chemical transformation from the allylic alcohol to the final (+)-Muricatacin product.

G Start Allylic Alcohol Epoxide Chiral Epoxide Start->Epoxide 1. Ti(OⁱPr)₄, L-(+)-DET 2. TBHP, CH₂Cl₂ Intermediate Diol Intermediate Epoxide->Intermediate 1. n-BuLi, Acetylene 2. Dodecanal, THF Product (+)-Muricatacin Intermediate->Product Oxidation & Cyclization (e.g., Jones Oxidation)

Caption: Key transformations in the total synthesis of (+)-Muricatacin.

Protocol 2: Regioselective Ring-Opening and Lactonization

Objective: To convert the chiral epoxide into the γ-lactone core of (+)-Muricatacin.

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Acetylene gas (or a suitable precursor like trimethylsilylacetylene)

  • Dodecanal

  • Jones Reagent (CrO₃, H₂SO₄, acetone) or other suitable oxidizing agent

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Ring-Opening:

    • A flame-dried flask under a nitrogen atmosphere is charged with anhydrous THF (100 mL) and cooled to -78 °C.

    • Acetylene gas is bubbled through the solution for 20 minutes. n-Butyllithium (1.1 equivalents) is then added dropwise to form the lithium acetylide.

    • A solution of the chiral epoxide (from Protocol 1, 1 equivalent) in THF is added to the lithium acetylide suspension. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

    • The reaction is carefully quenched with saturated aqueous ammonium chloride (NH₄Cl). The aqueous layer is extracted with Et₂O (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting alkynol is typically used in the next step without further purification.

  • Chain Elaboration & Lactonization:

    • The crude alkynol is dissolved in THF and cooled to -78 °C. A second equivalent of n-BuLi is added to deprotonate the terminal alkyne and the hydroxyl group.

    • Dodecanal (1.1 equivalents) is added, and the reaction is stirred for 2-3 hours at -78 °C.

    • The reaction is quenched with saturated NH₄Cl and worked up as described previously to yield a triol intermediate.

    • The crude triol is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction oxidizes the primary and secondary alcohols, leading to the formation of a carboxylic acid and subsequent spontaneous lactonization.

    • The reaction is quenched with isopropanol, and the solvent is removed under reduced pressure. The residue is partitioned between water and Et₂O.

    • The aqueous layer is extracted with Et₂O. The combined organic layers are washed with NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.

    • The final product, (+)-Muricatacin, is purified by flash column chromatography.

Application Notes: The Role of (2R)-2-Butyloxirane in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-Butyloxirane, also known as (R)-1,2-Epoxyhexane, is a valuable chiral building block in modern organic synthesis. As a chiral epoxide, its primary utility lies in its susceptibility to stereospecific ring-opening reactions by various nucleophiles. This reactivity allows for the introduction of a defined stereocenter, making it a crucial intermediate in the enantioselective synthesis of biologically active molecules for the pharmaceutical and agrochemical industries[1]. The 1,2-disubstituted pattern generated from the ring-opening is a common motif in many drug candidates, particularly in the synthesis of chiral β-amino alcohols, which are key structural components of numerous therapeutic agents.

Application Spotlight: Synthesis of a Key Intermediate for Rivaroxaban

A prominent application of chiral epoxides, analogous in reactivity to this compound, is in the synthesis of intermediates for novel oral anticoagulants. Rivaroxaban, a direct inhibitor of Factor Xa, is a widely used anticoagulant for the prevention and treatment of thromboembolic diseases. A key chiral intermediate in its synthesis is the oxazolidinone core, specifically (R)-5-(hydroxymethyl)-3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one. The synthesis of this intermediate leverages the precise stereochemistry of a chiral epoxide precursor.

The general synthetic strategy involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a suitable chiral C4-epoxide, followed by an intramolecular cyclization to form the oxazolidinone ring. This process ensures the correct stereoconfiguration at the C5 position of the oxazolidinone, which is critical for the drug's biological activity.

Logical Workflow for Rivaroxaban Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 4-(4-aminophenyl)morpholin-3-one C Step 1: Epoxide Ring-Opening A->C B This compound (or analogous chiral epoxide) B->C D Step 2: Intramolecular Cyclization C->D Chiral Amino Alcohol Intermediate E Rivaroxaban Intermediate ((R)-Oxazolidinone) D->E

Caption: Synthetic workflow for the Rivaroxaban intermediate.

Experimental Protocols and Data

The following section details a representative protocol for the synthesis of the Rivaroxaban intermediate, adapted from established methods involving the cyclization of an amine with a chiral epoxide.

Synthesis of (R)-5-(hydroxymethyl)-3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one

This two-step synthesis involves the initial nucleophilic ring-opening of a chiral epoxide by an aniline derivative, followed by cyclization to form the desired oxazolidinone. A patent for a similar synthesis outlines a process starting from 4-(4-aminophenyl)morpholin-3-one and a chiral glycidol derivative[2].

Table 1: Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperature (°C)Yield (%)
1Epoxide Ring-Opening4-(4-aminophenyl)morpholin-3-one, (R)-GlycidolIsopropanolRefluxNot Isolated
2CyclizationDiethyl Carbonate, Potassium CarbonateDMF120~85%

Protocol 1: Synthesis of (R)-1-((4-(3-oxomorpholino)phenyl)amino)hexane-2-ol (Hypothetical Intermediate from this compound)

  • Materials: this compound (1.0 eq), 4-(4-aminophenyl)morpholin-3-one (1.0 eq), Lithium perchlorate (1.1 eq), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of 4-(4-aminophenyl)morpholin-3-one in anhydrous acetonitrile, add lithium perchlorate and stir until dissolved.

    • Add this compound dropwise to the solution at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC for the consumption of the starting materials.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, the chiral amino alcohol, can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of (R)-5-butyl-3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one

  • Materials: (R)-1-((4-(3-oxomorpholino)phenyl)amino)hexane-2-ol (1.0 eq), Triphosgene (0.5 eq) or Carbonyldiimidazole (CDI) (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve the chiral amino alcohol intermediate in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of triphosgene or CDI in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the completion of the reaction.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final oxazolidinone intermediate.

Biological Context: Mechanism of Action of Rivaroxaban

The pharmaceutical relevance of the synthesized intermediate is defined by its role in the structure of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa. Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting Factor Xa, Rivaroxaban effectively blocks this pathway, reducing thrombin generation and preventing thrombosis.

Simplified Blood Coagulation Cascade and Rivaroxaban Inhibition

Coagulation_Cascade cluster_prothrombinase Prothrombinase Complex cluster_fibrin_formation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin    Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin    Clot Fibrin Clot Fibrin->Clot FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibition Intrinsic Intrinsic Pathway Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX

Caption: Rivaroxaban directly inhibits Factor Xa, a key convergence point.

References

Polymerization of (2R)-2-Butyloxirane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the polymerization of (2R)-2-butyloxirane, also known as (R)-(+)-1,2-Epoxyhexane. This chiral monomer is a valuable building block for the synthesis of optically active polyethers with potential applications in chiral separations, asymmetric catalysis, and drug delivery systems.

The strained three-membered ring of this compound makes it susceptible to ring-opening polymerization (ROP), which can proceed via either cationic or anionic mechanisms. The choice of polymerization technique and catalyst system is crucial for controlling the polymer's molecular weight, polydispersity, and stereoregularity.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of this compound is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂). The polymerization proceeds through a chain-growth mechanism involving a tertiary oxonium ion as the propagating species.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Boron trifluoride etherate (BF₃·OEt₂) (distilled prior to use)

  • Anhydrous dichloromethane (DCM) (dried over CaH₂)

  • Methanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.

  • Dissolve the monomer in anhydrous dichloromethane. The monomer concentration is typically in the range of 1-2 M.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Slowly add the required amount of boron trifluoride etherate initiator via syringe while stirring vigorously. The initiator concentration is typically 1/100th to 1/500th of the monomer concentration.

  • Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the resulting poly(this compound) for its molecular weight (Mn and Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC), and its structure and stereoregularity using NMR spectroscopy and polarimetry.

Quantitative Data for Cationic Polymerization:

InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
BF₃·OEt₂200:1048518,0001.4
BF₃·OEt₂100:1-206929,5001.3

Note: The data presented in this table are representative and can vary based on specific reaction conditions and purity of reagents.

Cationic_Polymerization_Workflow Monomer This compound Reaction Polymerization (0°C to -78°C) Monomer->Reaction Solvent Anhydrous DCM Solvent->Reaction Initiator BF3·OEt2 Initiator->Reaction Termination Termination (Methanol) Reaction->Termination Precipitation Precipitation (Methanol/Hexane) Termination->Precipitation Polymer Poly(this compound) Precipitation->Polymer Characterization Characterization (GPC, NMR) Polymer->Characterization Anionic_Polymerization_Workflow Monomer This compound Reaction Polymerization (0°C to 25°C) Monomer->Reaction Initiator Potassium tert-butoxide Initiator->Reaction Solvent Anhydrous THF Solvent->Reaction Termination Termination (Acidified Methanol) Reaction->Termination Precipitation Precipitation (Water/Methanol) Termination->Precipitation Polymer Poly(this compound) Precipitation->Polymer Characterization Characterization (GPC, NMR) Polymer->Characterization

Application Notes and Protocols for the Catalytic Kinetic Resolution of Racemic 1,2-Epoxyhexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic epoxides is a powerful strategy for the synthesis of enantiomerically enriched epoxides and 1,2-diols, which are versatile chiral building blocks in the pharmaceutical industry. The hydrolytic kinetic resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, offers a highly efficient and practical method for achieving this transformation. This application note provides detailed protocols for the catalytic kinetic resolution of racemic 1,2-epoxyhexane using a chiral (salen)cobalt(III) complex.

The reaction employs a chiral catalyst to selectively hydrolyze one enantiomer of the racemic epoxide at a much faster rate than the other, resulting in the recovery of the unreacted epoxide with high enantiomeric excess and the formation of the corresponding 1,2-diol, also in high enantiomeric excess. The commercially available (R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is activated in situ to the active Co(III) species, which catalyzes the enantioselective ring-opening of the epoxide with water.

Data Presentation

The following tables summarize the quantitative data for the hydrolytic kinetic resolution of racemic 1,2-epoxyhexane catalyzed by (R,R)-(salen)Co(III)OAc.

Table 1: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyhexane

Catalyst Loading (mol%)Time (h)Conversion (%)Epoxide ee (%)Diol ee (%)
0.21252>9998
0.12451>9998
0.0548509997

Data sourced from representative literature. Actual results may vary based on specific reaction conditions.

Table 2: Isolated Yields of Enantioenriched Products

ProductYield (%)Enantiomeric Excess (ee, %)
(S)-1,2-Epoxyhexane45>99
(R)-1,2-Hexanediol4898

Yields are based on a theoretical maximum of 50% for each product in a kinetic resolution.

Experimental Protocols

Materials and Methods
  • Racemic 1,2-epoxyhexane: Commercially available, should be purified by distillation before use.

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): Commercially available (referred to as (R,R)-(salen)Co(II)).

  • Glacial Acetic Acid (AcOH): Reagent grade.

  • Deionized Water: High purity.

  • Tetrahydrofuran (THF): Anhydrous, freshly distilled.

  • Diethyl Ether (Et₂O): Anhydrous.

  • Anhydrous Magnesium Sulfate (MgSO₄): For drying.

  • Silica Gel: For column chromatography (230-400 mesh).

Catalyst Activation: Preparation of (R,R)-(salen)Co(III)OAc

The active (salen)Co(III)OAc catalyst is generated in situ from the more stable (salen)Co(II) precursor.

  • To a clean, dry flask, add (R,R)-(salen)Co(II) (1.0 eq).

  • Dissolve the complex in toluene (approx. 0.1 M solution).

  • Add glacial acetic acid (1.0 eq) to the solution.

  • Stir the mixture open to the air for 1 hour at room temperature. The color of the solution will change from orange-red to a deep brown, indicating the oxidation of Co(II) to Co(III).

  • The resulting solution of the (R,R)-(salen)Co(III)OAc catalyst is used directly in the kinetic resolution.

Protocol for the Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyhexane
  • To a round-bottom flask equipped with a magnetic stir bar, add the prepared (R,R)-(salen)Co(III)OAc solution (0.2 mol% relative to the racemic epoxide).

  • Add racemic 1,2-epoxyhexane (1.0 eq) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add deionized water (0.55 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 (typically 12-24 hours). The progress of the reaction can be monitored by chiral GC analysis of aliquots.

  • Upon completion (approximately 50-55% conversion), dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with water to remove the catalyst and any remaining diol.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1,2-epoxyhexane.

  • The aqueous layer contains the (R)-1,2-hexanediol. This can be extracted with a more polar solvent like ethyl acetate, and the combined organic extracts dried and concentrated.

  • Purify the recovered epoxide and the diol by flash column chromatography on silica gel.

Analytical Method: Chiral Gas Chromatography (GC)

The enantiomeric excess of the unreacted 1,2-epoxyhexane and the 1,2-hexanediol product can be determined by chiral gas chromatography. The diol is often derivatized to improve its volatility and resolution.

  • Derivatization of 1,2-Hexanediol:

    • To a solution of the diol in dichloromethane (CH₂Cl₂), add an excess of trifluoroacetic anhydride and a catalytic amount of pyridine.

    • Stir at room temperature for 30 minutes.

    • Quench the reaction with water and extract the derivatized diol with CH₂Cl₂.

    • Dry the organic layer and analyze by chiral GC.

  • GC Conditions:

    • Column: Chiraldex G-TA (30 m x 0.25 mm x 0.12 µm) or equivalent chiral column.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program for 1,2-Epoxyhexane: Isothermal at 60 °C.

    • Oven Program for derivatized 1,2-Hexanediol: 80 °C, then ramp at 5 °C/min to 130 °C.

    • Expected Elution Order: For many chiral columns, the (R)-enantiomer of the epoxide elutes before the (S)-enantiomer. The elution order of the derivatized diol should be determined using authentic racemic and enantioenriched samples.

Visualizations

G cluster_0 Catalyst Activation cluster_1 Kinetic Resolution cluster_2 Workup & Analysis Co(II)-salen Co(II)-salen Co(III)-salen (Active Catalyst) Co(III)-salen (Active Catalyst) Co(II)-salen->Co(III)-salen (Active Catalyst) AcOH, O2 Racemic 1,2-Epoxyhexane Racemic 1,2-Epoxyhexane Fast Reacting Enantiomer Fast Reacting Enantiomer Racemic 1,2-Epoxyhexane->Fast Reacting Enantiomer Slow Reacting Enantiomer Slow Reacting Enantiomer Racemic 1,2-Epoxyhexane->Slow Reacting Enantiomer 1,2-Hexanediol 1,2-Hexanediol Fast Reacting Enantiomer->1,2-Hexanediol Co(III)-salen, H2O (fast) Enantioenriched Epoxide Enantioenriched Epoxide Slow Reacting Enantiomer->Enantioenriched Epoxide Remains Unreacted Reaction Mixture Reaction Mixture Separation Separation Reaction Mixture->Separation Et2O/H2O Extraction Organic Layer Organic Layer Separation->Organic Layer Aqueous Layer Aqueous Layer Separation->Aqueous Layer Purification (Epoxide) Purification (Epoxide) Organic Layer->Purification (Epoxide) Column Chromatography Purification (Diol) Purification (Diol) Aqueous Layer->Purification (Diol) Extraction & Column Chromatography Chiral GC Analysis Chiral GC Analysis Purification (Epoxide)->Chiral GC Analysis Purification (Diol)->Chiral GC Analysis

Caption: Experimental workflow for the hydrolytic kinetic resolution.

G Co(III)-salen Co(III)-salen Activated Epoxide Activated Epoxide Co(III)-salen->Activated Epoxide Lewis Acid Activation Epoxide Epoxide Epoxide->Activated Epoxide H2O H2O Diol Product Diol Product H2O->Diol Product Nucleophilic Attack Activated Epoxide->Diol Product Regenerated Catalyst Regenerated Catalyst Diol Product->Regenerated Catalyst Product Release Regenerated Catalyst->Co(III)-salen Catalytic Cycle

Caption: Simplified catalytic cycle for the hydrolytic kinetic resolution.

Application Notes and Protocols: Regioselective Control in the Ring-Opening of (2R)-2-Butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R)-2-Butyloxirane, a chiral epoxide, is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules.[1] The regioselective opening of its epoxide ring is a critical transformation that allows for the introduction of a wide range of functional groups. Control over the site of nucleophilic attack is paramount for achieving the desired product isomer. This document provides a detailed overview of the principles governing the regioselective ring-opening of this compound, along with experimental protocols for achieving predictable outcomes.

The regioselectivity of the ring-opening reaction is primarily dictated by the reaction conditions, specifically the pH (acidic or basic) and the nature of the nucleophile.[2][3][4]

  • Under basic or neutral conditions with strong nucleophiles , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1), leading to the formation of a secondary alcohol.[2][3]

  • Under acidic conditions with weak nucleophiles , the reaction exhibits SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge. This results in the formation of a primary alcohol.[2][5]

Key Principles of Regioselective Ring-Opening

The regiochemical outcome of the nucleophilic attack on this compound can be reliably predicted based on the reaction mechanism.

SN2 Pathway (Basic/Neutral Conditions)

Under basic or neutral conditions, strong, unhindered nucleophiles directly attack one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the butyl group at the C2 position, the nucleophile preferentially attacks the less substituted C1 position. This backside attack leads to an inversion of configuration at the reacting center.

SN2_Pathway cluster_reactants Reactants cluster_product Product epoxide This compound product Attack at C1 (less hindered) epoxide->product Ring Opening nucleophile Nu⁻ nucleophile->epoxide S N 2 Attack

Caption: SN2 ring-opening of this compound.

SN1-like Pathway (Acidic Conditions)

In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This protonation weakens the C-O bonds and facilitates ring opening. The transition state has significant carbocation character, which is more stable on the more substituted carbon (C2). Consequently, the weak nucleophile attacks at this position.

SN1_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product epoxide This compound protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide Protonation acid H⁺ product Attack at C2 (more substituted) protonated_epoxide->product Nucleophilic Attack (NuH)

Caption: SN1-like ring-opening of this compound.

Data Presentation: Regioselectivity of Ring-Opening Reactions

The following tables summarize the expected regiochemical outcomes for the ring-opening of this compound with various nucleophiles under different conditions. The regiomeric ratios are illustrative and can be influenced by specific reaction parameters such as solvent, temperature, and the use of catalysts.

Table 1: Ring-Opening under Basic/Neutral Conditions (SN2)

NucleophileReagentExpected Major Product (Attack at C1)Expected Regiomeric Ratio (C1:C2)
AzideNaN3(R)-1-azidohexan-2-ol>95:5
ThiolateR-SH, NaH(R)-1-(alkylthio)hexan-2-ol>95:5
CyanideNaCN(R)-3-hydroxyheptanenitrile>90:10
AlkoxideR-OH, NaH(R)-1-alkoxyhexan-2-ol>95:5
GrignardR-MgBr(R)-1-alkylhexan-2-ol>98:2
OrganolithiumR-Li(R)-1-alkylhexan-2-ol>98:2

Table 2: Ring-Opening under Acidic Conditions (SN1-like)

NucleophileReagentExpected Major Product (Attack at C2)Expected Regiomeric Ratio (C2:C1)
WaterH2O, H2SO4 (cat.)(R)-hexane-1,2-diol>90:10
AlcoholR-OH, H2SO4 (cat.)(R)-2-alkoxyhexan-1-ol>90:10
HalideH-X(R)-2-halohexan-1-ol>95:5
Carboxylic AcidR-COOH(R)-2-hydroxyhexyl carboxylate>85:15

Experimental Protocols

The following are general protocols for achieving regioselective ring-opening of this compound. Safety Precaution: this compound is a flammable and potentially harmful substance.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: SN2 Ring-Opening with Sodium Azide (Attack at C1)

Objective: To synthesize (R)-1-azidohexan-2-ol.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Ethanol/Water (e.g., 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (1.2 equivalents) in the ethanol/water solvent mixture.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1_Workflow A Dissolve NaN3 in EtOH/H2O B Add this compound A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Quench with NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for SN2 ring-opening with azide.

Protocol 2: SN1-like Ring-Opening with Methanol (Attack at C2)

Objective: To synthesize (R)-2-methoxyhexan-1-ol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (H2SO4, catalytic amount)

  • Sodium bicarbonate (NaHCO3) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol_2_Workflow A Dissolve Epoxide in Methanol B Cool to 0 °C A->B C Add Catalytic H2SO4 B->C D Stir and Warm to RT C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F G Remove Methanol F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for SN1-like ring-opening with methanol.

Conclusion

The regioselective ring-opening of this compound is a powerful and versatile transformation in organic synthesis. By carefully selecting the reaction conditions and the nucleophile, chemists can control the position of nucleophilic attack to predictably access either the C1 or C2-substituted product. The protocols and data presented herein provide a foundational guide for researchers in the rational design of synthetic routes involving this important chiral building block. Further optimization of reaction parameters may be necessary to achieve the desired outcomes for specific substrate-nucleophile combinations.

References

Application of (2R)-2-Butyloxirane in the Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-Butyloxirane, also known as (R)-1,2-epoxyhexane, is a valuable chiral building block in asymmetric synthesis. Its strained three-membered ring is susceptible to nucleophilic attack, leading to highly regioselective and stereospecific ring-opening reactions. This reactivity allows for the introduction of a variety of functional groups, yielding a diverse array of chiral alcohols, which are key intermediates in the development of pharmaceuticals and other biologically active molecules. The inherent chirality of this compound provides a straightforward route to enantiomerically enriched products, often with high stereochemical fidelity. This application note details protocols for the synthesis of chiral β-alkoxy alcohols and β-azido alcohols, highlighting the versatility of this chiral epoxide.

Application Notes

The enantioselective ring-opening of this compound is a powerful strategy for the synthesis of non-racemic chiral alcohols. The choice of nucleophile and catalyst is crucial for achieving high yields and regioselectivity. The reactions typically proceed via an SN2 mechanism, resulting in the inversion of configuration at the stereocenter undergoing nucleophilic attack.

Synthesis of Chiral β-Alkoxy Alcohols:

The reaction of this compound with phenols in the presence of a Lewis acid catalyst, such as titanium(IV) isopropoxide, affords chiral β-alkoxy alcohols. These compounds are valuable precursors for various pharmaceuticals. The Lewis acid activates the epoxide ring, facilitating nucleophilic attack by the phenol at the less sterically hindered carbon atom. This regioselectivity is a key advantage of this method.

Synthesis of Chiral β-Azido Alcohols:

Chiral β-azido alcohols are versatile intermediates that can be readily converted to β-amino alcohols, which are core structures in many biologically active compounds. The ring-opening of this compound with an azide source, catalyzed by a Lewis acid like ytterbium(III) triflate, provides a direct route to these important building blocks. The azide nucleophile attacks the terminal carbon of the epoxide, leading to the formation of the primary azide with high regioselectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of chiral alcohols from this compound.

Table 1: Synthesis of Chiral β-Alkoxy Alcohols via Phenol Ring-Opening

EntryPhenol NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1PhenolTi(O-i-Pr)₄CH₂Cl₂25685>99
2p-MethoxyphenolTi(O-i-Pr)₄CH₂Cl₂25888>99
3p-ChlorophenolTi(O-i-Pr)₄THF251082>99

Table 2: Synthesis of Chiral β-Azido Alcohols via Azide Ring-Opening

EntryAzide SourceCatalystSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1NaN₃Yb(OTf)₃CH₃CN501292>99
2TMSN₃Yb(OTf)₃CH₃CN25695>99

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Phenoxy-2-hexanol

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Phenol (1.04 g, 11.0 mmol)

  • Titanium(IV) isopropoxide (0.3 g, 1.0 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound and phenol in anhydrous dichloromethane at room temperature, add titanium(IV) isopropoxide.

  • Stir the reaction mixture at 25°C for 6 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-phenoxy-2-hexanol.

Protocol 2: Synthesis of (R)-1-Azido-2-hexanol

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Sodium azide (NaN₃) (0.78 g, 12.0 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1.0 mmol)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium azide in anhydrous acetonitrile, add this compound followed by ytterbium(III) triflate.

  • Heat the reaction mixture to 50°C and stir for 12 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-1-azido-2-hexanol.

Visualizations

Reaction_Pathway_Alkoxy_Alcohol butyloxirane This compound intermediate Activated Epoxide Complex butyloxirane->intermediate phenol Phenol phenol->intermediate Nucleophilic Attack catalyst Ti(O-i-Pr)₄ catalyst->intermediate product (R)-1-Phenoxy-2-hexanol intermediate->product Ring-Opening

Caption: Synthesis of (R)-1-Phenoxy-2-hexanol.

Reaction_Pathway_Azido_Alcohol butyloxirane This compound intermediate Activated Epoxide Complex butyloxirane->intermediate azide NaN₃ azide->intermediate Nucleophilic Attack catalyst Yb(OTf)₃ catalyst->intermediate product (R)-1-Azido-2-hexanol intermediate->product Ring-Opening

Caption: Synthesis of (R)-1-Azido-2-hexanol.

Experimental_Workflow start Start | Reaction Setup reaction Reaction Stirring at specified temperature and time start->reaction workup Work-up Quenching, Extraction, and Washing reaction->workup purification Purification Column Chromatography workup->purification analysis Analysis | Yield and e.e. determination purification->analysis

Caption: General Experimental Workflow.

Troubleshooting & Optimization

Improving enantiomeric excess in (2R)-2-butyloxirane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) in the synthesis of (2R)-2-butyloxirane.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric epoxidation of cis-2-hexene to produce this compound, primarily focusing on the widely used Jacobsen-Katsuki epoxidation.

Low Enantiomeric Excess (ee)

Question: My reaction is producing this compound with low enantiomeric excess. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Several factors can influence the stereoselectivity of the Jacobsen epoxidation. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess Observed catalyst_check 1. Catalyst Integrity and Purity start->catalyst_check conditions_check 2. Reaction Conditions Optimization catalyst_check->conditions_check Catalyst OK sub_catalyst1 Use fresh or newly prepared (R,R)-Jacobsen's catalyst. catalyst_check->sub_catalyst1 sub_catalyst2 Ensure catalyst is not degraded. catalyst_check->sub_catalyst2 reagent_check 3. Reagent and Substrate Quality conditions_check->reagent_check Conditions Optimized sub_conditions1 Lower reaction temperature. conditions_check->sub_conditions1 sub_conditions2 Optimize catalyst loading. conditions_check->sub_conditions2 sub_conditions3 Add a co-catalyst/axial ligand (e.g., N-oxide). conditions_check->sub_conditions3 sub_conditions4 Screen different solvents. conditions_check->sub_conditions4 protocol_check 4. Procedural Review reagent_check->protocol_check Reagents Pure sub_reagent1 Purify cis-2-hexene to remove any trans-isomer. reagent_check->sub_reagent1 sub_reagent2 Use a fresh, reliable source of oxidant. reagent_check->sub_reagent2 high_ee High Enantiomeric Excess Achieved protocol_check->high_ee Protocol Followed Correctly sub_protocol1 Ensure slow addition of the oxidant. protocol_check->sub_protocol1 sub_protocol2 Maintain inert atmosphere if required. protocol_check->sub_protocol2

Caption: Troubleshooting workflow for low enantiomeric excess.

Key Parameters Influencing Enantiomeric Excess

ParameterPotential IssueRecommended ActionExpected Outcome
Catalyst Degraded or impure (R,R)-Jacobsen's catalyst.Use a fresh, high-purity batch of the catalyst.Improved enantioselectivity.
Incorrect catalyst enantiomer used.Verify that the (R,R)-enantiomer of the catalyst is being used for the synthesis of this compound.Formation of the desired (2R)-enantiomer.
Temperature Reaction temperature is too high.Lower the reaction temperature. Reactions are often run at 0 °C or even lower.Higher enantiomeric excess, although the reaction rate may decrease.[1]
Catalyst Loading Suboptimal catalyst concentration.Vary the catalyst loading (e.g., 1-5 mol%) to find the optimal concentration for your specific conditions.Potentially improved enantioselectivity.
Solvent The solvent may not be optimal for the desired stereoselectivity.Screen alternative solvents. Dichloromethane is common, but other non-coordinating solvents may be effective. Protic solvents like ethanol have also been shown to have a positive effect in some cases.[2]Enhanced enantiomeric excess.
Axial Ligand Absence of a beneficial axial ligand.Add a co-catalyst such as 4-phenylpyridine N-oxide (PPNO) or another pyridine N-oxide derivative.[3]Can increase reaction rate and, in some cases, improve enantioselectivity.[2][3]
Substrate Purity Presence of trans-2-hexene in the starting material.Purify the cis-2-hexene via distillation to remove any trans-isomer. trans-Alkenes are poor substrates for the Jacobsen epoxidation and can lead to the formation of a racemic or near-racemic mixture of the epoxide.[1]Increased enantiomeric excess of the desired product.
Oxidant Degradation or impurity of the oxidant (e.g., NaOCl).Use a fresh, properly titrated solution of the oxidant.Consistent and reproducible results.
Low Reaction Yield

Question: The yield of this compound is lower than expected. What could be the cause?

Answer: Low yields can result from several factors, including incomplete reaction, catalyst deactivation, or product degradation.

Troubleshooting Low Yield

ParameterPotential IssueRecommended Action
Reaction Time Insufficient reaction time leading to incomplete conversion.Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Catalyst Deactivation The catalyst may be degrading during the reaction.The addition of an axial ligand like 4-(3-phenylpropyl)pyridine N-oxide can stabilize the catalyst.[1]
Oxidant Addition Rapid addition of the oxidant can lead to side reactions or catalyst decomposition.Add the oxidant slowly and at a controlled temperature.
Work-up Procedure The epoxide product may be sensitive to the work-up conditions (e.g., acidic or basic environments).Ensure a mild, neutral work-up procedure. Epoxides can undergo ring-opening under harsh conditions.
Purification Product loss during purification (e.g., distillation or chromatography).Optimize the purification method. For volatile epoxides like 2-butyloxirane, care should be taken during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the role of the bulky tert-butyl groups on the Jacobsen's catalyst?

A1: The bulky tert-butyl groups on the salicylidene rings of the salen ligand are crucial for achieving high enantioselectivity. They create a chiral environment around the manganese center that sterically directs the approach of the alkene to the active oxidant, favoring the formation of one enantiomer of the epoxide over the other.

Q2: Can I use an oxidant other than sodium hypochlorite (bleach)?

A2: Yes, other terminal oxidants can be used in the Jacobsen epoxidation, such as m-chloroperbenzoic acid (m-CPBA). However, the choice of oxidant can influence the reaction conditions and may require optimization.

Q3: Is it possible to improve the enantiomeric excess of my product after the reaction?

A3: In some cases, yes. If you have a mixture of enantiomers, you may be able to enrich the desired enantiomer through techniques such as chiral High-Performance Liquid Chromatography (HPLC) or kinetic resolution. Chiral HPLC separates enantiomers based on their differential interaction with a chiral stationary phase.[4] Kinetic resolution involves reacting the racemic epoxide with a chiral reagent that reacts faster with one enantiomer, leaving the other enantiomer in excess.

Q4: How do I determine the enantiomeric excess of my this compound product?

A4: The enantiomeric excess is typically determined using chiral gas chromatography (GC) or chiral HPLC. This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Experimental Protocols

Representative Protocol for the Jacobsen Epoxidation of a cis-Alkene

This protocol is a general guideline for the Jacobsen epoxidation and should be optimized for the specific synthesis of this compound from cis-2-hexene.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • cis-2-Hexene (high purity)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with 0.05 M Na₂HPO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Jacobsen's catalyst (e.g., 2-5 mol%) and, if used, the co-catalyst PPNO (e.g., 0.25 equivalents relative to the catalyst) in dichloromethane.

  • Add the cis-2-hexene (1.0 equivalent) to the catalyst solution.

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the buffered sodium hypochlorite solution (e.g., 1.5 equivalents) dropwise over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile epoxide.

  • The crude product can be purified by flash chromatography on silica gel or by distillation.

  • Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC analysis.

Visualizations

Signaling Pathway of the Jacobsen-Katsuki Epoxidation Catalytic Cycle

jacobsen_cycle cluster_reaction Epoxidation Mn_III Mn(III)-salen Catalyst Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidation Mn_V->Mn_III Oxygen Transfer Epoxide This compound Mn_V->Epoxide Forms Alkene cis-2-Hexene Oxidant Oxidant (e.g., NaOCl) Spent_Oxidant Spent Oxidant (e.g., NaCl) Oxidant->Spent_Oxidant Consumed

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

References

Purification techniques for (2R)-2-butyloxirane from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2R)-2-butyloxirane from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for obtaining enantioenriched this compound?

A1: The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a widely used and highly effective method for resolving racemic 1,2-epoxyhexane (butyloxirane) to obtain the desired (2R)-enantiomer in high enantiomeric excess.[1][2] This catalytic reaction uses a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer, leaving the desired this compound unreacted.[1][2]

Q2: What kind of yields and purity can I expect from the Jacobsen HKR followed by purification?

A2: For terminal epoxides like 1,2-epoxyhexane, the Jacobsen HKR can typically provide the unreacted epoxide in yields ranging from 36% to 48% with an enantiomeric excess (ee) of over 99%.[1] The other major product is the corresponding 1,2-diol from the hydrolysis of the other enantiomer.[1]

Q3: Which purification techniques are most suitable for isolating this compound after the HKR?

A3: Following the HKR, common purification techniques include:

  • Fractional Distillation: Effective for separating the volatile epoxide from the less volatile diol byproduct and the catalyst.

  • Flash Column Chromatography: Useful for removing the diol and other polar impurities.

  • Preparative Chiral HPLC: Employed when very high enantiomeric purity is required, or to separate small amounts of remaining (S)-enantiomer.

Q4: How can I remove the cobalt catalyst after the reaction?

A4: The cobalt catalyst can often be removed by filtration through a plug of silica gel during the work-up procedure. Alternatively, it can be separated during column chromatography.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the scale of the reaction, the required final purity, and the available equipment. The following table summarizes the typical performance of each technique for the purification of this compound from a post-HKR reaction mixture.

Purification TechniqueTypical Recovery Yield of this compoundFinal Purity (GC)Final Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Fractional Distillation 85-95%>98%>99%Scalable, cost-effective for large quantities.Requires significant difference in boiling points; potential for thermal degradation if not controlled.
Flash Column Chromatography 80-90%>99%>99%Good for removing non-volatile impurities; applicable to various scales.Requires solvents; can be time-consuming for large scales.
Preparative Chiral HPLC 70-85%>99.5%>99.9%Achieves the highest enantiomeric purity.Expensive; not ideal for large-scale purification; requires specialized equipment.

Note: The data presented are typical values for terminal epoxides and may vary depending on the specific reaction conditions and execution of the purification protocol.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for purifying this compound from the diol byproduct and catalyst after a hydrolytic kinetic resolution.

1. Quenching and Initial Work-up: a. After the HKR is complete (monitored by GC), quench the reaction by adding an equal volume of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether). b. Filter the mixture through a short plug of silica gel to remove the cobalt catalyst. c. Wash the silica plug with additional solvent. d. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

2. Fractional Distillation: a. Assemble a fractional distillation apparatus with a short Vigreux column. b. Place the crude product from the work-up into the distillation flask. c. Apply vacuum and gently heat the flask. d. Collect the fraction corresponding to the boiling point of 1,2-epoxyhexane (118-120 °C at atmospheric pressure; adjust for vacuum). e. Monitor the purity of the collected fractions by GC. f. Combine the pure fractions containing this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing the diol and other polar impurities.

1. Sample Preparation: a. After the work-up as described in Protocol 1 (steps 1a-1d), dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).

2. Column Preparation and Elution: a. Pack a silica gel column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5).[3] b. Carefully load the sample onto the top of the silica gel.[4] c. Elute the column with the chosen solvent system, applying gentle air pressure.[4] d. Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC. e. The less polar this compound will elute before the more polar diol. f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Guides

Distillation Issues

Q: My product is decomposing during distillation. What can I do?

A: Epoxides can be sensitive to heat and acidic conditions.

  • Reduce the distillation temperature: Use a vacuum to lower the boiling point of the epoxide.

  • Neutralize any residual acid: Wash the crude product with a dilute sodium bicarbonate solution during the work-up before distillation.

  • Minimize heating time: Use an appropriate heating mantle and flask size to ensure efficient and rapid distillation.

Q: I am getting poor separation between my product and impurities.

A: This can be due to insufficient column efficiency or similar boiling points.

  • Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material.

  • Optimize the reflux ratio: A higher reflux ratio can improve separation but will also increase the distillation time.

Chiral HPLC Issues

Q: I am seeing poor resolution between the enantiomers.

A: Several factors can affect chiral separation.

  • Mobile phase composition: The ratio of the solvents in the mobile phase is critical. Small adjustments to the percentage of the polar modifier (e.g., isopropanol in hexane) can significantly impact resolution.[5]

  • Flow rate: A lower flow rate often improves resolution by allowing more time for interaction with the chiral stationary phase.

  • Column temperature: Temperature can influence the interactions. Try running the separation at a controlled, slightly lower or higher temperature.

Q: My peaks are broad or tailing.

A: This can be caused by issues with the sample, mobile phase, or column.

  • Sample overload: Injecting too much sample can lead to broad peaks. Try injecting a smaller volume or a more dilute sample.

  • Inappropriate solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Column degradation: The chiral stationary phase can degrade over time. If performance declines, consider flushing or replacing the column.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Hydrolytic Kinetic Resolution Quench Quench Reaction Reaction->Quench Filter Filter Catalyst Quench->Filter Concentrate Concentrate Filter->Concentrate Distillation Fractional Distillation Concentrate->Distillation Chromatography Flash Chromatography Concentrate->Chromatography HPLC Preparative Chiral HPLC Concentrate->HPLC Analysis GC/Chiral GC for Purity & ee Distillation->Analysis Chromatography->Analysis HPLC->Analysis Troubleshooting_Logic cluster_distillation Distillation Issues cluster_sol_dist Solutions cluster_hplc Chiral HPLC Issues cluster_sol_hplc Solutions Start Poor Purification Result Technique Which Technique? Start->Technique Decomposition Product Decomposition Technique->Decomposition Distillation PoorSep_D Poor Separation Technique->PoorSep_D Distillation PoorRes Poor Resolution Technique->PoorRes HPLC BroadPeaks Broad/Tailing Peaks Technique->BroadPeaks HPLC ReduceT Lower Temperature (Vacuum) Decomposition->ReduceT Neutralize Neutralize Acid Decomposition->Neutralize IncreaseEff Increase Column Efficiency PoorSep_D->IncreaseEff OptimizeMP Optimize Mobile Phase PoorRes->OptimizeMP LowerFR Lower Flow Rate PoorRes->LowerFR ChangeTemp Adjust Temperature PoorRes->ChangeTemp CheckLoad Check Sample Load BroadPeaks->CheckLoad Chiral_Separation cluster_mixture Racemic Mixture cluster_column Chiral Stationary Phase cluster_separation Separation R R_mol R->R_mol S S_mol S->S_mol CSP1 R_mol->CSP1 Weak Interaction CSP2 S_mol->CSP2 Strong Interaction R_mol_out CSP1->R_mol_out Elutes Faster CSP3 S_mol_out CSP3->S_mol_out Elutes Slower CSP4 R_out R_out->R_mol_out S_out S_out->S_mol_out

References

Common side products in the synthesis of (2R)-2-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2-butyloxirane, also known as (R)-1,2-epoxyhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?

A1: The most prevalent and industrially applied method for synthesizing this compound is a two-step process. First, racemic 1,2-epoxyhexane is synthesized by the epoxidation of 1-hexene. Subsequently, a hydrolytic kinetic resolution (HKR) of the racemic epoxide is performed, most commonly using a chiral (salen)Co(III) complex as a catalyst (Jacobsen-Katsuki resolution). This selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer, this compound, unreacted and in high enantiomeric excess.

Q2: What are the primary side products I should expect during the synthesis of racemic 1,2-epoxyhexane?

A2: When synthesizing racemic 1,2-epoxyhexane from 1-hexene using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the main side products are typically the unreacted oxidizing agent and its corresponding carboxylic acid. For instance, with m-CPBA, the primary byproduct is meta-chlorobenzoic acid. Additionally, if there is water in the reaction mixture, you may observe the formation of 1,2-hexanediol due to the acid-catalyzed hydrolysis of the epoxide.[1][2]

Q3: In the hydrolytic kinetic resolution (HKR) step, what is the major side product?

A3: The Jacobsen Hydrolytic Kinetic Resolution is designed to selectively hydrolyze one enantiomer of the racemic epoxide. Therefore, the major and expected "side product" in the synthesis of this compound is (S)-1,2-hexanediol , which is formed from the hydrolysis of the (S)-1,2-epoxyhexane. The unreacted this compound is then separated from this diol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Epoxidation of 1-Hexene to Racemic 1,2-Epoxyhexane
Issue Potential Cause(s) Recommended Solution(s)
Low yield of epoxide Incomplete reaction.- Ensure the use of a slight excess of the oxidizing agent (e.g., m-CPBA).- Monitor the reaction progress using TLC or GC.- Ensure the reaction temperature is appropriate for the chosen oxidizing agent.
Epoxide ring-opening.- Use a non-aqueous, aprotic solvent (e.g., dichloromethane, chloroform) to prevent hydrolysis.[1][2]- Ensure the reaction is run under anhydrous conditions.
Presence of significant amounts of 1,2-hexanediol Water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry the starting alkene (1-hexene) before use.
Difficulty in removing the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) Inefficient work-up procedure.- After the reaction, quench with a basic solution (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble and easily separable in an aqueous wash.
Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyhexane
Issue Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) of this compound Incomplete resolution.- Allow the reaction to proceed for a sufficient amount of time. Monitor the progress by chiral GC or HPLC.- Ensure the correct catalyst loading and stoichiometry of water are used.
Catalyst deactivation.- Use a freshly prepared and activated catalyst.- Ensure the reaction is performed under the recommended atmosphere (e.g., open to air for Co(II) oxidation to the active Co(III) species).
Low yield of recovered this compound Over-resolution (hydrolysis of the desired (R)-enantiomer).- Carefully monitor the reaction progress and stop it once the desired conversion (typically around 50%) is reached to maximize the yield of the unreacted epoxide.
Difficulty in separating the epoxide from the diol.- Utilize column chromatography for purification. The diol is significantly more polar than the epoxide.- Alternatively, distillation under reduced pressure can be effective due to the difference in boiling points.

Summary of Common Side Products

The following table summarizes the common side products in the two main stages of this compound synthesis.

Synthetic Step Desired Product Common Side Product(s) Typical Impurity Source
Epoxidation of 1-HexeneRacemic 1,2-Epoxyhexane- m-Chlorobenzoic acid (if using m-CPBA)- 1,2-Hexanediol- Oxidizing agent byproduct- Presence of water
Hydrolytic Kinetic ResolutionThis compound- (S)-1,2-Hexanediol- Hydrolysis of the undesired enantiomer

Experimental Protocols

Synthesis of Racemic 1,2-Epoxyhexane

This protocol is a general procedure for the epoxidation of 1-hexene using m-CPBA.

  • Materials: 1-hexene, m-CPBA (meta-chloroperoxybenzoic acid), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1-hexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

    • Add the m-CPBA solution dropwise to the 1-hexene solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove the remaining carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1,2-epoxyhexane.

    • Purify the crude product by distillation under reduced pressure.

Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyhexane

This protocol is a general procedure based on the Jacobsen hydrolytic kinetic resolution.

  • Materials: Racemic 1,2-epoxyhexane, (R,R)-(salen)Co(II) catalyst, acetic acid, water, diethyl ether.

  • Procedure:

    • To a solution of (R,R)-(salen)Co(II) catalyst (0.5 mol%) in a suitable solvent (e.g., toluene or THF), add acetic acid (0.5 mol%). Stir the mixture in the presence of air for 30 minutes to generate the active Co(III) catalyst.

    • Add the racemic 1,2-epoxyhexane (1.0 eq) to the catalyst solution.

    • Cool the mixture to 0 °C and add water (0.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the enantiomeric excess of the remaining epoxide by chiral GC or HPLC.

    • Once the desired ee is reached (typically >99% for the epoxide), dilute the reaction mixture with diethyl ether and wash with water to remove the diol and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be further purified by distillation under reduced pressure or column chromatography.

Visualizations

Synthesis_Side_Products Synthesis Pathway and Side Products of this compound Start 1-Hexene Racemic_Epoxide Racemic 1,2-Epoxyhexane Start->Racemic_Epoxide Epoxidation (e.g., m-CPBA) mCPBA_byproduct m-Chlorobenzoic Acid (Side Product) Start->mCPBA_byproduct Byproduct formation R_Epoxide This compound (Desired Product) Racemic_Epoxide->R_Epoxide Hydrolytic Kinetic Resolution (Slow reacting enantiomer) S_Diol (S)-1,2-Hexanediol (Major Side Product) Racemic_Epoxide->S_Diol Hydrolytic Kinetic Resolution (Fast reacting enantiomer) Diol_from_epoxidation 1,2-Hexanediol (Minor Side Product) Racemic_Epoxide->Diol_from_epoxidation Hydrolysis (if water present)

Caption: Synthetic pathway of this compound and its common side products.

References

Optimization of catalyst loading for Sharpless epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and addressing common issues encountered during the Sharpless epoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Sharpless epoxidation?

A1: A catalytic amount of 5–10 mol% of the titanium catalyst is typically used.[1][2] This is a significant advantage over the original stoichiometric conditions. For less reactive substrates or to ensure a faster reaction, a higher catalyst loading, sometimes up to stoichiometric amounts, may be necessary.[3]

Q2: Why are molecular sieves necessary in a catalytic Sharpless epoxidation?

A2: The presence of 3Å or 4Å molecular sieves is crucial for the catalytic version of the Sharpless epoxidation.[1] They effectively remove water from the reaction mixture. Water can deactivate the titanium catalyst, leading to lower yields and enantioselectivity.[4][5]

Q3: How can I predict the stereochemical outcome of the reaction?

A3: The stereochemistry of the resulting epoxide is determined by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand used. A common mnemonic is used for prediction: with the allylic alcohol drawn in a specific orientation (double bond vertical, hydroxyl group in the bottom right), (+)-DET or (+)-DIPT directs epoxidation to the "bottom" face, while (-)-DET or (-)-DIPT directs it to the "top" face.[6]

Q4: Can other oxidants be used instead of tert-butyl hydroperoxide (TBHP)?

A4: While TBHP is the most common and effective oxidant for the Sharpless epoxidation, other hydroperoxides like cumene hydroperoxide can also be used.[7] However, the choice of oxidant can influence the reaction rate and selectivity, so optimization may be required.

Q5: What is the role of titanium tetra(isopropoxide)?

A5: Titanium tetra(isopropoxide) is the Lewis acidic metal center that forms the active catalyst. It coordinates with the chiral tartrate ligand, the allylic alcohol substrate, and the hydroperoxide oxidant to create a rigid, chiral environment that directs the enantioselective oxygen transfer.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the Sharpless epoxidation in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no formation of the desired epoxide. What are the potential causes and solutions?

  • Answer:

    • Catalyst Deactivation by Water: The titanium catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The use of activated 3Å or 4Å molecular sieves is highly recommended to scavenge any trace amounts of water.[4][5]

    • Poor Quality Reagents: The quality of the titanium tetra(isopropoxide) and tert-butyl hydroperoxide is critical. Use freshly opened bottles or recently purified reagents. TBHP solutions can degrade over time.

    • Incorrect Stoichiometry: While the reaction is catalytic, a certain threshold of catalyst is required. For slow or challenging substrates, increasing the catalyst loading (from 5-10 mol% up to stoichiometric amounts) can improve the yield.[3]

    • Low Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity. However, if the reaction rate is too slow, a slight increase in temperature may be necessary, though this might compromise the enantiomeric excess.

Problem 2: Poor Enantioselectivity

  • Question: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

  • Answer:

    • Presence of Water: As with low yield, water can negatively impact enantioselectivity by interfering with the formation of the well-defined chiral catalyst. Rigorous exclusion of water is essential.

    • Incorrect Ligand-to-Titanium Ratio: An excess of the tartrate ligand relative to the titanium isopropoxide (typically a 1.1:1 to 1.2:1 ratio of tartrate:Ti) is often beneficial for achieving high enantioselectivity.[1]

    • Reaction Temperature: Lowering the reaction temperature (e.g., from -20 °C to -40 °C) can significantly improve the enantiomeric excess, although it may slow down the reaction rate.

    • Choice of Tartrate Ligand: In some cases, switching from diethyl tartrate (DET) to the bulkier diisopropyl tartrate (DIPT) can lead to higher enantioselectivity.[1]

Problem 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What could be the cause?

  • Answer:

    • Epoxide Ring-Opening: The product epoxide can be susceptible to ring-opening, especially if the reaction mixture is acidic or if there are nucleophiles present during workup. A careful and mild workup procedure is important. Some substrates are inherently prone to ring-opening, which can be a limitation of the methodology.[4]

    • Over-oxidation or Decomposition: Allowing the reaction to proceed for too long or at too high a temperature can lead to decomposition of the product or starting material. Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.

Data on Catalyst Loading and Reaction Parameters

The following table summarizes various reported conditions for the Sharpless epoxidation, highlighting the impact of catalyst loading and other parameters on yield and enantioselectivity.

Allylic Alcohol SubstrateTi(OiPr)₄ (mol%)Tartrate Ligand (mol%)Temperature (°C)Time (h)Yield (%)ee (%)Reference
(E)-2-Hexen-1-ol5(+)-DIPT (6.0)026590[1]
Geraniol5(+)-DIPT (7.0)-20389>98[1]
Cinnamyl alcohol4.7(+)-DET (5.9)-12118895[1]
(Z)-2-Buten-1-ol10(+)-DET (14)-10297486[1]
(E)-2-Octen-1-ol5(+)-DIPT (7.5)-35279>98[1]
2-Propen-1-ol100(+)-DET (142)-20148080[1]
3-Methyl-2-buten-1-ol5(+)-DET (7.4)-200.759591[1]
(E,E)-2,4-Hexadien-1-ol120(-)-DET (150)-2059094[1]

Detailed Experimental Protocol

This protocol is a general guideline for a catalytic Sharpless asymmetric epoxidation. The specific amounts and reaction time should be optimized for the particular substrate.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., 5.5 M in decane)

  • Anhydrous dichloromethane (DCM)

  • Powdered, activated 3Å or 4Å molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add powdered, activated 3Å molecular sieves (approximately the weight of the allylic alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DCM to the flask. Cool the flask to -20 °C in a cooling bath.

  • Catalyst Formation: While stirring, add the chiral tartrate ligand (e.g., (+)-DET, ~6 mol%) followed by titanium(IV) isopropoxide (~5 mol%) to the cooled DCM. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add the allylic alcohol (1 equivalent) to the reaction mixture.

  • Initiation of Epoxidation: Add the TBHP solution (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Quenching and Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium fluoride. Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This will precipitate the titanium species as a solid.

  • Filtration and Extraction: Filter the mixture through a pad of celite, washing the filter cake with DCM. Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure epoxy alcohol.

Visualizations

Sharpless_Epoxidation_Cycle catalyst [Ti(tartrate)(OiPr)₂]₂ Dimer loaded_catalyst Active Monomeric Catalyst catalyst->loaded_catalyst Equilibration substrate_complex Substrate-Catalyst Complex loaded_catalyst->substrate_complex + Allylic Alcohol - iPrOH oxidant_complex Oxidant-Substrate-Catalyst Complex substrate_complex->oxidant_complex + TBHP - iPrOH product_complex Product-Catalyst Complex oxidant_complex->product_complex Oxygen Transfer product_complex->loaded_catalyst - Epoxide Product product 2,3-Epoxyalcohol product_complex->product

Caption: Catalytic cycle of the Sharpless epoxidation.

Troubleshooting_Workflow start Sharpless Epoxidation Experiment check_yield Low or No Yield? start->check_yield check_ee Poor Enantioselectivity? check_yield->check_ee No water Check for Water Contamination (Dry Glassware/Solvents, Use Mol. Sieves) check_yield->water Yes side_products Side Products Observed? check_ee->side_products No ee_water Ensure Anhydrous Conditions check_ee->ee_water Yes success Successful Reaction side_products->success No workup Use Mild Workup Conditions side_products->workup Yes reagents Verify Reagent Quality (Fresh Ti(OiPr)₄ and TBHP) water->reagents loading Increase Catalyst Loading reagents->loading loading->start Re-run Experiment ratio Optimize Tartrate:Ti Ratio (e.g., 1.2:1) ee_water->ratio temp Lower Reaction Temperature ratio->temp ligand Consider DIPT instead of DET temp->ligand ligand->start Re-run Experiment monitoring Monitor Reaction to Avoid Over-reaction workup->monitoring monitoring->start Re-run Experiment

Caption: Troubleshooting workflow for Sharpless epoxidation.

References

Overcoming low yields in the epoxidation of unfunctionalized alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the epoxidation of unfunctionalized alkenes.

Troubleshooting Guide: Low Epoxidation Yields

This guide addresses common issues encountered during the epoxidation of unfunctionalized alkenes and provides actionable solutions.

Question: My epoxidation reaction has a low yield or is not proceeding to completion. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in epoxidation reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Checks:

  • Reagent Quality:

    • Alkene Purity: Ensure the starting alkene is pure and free from contaminants that could interfere with the reaction.

    • Oxidant Potency: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) can decompose upon storage. It is advisable to titrate the peroxyacid before use to determine its active oxygen content. For reactions using hydrogen peroxide, ensure it is of the correct concentration and has not degraded.

    • Solvent Purity: Use dry, high-purity solvents, as water or other impurities can lead to side reactions, such as diol formation.[1][2]

  • Reaction Stoichiometry:

    • Insufficient Oxidant: A slight excess of the oxidizing agent is often used to drive the reaction to completion. However, a large excess should be avoided as it can lead to over-oxidation or decomposition of the epoxide.[3]

    • Inaccurate Substrate Measurement: Precisely measure all reactants to ensure the correct molar ratios.

Troubleshooting Workflow:

If initial checks do not resolve the issue, consider the following experimental parameters:

TroubleshootingWorkflow start Low Epoxidation Yield reagent_quality Check Reagent Purity (Alkene, Oxidant, Solvent) start->reagent_quality stoichiometry Verify Stoichiometry (Molar Ratios) start->stoichiometry reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are pure stoichiometry->reaction_conditions If stoichiometry is correct catalyst_issues Investigate Catalyst Performance (For Catalytic Systems) reaction_conditions->catalyst_issues If yield is still low side_reactions Identify & Mitigate Side Reactions reaction_conditions->side_reactions catalyst_issues->side_reactions If catalyst is active workup_purification Review Work-up & Purification success Improved Yield workup_purification->success After optimization side_reactions->workup_purification side_reactions->success After mitigation

Caption: A logical workflow for troubleshooting low yields in alkene epoxidation.

Detailed Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Epoxidations are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and prevent epoxide degradation.[3] Conversely, for less reactive alkenes, a moderate increase in temperature may be necessary.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Chlorinated solvents like dichloromethane (DCM) are common for m-CPBA epoxidations. For hydrogen peroxide-based systems, a mixed solvent system (e.g., acetonitrile/dichloromethane) can sometimes improve yields.[4]

  • Catalyst-Related Issues (for catalytic systems):

    • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes promote side reactions.

    • Catalyst Deactivation: Some catalysts can be deactivated by impurities or by the reaction conditions themselves. Ensure the catalyst is handled and stored correctly.

  • Side Reactions:

    • Epoxide Ring-Opening: The primary side reaction is often the acid- or base-catalyzed opening of the epoxide ring to form a diol.[1][2][5] This is particularly problematic in the presence of water. Using a non-aqueous solvent and buffering the reaction mixture (e.g., with sodium bicarbonate for m-CPBA reactions) can mitigate this.

    • Rearrangements: Acid-sensitive epoxides can undergo rearrangement. Maintaining a neutral or slightly basic pH is crucial in these cases.

  • Work-up and Purification:

    • Quenching: Ensure the reaction is properly quenched to remove any unreacted oxidant. A solution of sodium thiosulfate is commonly used for peroxyacids.

    • Extraction and Washing: During aqueous work-up, emulsions can form, leading to product loss. Using brine washes can help to break emulsions. Washing with a mild base (e.g., saturated sodium bicarbonate solution) is important to remove the carboxylic acid byproduct from peroxyacid oxidations.[6]

    • Purification Method: Epoxides can be sensitive to silica gel chromatography, which can cause ring-opening. Consider using neutral or deactivated silica gel, or alternative purification methods like distillation if the product is volatile.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the epoxidation of an electron-rich versus an electron-poor unfunctionalized alkene?

A1: For electron-rich alkenes (those with alkyl or other electron-donating substituents), peroxyacids like m-CPBA are generally very effective.[7] For electron-poor alkenes (e.g., α,β-unsaturated ketones), nucleophilic oxidants such as alkaline hydrogen peroxide are typically used.[7]

Q2: How can I prevent the formation of diols as a byproduct?

A2: Diol formation is typically caused by the hydrolysis of the epoxide. To minimize this, ensure anhydrous reaction conditions by using dry solvents and reagents. For reactions that produce acidic byproducts, such as those using peroxyacids, adding a buffer like sodium bicarbonate or running the reaction in a two-phase system can help maintain a neutral pH and prevent acid-catalyzed ring opening.[8]

Q3: My reaction is complete according to TLC, but I lose a significant amount of product during purification. What could be the cause?

A3: Product loss during purification can be due to several factors:

  • Volatility: Some low molecular weight epoxides are volatile and can be lost during solvent removal under reduced pressure.

  • Degradation on Silica Gel: As mentioned in the troubleshooting guide, the acidic nature of standard silica gel can cause the epoxide to decompose. Use deactivated (e.g., with triethylamine) or neutral silica gel, or consider other purification techniques like distillation or crystallization.

  • Emulsion Formation: During aqueous work-up, persistent emulsions can trap the product in the aqueous layer. Adding brine or filtering the mixture through celite can help to break up emulsions.

Q4: Can the stereochemistry of the starting alkene affect the stereochemistry of the epoxide product?

A4: Yes, the epoxidation with peroxyacids is a stereospecific reaction. This means that a cis-alkene will give a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[9][10] The reaction proceeds via a syn-addition, where the oxygen atom is added to the same face of the double bond.[9][11]

Q5: Are there "greener" alternatives to traditional epoxidation methods?

A5: Yes, there is significant research into more environmentally friendly epoxidation methods. Using hydrogen peroxide as the oxidant is a popular green alternative because its only byproduct is water.[8] These reactions often require a catalyst, such as manganese, tungsten, or rhenium complexes, to activate the hydrogen peroxide.[8] Chemoenzymatic methods using lipases to generate a peroxy acid in situ are also being developed to provide milder and more selective epoxidations.[12]

Data Presentation: Comparative Yields of Epoxidation Methods

The following tables provide a summary of representative yields for different epoxidation methods applied to various unfunctionalized alkenes.

Table 1: Epoxidation of Styrene

Oxidizing SystemCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Perbenzoic AcidNoneChloroform02469-75[6]
m-CPBACo(III)@Fe3O4/SiO2DichloromethaneRoom Temp.Varies>99[13]
Hydrogen Peroxide(NH4)6Mo7O24 / Di-n-octyltin oxideMonochloromethane40395[14]
Hydrogen PeroxideBis(tri-n-butyltinoxy)molybdic acid / TrimethylamineChloroformRoom Temp.291[15]

Table 2: Epoxidation of Cyclooctene

Oxidizing SystemCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogen PeroxideHeteropolyoxometalate (POM 2)CH3CN/CH2Cl2 (1:1)Room Temp.436[4]
m-CPBANoneDichloromethane02>95Generic Protocol
Dimethyldioxirane (DMDO)Generated in situ from Oxone and AcetoneAcetone/WaterRoom Temp.0.4High[16]

Table 3: Epoxidation of 1-Octene

Oxidizing SystemCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Peracetic AcidMn(OAc)2 / 2-Picolinic AcidAcetonitrile/Methanol0-63[17]
tert-Butyl HydroperoxidePolybenzimidazole-supported Mo(VI)-743.666[18][19][20]
Hydrogen PeroxideHeteropolyoxometalate (POM 2)CH3CN/CH2Cl2 (1:1)Room Temp.4Moderate[4]

Experimental Protocols

Protocol 1: Epoxidation of Styrene using Perbenzoic Acid

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Styrene (30 g, 0.29 mol)

  • Perbenzoic acid (42 g, 0.30 mol) in 500 mL of chloroform

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Chloroform

Procedure:

  • A solution of 42 g (0.30 mole) of perbenzoic acid in 500 cc. of chloroform is added to 30 g (0.29 mole) of styrene.

  • The solution is maintained at 0°C for 24 hours, with frequent shaking during the first hour.

  • After 24 hours, the reaction mixture is washed with an excess of 10% sodium hydroxide solution to remove benzoic acid.

  • The organic layer is then washed with water and dried over anhydrous sodium sulfate.

  • The chloroform is removed by distillation.

  • The resulting crude styrene oxide is purified by fractional distillation at reduced pressure (b.p. 188–192°C). The expected yield is 24–26 g (69–75%).

Protocol 2: General Procedure for Manganese-Catalyzed Epoxidation with Hydrogen Peroxide

This is a general procedure based on literature reports for manganese-catalyzed epoxidations.[17]

Materials:

  • Alkene (e.g., 1-octene, 1 mmol)

  • Manganese(II) acetate (Mn(OAc)2) solution (e.g., 20 mM in methanol)

  • 2-Picolinic acid solution (e.g., 10 mM in acetonitrile)

  • Peracetic acid (PAA) or Hydrogen Peroxide (H2O2)

  • Acetonitrile (solvent)

  • Benzonitrile (internal standard for GC analysis)

Procedure:

  • To a reaction vessel, add the alkene (1 mmol) and the 2-picolinic acid solution in acetonitrile (2 mL).

  • Add the Mn(OAc)2 solution in methanol (0.2 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the peracetic acid or hydrogen peroxide solution to the stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress by GC-FID using an internal standard.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by column chromatography or distillation.

Visualizations

ExperimentalWorkflow_mCPBA start Start: Prepare Reactants (Alkene, m-CPBA, Solvent) reaction Reaction at Controlled Temperature (e.g., 0 °C) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Excess m-CPBA (e.g., Na2S2O3 solution) monitoring->quench Reaction Complete wash Aqueous Work-up (Wash with NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry purify Purification (Distillation or Chromatography) dry->purify product Final Epoxide Product purify->product

Caption: A typical experimental workflow for epoxidation using m-CPBA.

SignalingPathways_Epoxidation cluster_peroxyacid Peroxyacid Pathway cluster_catalytic_h2o2 Catalytic H2O2 Pathway Alkene1 Alkene TransitionState1 Concerted Transition State ('Butterfly Mechanism') Alkene1->TransitionState1 Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->TransitionState1 Epoxide1 Epoxide TransitionState1->Epoxide1 CarboxylicAcid Carboxylic Acid Byproduct TransitionState1->CarboxylicAcid Alkene2 Alkene Epoxide2 Epoxide Alkene2->Epoxide2 Oxygen Transfer H2O2 H2O2 ActiveOxidant Active Metal-Oxo Species H2O2->ActiveOxidant Catalyst Metal Catalyst (e.g., Mn, Re) Catalyst->ActiveOxidant ActiveOxidant->Epoxide2 Catalyst_Regen Regenerated Catalyst ActiveOxidant->Catalyst_Regen Water Water Byproduct Epoxide2->Water

Caption: A simplified comparison of peroxyacid and catalytic H2O2 epoxidation pathways.

References

Technical Support Center: Stabilizing (2R)-2-Butyloxirane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-butyloxirane. The information provided is intended to help ensure the stability and integrity of this chiral epoxide during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of this compound?

A1: The primary concerns for the long-term storage of this compound are chemical degradation and loss of enantiomeric purity. As a strained three-membered ring, the epoxide is susceptible to ring-opening reactions, which can be catalyzed by acidic or basic impurities.[1] This can lead to the formation of undesired byproducts such as diols and other adducts. Additionally, racemization, the loss of enantiomeric purity, can occur over time, particularly at elevated temperatures, compromising the chiral integrity of the molecule.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[3] Storage at 2-8°C is recommended to slow down potential degradation reactions.[3] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-induced degradation. The material should be kept in a tightly sealed container made of a non-reactive material.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures are generally beneficial, freezing this compound is not typically recommended without cryoprotectants. Freezing may lead to crystallization, which can be problematic. For many epoxy systems, refrigeration is preferred over freezing. If freezing is necessary, it should be done rapidly (flash-freezing) to minimize crystal formation, and the material should be allowed to thaw completely and homogeneously before use.

Q4: What types of containers are suitable for storing this compound?

A4: Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are highly recommended for storing this compound. The amber glass protects the compound from light, which can catalyze degradation. PTFE is an inert material that will not leach impurities into the epoxide. Avoid using containers made of materials that may have acidic or basic residues.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Assay (Purity) Degradation: The epoxide ring may have opened due to the presence of acidic or basic impurities, water, or exposure to high temperatures or light.1. Verify Storage Conditions: Ensure the material has been stored at the recommended 2-8°C in a dark, dry place under an inert atmosphere. 2. Analyze for Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products such as hexane-1,2-diol. 3. Consider a Stabilizer: For future storage, consider adding a small amount of an acid scavenger (e.g., a hindered amine or a purified, neutral molecular sieve) to the bulk material.
Decrease in Enantiomeric Excess (ee%) Racemization: Exposure to elevated temperatures or acidic/basic conditions can lead to a loss of stereochemical integrity.1. Review Thermal History: Check temperature logs to ensure the material has not been exposed to high temperatures during storage or handling. 2. Chiral HPLC Analysis: Confirm the ee% using a validated chiral High-Performance Liquid Chromatography (HPLC) method. 3. pH Check: If the material has been in solution, check the pH to ensure it is neutral.
Appearance of a Precipitate Polymerization or Crystallization: Low temperatures can sometimes induce crystallization. Alternatively, trace impurities could have initiated polymerization.1. Gentle Warming: If crystallization is suspected, gently warm the sample to room temperature with mild agitation to see if the solid redissolves. Caution: Do not overheat. 2. Solubility Test: Take a small aliquot and test its solubility in a suitable solvent to differentiate between crystallization and polymerization. A polymerized material will be insoluble. 3. Filtration: If the precipitate is an impurity, it may be possible to filter the bulk material, though this should be done with caution to avoid introducing new contaminants.
Discoloration (Yellowing) Oxidation or Impurity Reaction: The sample may have been exposed to air or contains impurities that have reacted over time.1. Inert Atmosphere: Ensure that the container is properly sealed and was flushed with an inert gas before storage. 2. Purity Analysis: Use spectroscopic methods (e.g., UV-Vis) and chromatographic techniques to identify the colored impurity. 3. Purification: Depending on the nature of the impurity, purification by distillation or chromatography may be necessary, but this carries the risk of further degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows reaction rates of degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.
Light Exposure In the dark (Amber vial)Prevents light-catalyzed degradation.
Container Amber Glass Bottle with PTFE-lined capInert and protects from light.
Moisture AnhydrousWater can act as a nucleophile for ring-opening.

Table 2: Hypothetical Stability Data for this compound under Different Storage Conditions (Illustrative Example)

Storage ConditionTime (Months)Assay (Purity, %)Enantiomeric Excess (ee%)Appearance
2-8°C, Inert Gas, Dark 099.599.8Clear, colorless liquid
699.299.7Clear, colorless liquid
1298.999.6Clear, colorless liquid
25°C, Air, Ambient Light 099.599.8Clear, colorless liquid
695.198.2Faintly yellow liquid
1290.396.5Yellow liquid
40°C, Air, Ambient Light 099.599.8Clear, colorless liquid
388.794.1Yellow liquid with precipitate
675.288.9Brown, viscous liquid

Note: This table is for illustrative purposes to demonstrate the expected trends in stability under different conditions. Actual results may vary.

Experimental Protocols

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for volatile organic compounds (e.g., a DB-5 or equivalent).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject a known volume (e.g., 1 µL) of the sample and record the chromatogram. The purity is determined by the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) is a common mobile phase for chiral separations of similar compounds. The exact ratio should be optimized for the specific column and system.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Visualizations

degradation_pathway butyloxirane This compound diol Hexane-1,2-diol butyloxirane->diol Ring Opening polymer Polymer butyloxirane->polymer Polymerization racemate (2S)-2-Butyloxirane (Racemization) butyloxirane->racemate Isomerization impurities Acidic/Basic Impurities, H2O impurities->diol impurities->polymer heat_light Heat, Light heat_light->diol heat_light->racemate experimental_workflow cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_analysis Stability Analysis storage_conditions Store at 2-8°C under Inert Atmosphere in the Dark sampling Take Aliquots at Timepoints (e.g., 0, 3, 6, 12 months) storage_conditions->sampling purity_analysis Chemical Purity (GC-FID) sampling->purity_analysis ee_analysis Enantiomeric Excess (Chiral HPLC) sampling->ee_analysis appearance_check Visual Appearance sampling->appearance_check

References

Technical Support Center: Diastereoselective Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselective epoxide ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.

Problem 1: Poor Diastereoselectivity (Low Diastereomeric Ratio, d.r.)

  • Question: My epoxide ring-opening reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity is a common issue and can often be addressed by carefully considering the reaction mechanism and conditions.

    • For Substrate-Controlled Diastereoselectivity:

      • Steric Hindrance: The inherent stereochemistry of your epoxide substrate plays a crucial role. For reactions proceeding via an SN2 mechanism (typically with strong, basic nucleophiles), the nucleophile will attack the less sterically hindered carbon atom. If the steric environments of the two epoxide carbons are too similar, poor selectivity will result.

        • Solution: Consider modifying the substrate to increase the steric bulk near one of the electrophilic carbons. Alternatively, using a bulkier nucleophile can amplify the steric differentiation between the two carbons, leading to a more selective attack.

      • Neighboring Group Participation: A nearby functional group (e.g., hydroxyl, ether) can direct the incoming nucleophile to a specific face of the epoxide, enhancing diastereoselectivity.

        • Solution: If your substrate lacks such a directing group, you might consider a synthetic strategy that installs one temporarily.

    • For Reagent-Controlled Diastereoselectivity:

      • Catalyst Choice: The choice of Lewis or Brønsted acid can significantly influence the transition state geometry and, therefore, the diastereoselectivity. Chiral catalysts are often employed to induce high levels of stereocontrol.

        • Solution: Screen a variety of catalysts. For example, in the aminolysis of epoxides, catalysts like YCl3 and various metal-salen complexes have been shown to provide high regioselectivity, which is often a prerequisite for high diastereoselectivity.

      • Solvent Effects: The solvent can influence the reaction by solvating the transition state. A change in solvent polarity or coordinating ability can alter the energy difference between the diastereomeric transition states.

        • Solution: Experiment with a range of solvents. For instance, moving from a protic to an aprotic solvent, or vice versa, can have a profound impact on selectivity.

      • Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher diastereomeric ratio.

        • Solution: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Be aware that this will likely decrease the reaction rate, so longer reaction times may be necessary.

Problem 2: Incorrect Regioisomer is the Major Product

  • Question: My reaction is yielding the wrong regioisomer as the major product. How can I switch the regioselectivity of the epoxide opening?

  • Answer: The regioselectivity of epoxide ring-opening is primarily determined by the reaction conditions (acidic vs. basic/nucleophilic).

    • Under Basic or Nucleophilic Conditions (SN2-like): Strong nucleophiles (e.g., Grignard reagents, alkoxides, thiolates, amines) attack the less sterically hindered carbon of the epoxide.

    • Under Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.

    • Solution: To switch the regioselectivity, change the reaction conditions.

      • If your current reaction is under acidic conditions and you want the nucleophile to attack the less substituted carbon, switch to basic or neutral conditions with a strong nucleophile.

      • If you are under basic conditions and desire attack at the more substituted carbon, switch to acidic catalysis with a weaker nucleophile.

Problem 3: No Reaction or Very Low Conversion

  • Question: My epoxide is not reacting with the nucleophile, or the conversion is very low even after extended reaction times. What could be the problem?

  • Answer: A stalled reaction can be due to several factors related to the reactivity of your starting materials or the reaction conditions.

    • Poor Nucleophile: If you are not using acidic or Lewis acid catalysis, a weak nucleophile (e.g., water, alcohols) will not be strong enough to open the epoxide ring.

      • Solution: If you must use a weak nucleophile, add a catalytic amount of a strong acid (e.g., H2SO4) or a Lewis acid (e.g., Ti(OiPr)4, YCl3) to activate the epoxide. Alternatively, if possible, switch to a stronger, anionic nucleophile.

    • Steric Hindrance: If both the epoxide and the nucleophile are highly sterically hindered, the reaction rate can be significantly reduced.

      • Solution: Try increasing the reaction temperature to provide more energy to overcome the activation barrier. If this doesn't work or leads to side products, you may need to redesign your substrate or choose a smaller nucleophile.

    • Catalyst Poisoning: In catalytic reactions, especially with Lewis acids, certain functional groups on your substrate or impurities in your reagents can coordinate to the catalyst and deactivate it. Aliphatic amines, for instance, can act as catalyst poisons for some metal salts.

      • Solution: Ensure your reagents and solvents are pure and dry. If you suspect catalyst poisoning, you may need to choose a different catalyst that is more tolerant of your substrate's functional groups. For example, when using aliphatic amines, catalysts that do not form strong complexes with them should be chosen.

Frequently Asked Questions (FAQs)

Q1: What is the stereochemical outcome of an epoxide ring-opening reaction?

A1: Epoxide ring-opening reactions are stereospecific. The nucleophile attacks the epoxide carbon from the side opposite the C-O bond in an SN2-like fashion. This results in an inversion of configuration at the carbon center that is attacked. The stereochemistry of the other carbon atom remains unchanged. The overall result is an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.

Q2: How can I obtain a specific enantiomer of my product?

A2: To obtain an enantiomerically enriched product, you must start with an enantiomerically enriched epoxide. One of the most powerful methods for this is the Sharpless Asymmetric Epoxidation, which can convert prochiral allylic alcohols into chiral epoxides with high enantioselectivity. The subsequent ring-opening of this chiral epoxide will then lead to an enantiomerically enriched product.

Q3: Can I use Grignard reagents to open epoxides? What is the expected regioselectivity?

A3: Yes, Grignard reagents (RMgX) are excellent carbon-based nucleophiles for opening epoxides. Since Grignard reagents are strongly basic and nucleophilic, the reaction proceeds under basic/nucleophilic conditions. Therefore, the Grignard reagent will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.

Q4: What is the role of a Lewis acid in epoxide ring-opening?

A4: A Lewis acid coordinates to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and activating the epoxide for attack by a nucleophile. This is particularly useful when using weak nucleophiles that cannot open the unactivated epoxide. The Lewis acid can also influence the regioselectivity of the reaction.

Data on Diastereoselectivity

The following tables provide examples of how different reaction parameters can influence the outcome of epoxide ring-opening reactions.

Table 1: Effect of Catalyst on the Regioselective Ring-Opening of Styrene Oxide with Aniline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Regioisomeric Ratio (a:b)
1NoneNeat2520Trace-
2Cyanuric Chloride (2)Neat252.59890:10
3YCl3 (1)Neat25310093:7
4ScCl3 (1)Neat2538292:8

Data synthesized from multiple sources for illustrative purposes. Regioisomer a corresponds to nucleophilic attack at the benzylic carbon, while b corresponds to attack at the terminal carbon.

Table 2: Influence of Nucleophile on the Diastereoselective Ring-Opening of a Chiral Epoxide

NucleophileConditionsMajor Product DiastereomerDiastereomeric Ratio (d.r.)
PhNH2YCl3 (cat.), neat, RTanti>95:5
CH3OHH2SO4 (cat.), CH3OH, refluxanti>95:5
(CH3)2CuLiEt2O, -20 °C to RTanti>98:2
NaSHEtOH/H2O, RTanti>95:5

Illustrative data based on typical outcomes for SN2-type epoxide openings.

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Aminolysis of an Epoxide

This protocol is a representative example for the reaction of an epoxide with an amine using a Lewis acid catalyst.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 mmol) and the amine (1.1 mmol).

  • If a solvent is used, add the desired solvent (e.g., CH2Cl2, CH3CN, or neat) to achieve a suitable concentration (typically 0.1-1.0 M).

  • Add the Lewis acid catalyst (e.g., YCl3, 1-5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 or NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2) three times.

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.

  • Characterize the product and determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol describes a general procedure for creating a chiral epoxide, which can then be used in a subsequent diastereoselective ring-opening reaction.

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous CH2Cl2 and cool to -20 °C in a cryocool or a CCl4/dry ice bath.

  • Add L-(+)-diethyl tartrate (DET) (1.2 equiv) followed by titanium(IV) isopropoxide (Ti(OiPr)4) (1.0 equiv). Stir for 10 minutes at -20 °C.

  • Add the allylic alcohol (1.0 equiv) to the catalyst mixture and stir for an additional 20 minutes.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 2.0 equiv) dropwise over several minutes.

  • Seal the flask and store it in a freezer at -20 °C for the required reaction time (typically 12-24 hours), monitoring by TLC.

  • To quench the reaction, add a 10% aqueous solution of tartaric acid and stir vigorously for 30 minutes at -20 °C, then allow the mixture to warm to room temperature and stir for another hour.

  • Separate the organic and aqueous layers. Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and treat with a cold, freshly prepared 1 M aqueous solution of NaOH to remove residual titanium species.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral epoxy alcohol by flash column chromatography.

Protocol 3: Ring-Opening of an Epoxide with a Grignard Reagent

This protocol provides a method for forming a C-C bond via epoxide ring-opening.

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and N2 inlet, add magnesium turnings (1.2 equiv).

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equiv) in anhydrous ether or THF.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and/or heat). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the Grignard reagent at room temperature for 1 hour.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Prepare a solution of the epoxide (1.0 equiv) in anhydrous ether or THF and add it dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH4Cl.

  • Extract the mixture with diethyl ether three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol product by flash column chromatography.

Visualizations

Epoxide_Ring_Opening_Mechanisms cluster_basic Basic/Nucleophilic Conditions cluster_acidic Acidic Conditions start_basic Epoxide + Strong Nucleophile (Nu⁻) ts_basic SN2 Transition State (Attack at less hindered C) start_basic->ts_basic SN2 Attack intermediate_basic Alkoxide Intermediate ts_basic->intermediate_basic workup_basic Protonation (H₂O or H₃O⁺ workup) intermediate_basic->workup_basic product_basic anti-Diol Product (Nu at less substituted C) workup_basic->product_basic start_acidic Epoxide + Weak Nucleophile (NuH) protonated_epoxide Protonated Epoxide start_acidic->protonated_epoxide Protonation catalyst H⁺ Catalyst ts_acidic SN1-like Transition State (Attack at more substituted C) protonated_epoxide->ts_acidic Nucleophilic Attack intermediate_acidic Protonated Product ts_acidic->intermediate_acidic deprotonation Deprotonation intermediate_acidic->deprotonation product_acidic anti-Diol Product (Nu at more substituted C) deprotonation->product_acidic Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem: Low Diastereoselectivity cause1 Similar steric environment at Cα and Cβ problem->cause1 cause2 High reaction temperature problem->cause2 cause3 Ineffective catalyst or solvent problem->cause3 solution1a Increase steric bulk of nucleophile cause1->solution1a solution1b Modify substrate to enhance steric bias cause1->solution1b solution2 Lower reaction temperature (e.g., 0°C to -78°C) cause2->solution2 solution3 Screen different catalysts and solvents cause3->solution3 Sharpless_Workflow start Prochiral Allylic Alcohol sharpless Sharpless Asymmetric Epoxidation [Ti(OiPr)₄, (+)- or (-)-DET, TBHP] start->sharpless epoxide Enantiomerically Enriched Epoxide sharpless->epoxide opening Nucleophilic Ring-Opening (e.g., R₂CuLi, NuH/Lewis Acid) epoxide->opening product Diastereomerically and Enantiomerically Enriched Product opening->product

Scale-up considerations for industrial synthesis of (2R)-2-butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial synthesis of (2R)-2-butyloxirane, also known as (R)-1,2-epoxyhexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary industrial applications?

This compound is a chiral epoxide, a valuable intermediate in organic synthesis.[1] Its reactive oxirane ring allows for the introduction of specific stereochemistry, making it a crucial building block in the pharmaceutical and agrochemical industries for synthesizing complex, biologically active molecules.[1]

Q2: What are the principal methods for the industrial synthesis of this compound?

The most prominent method for producing enantiomerically pure epoxides like this compound is through the asymmetric epoxidation of prochiral allylic alcohols. The Sharpless Asymmetric Epoxidation is a widely recognized and powerful method for this transformation.[2][3][4] This reaction utilizes a titanium isopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP).[5][6]

Q3: What are the major challenges when scaling up the synthesis of this compound?

Scaling up chiral syntheses presents several challenges:

  • Thermal Management: Epoxidation reactions are highly exothermic, creating a risk of thermal runaway if heat is not efficiently removed in large reactors.[7][8]

  • Mass Transfer: Inadequate mixing on a large scale can lead to localized temperature gradients and concentration differences, reducing yield and selectivity.

  • Catalyst Stability: The titanium catalyst used in Sharpless epoxidation is sensitive to water, which can cause deactivation.[9][10] On an industrial scale, ensuring anhydrous conditions is critical.

  • Purification: The product's volatility can lead to significant losses during solvent removal and distillation.[11] Additionally, removing structurally similar impurities may require advanced purification techniques.[12]

Q4: What are the critical safety precautions for this process?

The industrial synthesis of epoxides requires strict safety protocols:

  • Exothermic Reaction Control: Implement robust cooling systems and consider semi-batch or continuous flow processing to manage heat generation.[7][8]

  • Reagent Handling: Tert-butyl hydroperoxide (TBHP) is a potent oxidizing agent and can be explosive. Handle with care according to established safety procedures. Peroxyacids, if used, are also shock-sensitive.

  • Solvent Safety: Use of flammable or halogenated solvents like dichloromethane requires appropriate ventilation, grounding, and personal protective equipment (PPE).

  • Product Hazard: Epoxides are often classified as potential mutagens and should be handled with appropriate containment to avoid exposure.[8]

Troubleshooting Guide

Problem: Low or inconsistent product yield.

Possible Cause Recommended Action
Catalyst Deactivation The titanium catalyst is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous. The addition of activated 3Å or 4Å molecular sieves is crucial, especially on a large scale, to sequester water.[9][13]
Inefficient Heat Transfer On scale-up, poor heat dissipation can lead to side reactions. Ensure the reactor's cooling capacity is sufficient. Monitor the internal temperature closely and control the addition rate of the oxidant.
Incomplete Reaction The reaction may stall if the oxidant is consumed or the catalyst is no longer active. Monitor reaction progress using GC or TLC. If incomplete, a second charge of the oxidant may be necessary, but this should be done with extreme caution due to thermal risks.
Product Loss During Workup This compound is volatile. Use controlled vacuum and moderate temperatures during solvent removal. Consider techniques like steam distillation or fractional vacuum distillation for purification to minimize losses.[11]

Problem: Low enantiomeric excess (ee).

Possible Cause Recommended Action
Incorrect Chiral Ligand Ensure the correct tartrate enantiomer is used. For this compound from trans-2-hexen-1-ol, (+)-Diethyl Tartrate ((+)-DET) directs epoxidation to the desired face. Using (-)-DET will produce the (2S) enantiomer.[14][15]
Sub-optimal Temperature Asymmetric reactions are highly temperature-sensitive. Lower temperatures (e.g., -20 °C) generally favor higher enantioselectivity.[9] Maintain a consistent and low reaction temperature.
Impure Reagents Impurities in the substrate, catalyst, or chiral ligand can interfere with the asymmetric induction. Use high-purity, commercial-grade reagents.
Racemization Although less common for this product, harsh workup conditions (e.g., strongly acidic or basic) could potentially lead to epoxide ring-opening and subsequent reactions that may affect stereochemical integrity.

Problem: Formation of significant byproducts.

Possible Cause Recommended Action
Epoxide Ring-Opening The presence of acid or nucleophiles (including water) can catalyze the ring-opening of the epoxide product to form diols or other adducts. Ensure the reaction and workup are performed under neutral or mildly basic conditions until the product is isolated.
Over-oxidation or Side Reactions If the substrate is not a primary or secondary allylic alcohol, the selectivity of the Sharpless epoxidation decreases significantly.[2] Ensure the correct starting material is used.
Byproducts from Oxidant Tert-butyl hydroperoxide can decompose. Ensure it is stored correctly and its concentration is verified before use.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Synthesis of this compound
Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Enantiomeric Excess (ee, %)
1246592
2.5128295
5 6 90 >98
10591>98

Note: Data is illustrative, based on typical Sharpless epoxidation profiles. Optimal loading balances reaction time and cost. 5 mol% is a common starting point.[2]

Table 2: Illustrative Effect of Temperature on Synthesis of this compound
Temperature (°C)Reaction Time (hours)Yield (%)Enantiomeric Excess (ee, %)
038894
-1058997
-20 6 90 >98
-301085>98

Note: Data is illustrative. Lower temperatures generally improve enantioselectivity but increase reaction time. -20 °C is a widely used temperature for this reaction.[9]

Experimental Protocols

Protocol: Sharpless Asymmetric Epoxidation of trans-2-Hexen-1-ol

This protocol describes the synthesis of (2R)-3-propyloxiranemethanol, which can be further converted to this compound. A direct synthesis from an allylic alcohol is shown here as it is the primary application of the Sharpless method.

Materials:

  • trans-2-Hexen-1-ol

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Tert-butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Activated 4Å molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet is charged with powdered, activated 4Å molecular sieves and anhydrous dichloromethane (DCM).

  • Catalyst Formation: The DCM slurry is cooled to -20 °C. (+)-Diethyl tartrate is added, followed by the slow, dropwise addition of titanium (IV) isopropoxide. The mixture is stirred at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: trans-2-Hexen-1-ol is added to the cold catalyst mixture.

  • Oxidant Addition: Tert-butyl hydroperoxide (TBHP) solution is added dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not rise above -18 °C.

  • Reaction Monitoring: The reaction is stirred at -20 °C for 4-6 hours after the addition is complete. Progress is monitored by TLC or GC analysis until the starting material is consumed.

  • Quench: Upon completion, the reaction is quenched by adding water and allowing the mixture to warm to room temperature while stirring for 1 hour. This helps to break down the titanium complex.

  • Workup: The mixture is filtered through a pad of celite to remove the titanium dioxide solids. The organic phase is separated, washed sequentially with 10% NaOH solution (to remove tartrate) and saturated brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation at low temperature and pressure. The crude epoxide is then purified by vacuum distillation.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Charge Reactor with DCM & Mol. Sieves cool_reactor Cool to -20°C prep_start->cool_reactor add_det Add (+)-DET cool_reactor->add_det add_ti Add Ti(OiPr)4 add_det->add_ti stir_catalyst Stir for 30 min add_ti->stir_catalyst add_substrate Add Allylic Alcohol stir_catalyst->add_substrate add_oxidant Add TBHP (Maintain T < -18°C) add_substrate->add_oxidant monitor Stir & Monitor (4-6h at -20°C) add_oxidant->monitor quench Quench with Water monitor->quench filter Filter Titanium Salts quench->filter wash Aqueous Washes (NaOH, Brine) filter->wash dry Dry & Concentrate wash->dry purify Vacuum Distillation dry->purify final_product Pure this compound purify->final_product

Caption: Industrial synthesis workflow for this compound.

Troubleshooting Logic for Low Enantiomeric Excess (ee)

G start Low Enantiomeric Excess (ee) Detected q1 Was reaction temperature maintained consistently at ≤ -20°C? start->q1 s1 Optimize cooling protocol. Ensure stable temperature control. q1->s1 No q2 Was the correct enantiomer of the chiral ligand ((+)-DET) used? q1->q2 Yes a1_no No a1_yes Yes s2 Verify ligand identity and source. Use (+)-DET for the (2R) product. q2->s2 No q3 Were all reagents (substrate, solvents) of high purity and anhydrous? q2->q3 Yes a2_no No a2_yes Yes s3 Source high-purity reagents. Ensure solvents are strictly anhydrous. q3->s3 No end_node Consider alternative chiral ligands or catalyst systems. q3->end_node Yes a3_no No a3_yes Yes

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Minimizing racemization of (2R)-2-butyloxirane during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during chemical reactions involving (2R)-2-butyloxirane.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, which is a chiral molecule, maintaining its specific three-dimensional arrangement (stereochemistry) is often critical for its intended biological activity or for the stereochemistry of the final product in a synthesis. Racemization leads to a loss of enantiomeric purity, resulting in a mixture of stereoisomers that can be difficult to separate and may have different pharmacological properties, potentially reducing the efficacy or introducing undesired side effects in a drug candidate.

Q2: What are the primary mechanisms that can lead to the racemization of this compound during a reaction?

A2: The primary cause of racemization in reactions of this compound is the formation of a carbocation-like intermediate at the chiral center. This typically occurs under acidic reaction conditions. When the epoxide oxygen is protonated, the carbon-oxygen bond is weakened, and the transition state can have significant SN1 character.[1] This allows for nucleophilic attack from either face of the planarized intermediate, leading to a mixture of retention and inversion products, and thus racemization.

Q3: How do reaction conditions (acidic vs. basic) influence the stereochemical outcome of ring-opening reactions of this compound?

A3:

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with substantial SN1 character, especially if a stable carbocation can be formed at the stereocenter. This pathway is a major risk for racemization.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. A strong nucleophile will attack one of the epoxide carbons, leading to a concerted bond-breaking and bond-forming process with inversion of stereochemistry at the site of attack. This mechanism is generally preferred for preserving the stereochemical integrity of the molecule.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

Symptom Potential Cause Troubleshooting Steps
Significant drop in % ee of the product compared to the starting this compound. Acid-catalyzed racemization: The reaction conditions are too acidic, leading to the formation of a carbocation-like intermediate.- Switch to basic or neutral conditions: If the reaction allows, use a strong nucleophile under basic conditions to favor an SN2 mechanism. - Use a milder Lewis acid: If an acid catalyst is necessary, screen for a milder Lewis acid that can activate the epoxide without promoting full carbocation formation. - Lower the reaction temperature: This can help to disfavor the higher activation energy pathway leading to carbocation formation.
Inconsistent % ee values between batches. Trace amounts of acid: Contamination from starting materials, solvents, or glassware can introduce trace acidity. Inconsistent reaction temperature: Fluctuations in temperature can affect the rate of racemization.- Purify all reagents and solvents: Ensure all materials are free from acidic impurities. - Use acid-free glassware: Treat glassware with a base wash if necessary. - Precise temperature control: Use a reliable temperature control system for the reaction.
Partial racemization observed even under basic conditions. Presence of a Lewis acidic counter-ion: Some reagents may have a counter-ion that can act as a Lewis acid. Extended reaction times or high temperatures: Even under basic conditions, prolonged exposure to harsh conditions can sometimes lead to side reactions that affect stereochemistry.- Choose reagents with non-Lewis acidic counter-ions. - Optimize reaction time and temperature: Aim for the mildest conditions that provide a reasonable reaction rate.

Experimental Protocols

Protocol 1: Stereospecific Ring-Opening of this compound with a Thiol Nucleophile under Basic Conditions

This protocol describes a general procedure for the ring-opening of this compound with a thiol, minimizing the risk of racemization by employing basic conditions to ensure an SN2 mechanism.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol)

  • Sodium hydride (NaH) or other non-nucleophilic base

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of sodium hydride to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Slowly add one equivalent of this compound to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Chiral HPLC Analysis of the Ring-Opened Product

This protocol provides a general method for determining the enantiomeric excess of the product from the reaction of this compound.

Materials:

  • Purified product from the reaction

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral stationary phase HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of the racemic product for comparison. The racemic product can be synthesized using a non-chiral starting material or by intentionally racemizing a small sample of the chiral product.

  • Dissolve a small amount of the purified product in the mobile phase.

  • Develop a suitable mobile phase composition to achieve baseline separation of the two enantiomers. A typical starting point for many chiral separations is a mixture of hexane and isopropanol.

  • Inject the racemic standard to identify the retention times of both enantiomers.

  • Inject the sample of the reaction product.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the influence of reaction conditions on the enantiomeric excess of the product from the ring-opening of this compound. Actual experimental results may vary.

Nucleophile Catalyst/Conditions Solvent Temperature (°C) Product % ee
ThiophenolNaH (1.1 eq)THF0 to 25>99%
BenzylamineNoneMethanol25>98%
WaterH₂SO₄ (cat.)Dioxane/H₂O2550-70%
MethanolAmberlyst-15Methanol2585-95%
Azide (NaN₃)NH₄ClEthanol/H₂O80>99%

Visualizations

Racemization_Pathway cluster_0 Stereospecific Pathway (Sₙ2) cluster_1 Racemization Pathway (Sₙ1-like) R_Epoxide This compound SN2_TS Sₙ2 Transition State (Backside Attack) R_Epoxide->SN2_TS Strong Nucleophile (Basic/Neutral) S_Product (S)-Product (Inversion of Configuration) SN2_TS->S_Product R_Epoxide_Acid This compound Protonated_Epoxide Protonated Epoxide R_Epoxide_Acid->Protonated_Epoxide H⁺ (Acidic) Carbocation Carbocation-like Intermediate (Planar) Protonated_Epoxide->Carbocation C-O bond cleavage Racemic_Product Racemic Mixture (R and S Products) Carbocation->Racemic_Product Nucleophilic Attack (from both faces) Troubleshooting_Workflow Start Start: Low % ee Observed Check_Conditions Check Reaction Conditions Start->Check_Conditions Acidic Acidic Conditions? Check_Conditions->Acidic Milder_Acid Use Milder Lewis Acid Check_Conditions->Milder_Acid Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Switch_to_Basic Switch to Basic/Neutral Conditions Acidic->Switch_to_Basic Yes Check_Purity Check Reagent/Solvent Purity Acidic->Check_Purity No End End: % ee Improved Switch_to_Basic->End Milder_Acid->End Lower_Temp->End Purify Purify Reagents and Solvents Check_Purity->Purify Optimize_Time Optimize Reaction Time/Temperature Purify->Optimize_Time Optimize_Time->End

References

Validation & Comparative

A Comparative Guide to Sharpless and Jacobsen Epoxidation for Terminal Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective epoxidation of alkenes is a cornerstone of modern organic synthesis, providing chiral building blocks essential for the development of pharmaceuticals and other complex molecules. Among the most powerful tools for this transformation are the Sharpless and Jacobsen epoxidations. While both methods achieve high enantioselectivity, their substrate scope and catalytic systems differ significantly, making each uniquely suited for specific applications. This guide provides an objective comparison of the Sharpless and Jacobsen epoxidations for the synthesis of chiral epoxides from terminal alkenes, supported by experimental data and detailed protocols.

At a Glance: Sharpless vs. Jacobsen Epoxidation

FeatureSharpless EpoxidationJacobsen Epoxidation
Substrate Primary and secondary allylic alcoholsUnfunctionalized alkenes (including terminal)
Catalyst Titanium (IV) isopropoxide and a chiral diethyl tartrate (DET)Chiral Manganese(III)-salen complex
Oxidant tert-Butyl hydroperoxide (TBHP)Sodium hypochlorite (bleach), m-CPBA
Key Advantage Excellent enantioselectivity (often >95% ee) for allylic alcohols[1]Broad substrate scope, does not require a directing group[2]
Key Limitation Requires the presence of an allylic alcoholEnantioselectivity for simple terminal alkenes can be variable

Performance Data for Terminal Alkenes

The following tables summarize the performance of each method for their respective preferred terminal alkene substrates.

Table 1: Sharpless Asymmetric Epoxidation of Terminal Allylic Alcohols

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
Allyl alcohol(+)-DIPT7595
(E)-2-Hexen-1-ol(+)-DET80>95
Cinnamyl alcohol(+)-DET7796
Geraniol(+)-DIPT75-85>90

Table 2: Jacobsen-Katsuki Epoxidation of Unfunctionalized Terminal Alkenes

SubstrateCatalyst ConfigurationYield (%)Enantiomeric Excess (ee, %)
Styrene(R,R)-Jacobsen Catalyst8486 (at -78 °C)
1,2-Dihydronaphthalene(R,R)-Jacobsen Catalyst96>98
Indene(R,R)-Jacobsen Catalyst9085-88
1-OcteneModified Jacobsen Catalyst6578

Catalytic Cycles and Experimental Workflow

The distinct mechanisms of the Sharpless and Jacobsen epoxidations are visualized below, along with a general experimental workflow applicable to both reactions.

Sharpless_Catalytic_Cycle cluster_0 Sharpless Catalytic Cycle catalyst [Ti(tartrate)(OR)2]2 activated_catalyst [Ti(tartrate)(O-Allyl)(OR)]2 catalyst->activated_catalyst Allylic Alcohol loaded_catalyst [Ti(tartrate)(O-Allyl)(OOtBu)]2 activated_catalyst->loaded_catalyst tBuOOH product_complex [Ti(tartrate)(O-tBu)(OR)]2 + Epoxide loaded_catalyst->product_complex Oxygen Transfer product_complex->catalyst Ligand Exchange

Caption: Catalytic cycle of the Sharpless epoxidation.

Jacobsen_Catalytic_Cycle cluster_1 Jacobsen Catalytic Cycle MnIII_catalyst Mn(III)-salen MnV_oxo Mn(V)=O-salen MnIII_catalyst->MnV_oxo Oxidant (e.g., NaOCl) epoxide_complex [Alkene-Mn(V)=O-salen] MnV_oxo->epoxide_complex Alkene product Epoxide epoxide_complex->product Oxygen Transfer product->MnIII_catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle of the Jacobsen epoxidation.

Experimental_Workflow start Start reagents Reagents Preparation Catalyst, Substrate, Oxidant, Solvent start->reagents reaction Reaction Setup Inert atmosphere, Controlled temperature reagents->reaction monitoring Reaction Monitoring TLC, GC, or LC reaction->monitoring workup Work-up Quenching, Extraction, Washing monitoring->workup purification Purification Column chromatography workup->purification analysis Product Analysis NMR, Chiral HPLC/GC for ee determination purification->analysis end End analysis->end

References

Reactivity Under a Microscope: A Comparative Analysis of (2R)-2-butyloxirane and (2S)-2-butyloxirane in Hydrolytic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is paramount. Even subtle differences between enantiomers can lead to vastly different biological activities and pharmacological profiles. This guide provides an objective comparison of the reactivity of (2R)-2-butyloxirane and (2S)-2-butyloxirane, supported by experimental data from the seminal work on hydrolytic kinetic resolution (HKR) of terminal epoxides.

The differential reactivity of the enantiomers of 2-butyloxirane (also known as 1,2-epoxyhexane) is strikingly demonstrated in the context of hydrolytic kinetic resolution (HKR). This technique leverages the different reaction rates of enantiomers with a chiral catalyst to separate them. In the presence of a chiral (salen)Co(III) complex, one enantiomer of 2-butyloxirane is preferentially hydrolyzed to the corresponding 1,2-diol, while the other enantiomer is recovered largely unreacted. This disparity in reaction rates forms the basis of an efficient method for obtaining enantioenriched epoxides and diols, which are valuable chiral building blocks in organic synthesis.

Quantitative Reactivity Comparison

The following table summarizes the quantitative data from the hydrolytic kinetic resolution of racemic 2-butyloxirane, catalyzed by a chiral (salen)Co(III) complex. The data clearly illustrates the significant difference in reactivity between the (R) and (S) enantiomers under these specific conditions.

ParameterValue
Substrate Racemic 2-butyloxirane
Catalyst (R,R)-(salen)Co(III)OAc
Nucleophile H₂O
Reaction Time 14 hours
Yield of recovered epoxide 42%
Enantiomeric Excess (ee) of recovered (S)-2-butyloxirane >99%
Enantiomeric Excess (ee) of 1,2-hexanediol product 98%
Selectivity Factor (k_rel) 110

Note: The selectivity factor (k_rel) is the ratio of the rate constants for the reaction of the fast-reacting enantiomer to the slow-reacting enantiomer (k_fast / k_slow). A high k_rel value indicates a large difference in reactivity between the two enantiomers and a highly effective kinetic resolution.

Experimental Protocol: Hydrolytic Kinetic Resolution of 2-Butyloxirane

The following is a detailed methodology for the hydrolytic kinetic resolution of racemic 2-butyloxirane as described in the literature.

Materials:

  • Racemic 2-butyloxirane (1,2-epoxyhexane)

  • (R,R)-(salen)Co(II)

  • Glacial acetic acid

  • Toluene

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: The chiral (salen)Co(III)OAc catalyst is prepared in situ. (R,R)-(salen)Co(II) (0.02 equivalents) is dissolved in toluene. Glacial acetic acid (0.02 equivalents) is added, and the solution is stirred in the presence of air for 30 minutes. The solvent is then removed under reduced pressure.

  • Reaction Setup: The resulting (salen)Co(III)OAc complex is dissolved in dichloromethane. Racemic 2-butyloxirane (1.0 equivalent) is added to the solution.

  • Initiation of Resolution: Water (0.5 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of the starting material.

  • Workup: Upon reaching approximately 50% conversion, the reaction mixture is concentrated. The residue is purified by column chromatography on silica gel.

  • Product Isolation and Analysis: The unreacted 2-butyloxirane and the 1,2-hexanediol product are isolated. The enantiomeric excess of both the recovered epoxide and the diol is determined by chiral GC analysis.

Visualizing the Reaction and Workflow

To further clarify the concepts, the following diagrams illustrate the reaction mechanism and the experimental workflow.

G Reaction Mechanism of Hydrolytic Kinetic Resolution rac_epoxide Racemic (R/S)-2-Butyloxirane fast_complex [(R,R)-Catalyst...(S)-Epoxide...H₂O] Transition State rac_epoxide->fast_complex Fast Reaction slow_complex [(R,R)-Catalyst...(R)-Epoxide...H₂O] Transition State rac_epoxide->slow_complex Slow Reaction catalyst (R,R)-(salen)Co(III)OAc (Chiral Catalyst) catalyst->fast_complex catalyst->slow_complex h2o H₂O h2o->fast_complex h2o->slow_complex diol (S)-1,2-Hexanediol fast_complex->diol Ring Opening unreacted_epoxide Enantioenriched (R)-2-Butyloxirane slow_complex->unreacted_epoxide Remains Unreacted

Caption: Reaction mechanism of the hydrolytic kinetic resolution.

G Experimental Workflow for Hydrolytic Kinetic Resolution start Start catalyst_prep Catalyst Preparation: (R,R)-(salen)Co(II) + HOAc + Air start->catalyst_prep reaction_setup Reaction Setup: Add Racemic Epoxide to Catalyst Solution catalyst_prep->reaction_setup initiation Initiate Reaction: Add H₂O reaction_setup->initiation monitoring Monitor Reaction Progress (GC) initiation->monitoring workup Reaction Workup: Concentrate Mixture monitoring->workup ~50% Conversion purification Purification: Silica Gel Chromatography workup->purification analysis Analysis: Isolate Products and Determine ee (Chiral GC) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

A Comparative Guide to the Synthetic Utility of (2R)-2-Butyloxirane and Other Chiral Synthons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral synthon is paramount to achieving high enantioselectivity and overall efficiency. (2R)-2-Butyloxirane, also known as (R)-1,2-Epoxyhexane, has emerged as a valuable C6 chiral building block, particularly in the synthesis of biologically active molecules. This guide provides an objective comparison of the synthetic utility of this compound against other common chiral synthons, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their specific synthetic challenges.

Core Principles of Chiral Synthons in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This is often achieved by employing a chiral synthon, a molecule that already possesses a defined stereocenter. The inherent chirality of the synthon directs the stereochemical outcome of subsequent reactions. Key alternative strategies to using pre-defined chiral synthons include the use of chiral auxiliaries, which are temporarily attached to an achiral substrate to direct a stereoselective transformation, and chiral catalysts, which create a chiral environment for the reaction to proceed enantioselectively.

This guide will focus on the comparison of this compound with other chiral building blocks, particularly in the context of synthesizing chiral amino alcohols, a common structural motif in pharmaceuticals.

Comparison 1: Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are crucial intermediates in the synthesis of many pharmaceuticals, including β-blockers and antiviral agents. The ring-opening of a chiral epoxide with an amine is a direct and efficient method for their preparation.

Case Study: Synthesis of (S)-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol ((S)-Propranolol)

(S)-Propranolol is a widely used β-blocker where the therapeutic activity resides almost exclusively in the (S)-enantiomer. Its synthesis provides an excellent platform to compare the efficacy of different chiral synthons. Here, we compare a synthetic route utilizing a racemic epoxide followed by kinetic resolution with a hypothetical route starting from an enantiopure chiral epoxide like a functionalized version of this compound.

Table 1: Comparison of Synthetic Strategies for (S)-Propranolol

FeatureMethod 1: Kinetic Resolution of Racemic EpoxideMethod 2: From a Chiral Glycidyl Synthon
Chiral Synthon Racemic 1-naphthyl glycidyl ether(R)-Glycidol or (R)-Epichlorohydrin
Key Chiral Step Zn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolutionNucleophilic ring-opening of an inherently chiral epoxide
Reported Yield of (S)-Propranolol ~55-60%[1]Potentially higher (theoretically up to 100%)
Reported Enantiomeric Excess (ee) 89-90% ee[1]>98% ee is often achievable
Advantages Utilizes readily available racemic starting materials.High theoretical yield, high enantioselectivity.
Disadvantages Maximum theoretical yield is 50% for the desired enantiomer.Chiral starting material can be more expensive.

Experimental Protocols

Method 1: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol is adapted from the work of Reddy et al. and Kumar et al.[1]

Step 1: Synthesis of Racemic 1-Naphthyl Glycidyl Ether

  • To a stirred solution of 1-naphthol (7.2 g, 0.05 mol) in dimethyl sulfoxide (DMSO, 20 ml), add powdered potassium hydroxide (5 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

  • Wash the combined organic layers with 10% sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-naphthyl glycidyl ether.

Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol

  • In a reaction vessel, dissolve racemic 1-naphthyl glycidyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml).

  • Stir the solution for 15 minutes at room temperature.

  • Add isopropylamine (1.2 ml, 16 mmol) and stir at ambient temperature for 24 hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with dichloromethane and then treat with a 10% aqueous sodium hydroxide solution (10 ml).

  • Extract the aqueous layer with dichloromethane (2 x 50 ml).

  • Wash the combined organic layers with water (5 x 50 ml) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to give crude (S)-propranolol.

Visualizing Synthetic Pathways

The choice of a synthetic pathway can be visualized to understand the flow of the synthesis and the introduction of chirality.

G cluster_0 Kinetic Resolution Pathway cluster_1 Chiral Synthon Pathway Racemic Epoxide Racemic Epoxide Chiral Resolving Agent Chiral Resolving Agent Racemic Epoxide->Chiral Resolving Agent Separation Separation Chiral Resolving Agent->Separation (S)-Epoxide (S)-Epoxide Separation->(S)-Epoxide (R)-Epoxide (discarded) (R)-Epoxide (discarded) Separation->(R)-Epoxide (discarded) Nucleophilic Ring-Opening Nucleophilic Ring-Opening (S)-Epoxide->Nucleophilic Ring-Opening (S)-Propranolol (S)-Propranolol Nucleophilic Ring-Opening->(S)-Propranolol This compound Derivative This compound Derivative Nucleophilic Ring-Opening 2 Nucleophilic Ring-Opening This compound Derivative->Nucleophilic Ring-Opening 2 (S)-Propranolol Derivative (S)-Propranolol Derivative Nucleophilic Ring-Opening 2->(S)-Propranolol Derivative

Caption: Comparison of synthetic pathways to a chiral product.

Comparison 2: Alternative Chiral Synthons

While chiral epoxides are highly versatile, other classes of chiral synthons can be advantageous depending on the target molecule and desired transformations.

Table 2: Overview of Alternative Chiral Synthons

Chiral SynthonDescriptionKey AdvantagesCommon Applications
(R)- and (S)-Glycidol A C3 chiral epoxide with a primary alcohol.Highly functionalized, readily available, versatile for further transformations.Synthesis of β-blockers, chiral glycerides.
Sharpless Epoxidation Products Chiral epoxides generated from allylic alcohols via asymmetric epoxidation.High enantioselectivity for a wide range of allylic alcohols.Natural product synthesis, synthesis of complex chiral molecules.
(R)- and (S)-Mandelic Acid A chiral α-hydroxy acid.Readily available in both enantiomeric forms, stable crystalline solid.Chiral resolving agent, precursor for chiral auxiliaries and other synthons.
Chiral Auxiliaries (e.g., Evans Auxiliaries) Chiral molecules temporarily attached to a substrate to direct a stereoselective reaction.High diastereoselectivity, predictable stereochemical outcome.Asymmetric alkylations, aldol reactions.

Experimental Workflow for Chiral Synthon Selection

The process of selecting an appropriate chiral synthon involves several key stages, from initial design to final synthesis.

G Target Molecule Analysis Target Molecule Analysis Identify Key Chiral Center Identify Key Chiral Center Target Molecule Analysis->Identify Key Chiral Center Literature Search for Precedent Literature Search for Precedent Identify Key Chiral Center->Literature Search for Precedent Synthon Cost and Availability Synthon Cost and Availability Literature Search for Precedent->Synthon Cost and Availability Route Scouting Route Scouting Synthon Cost and Availability->Route Scouting Proof of Concept Experiments Proof of Concept Experiments Route Scouting->Proof of Concept Experiments Optimization Optimization Proof of Concept Experiments->Optimization Scale-up Scale-up Optimization->Scale-up

Caption: A typical workflow for chiral synthon selection in drug development.

Conclusion

This compound is a valuable chiral synthon, particularly for the introduction of a C6 chiral fragment. Its utility is most pronounced in reactions where the butyl side chain is a desired feature of the final product. However, for the synthesis of molecules like (S)-propranolol, where a different side chain is required, starting from a more functionalized and readily available C3 synthon like (R)-glycidol is often more efficient.

The choice between using a pre-existing chiral synthon like this compound or generating a chiral center through methods like kinetic resolution or asymmetric catalysis depends on a multitude of factors including cost, availability of starting materials, desired enantiopurity, and the overall synthetic strategy. This guide provides a framework and foundational data to assist researchers in making an informed decision for their asymmetric synthesis endeavors.

References

Spectroscopic Confirmation of (2R)-2-Butyloxirane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for products resulting from the nucleophilic ring-opening of (2R)-2-butyloxirane, a key chiral intermediate in organic synthesis. We present a summary of quantitative data, detailed experimental protocols, and a comparison with a common alternative epoxide.

The reactivity of epoxides is fundamental to the synthesis of a wide array of functionalized molecules. The stereochemistry of the starting epoxide and the regioselectivity of the ring-opening reaction are critical factors that dictate the structure of the final product. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous confirmation of these structures.

This guide focuses on the reaction of this compound with two representative nucleophiles: methanol, representing an oxygen nucleophile, and the azide ion (followed by reduction), representing a nitrogen nucleophile. The resulting products, (2R)-1-methoxyhexane-2-ol and (2R)-2-methoxyhexane-1-ol from the methanolysis, and (2R)-2-aminohexane-1-ol from the azide reaction sequence, are characterized by their distinct spectroscopic signatures.

Comparison of Reaction Products and Spectroscopic Data

The nucleophilic attack on the asymmetric this compound can theoretically occur at either of the two carbon atoms of the epoxide ring (C1 and C2). The regioselectivity of this attack is influenced by the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile.

Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon (C1), leading to the formation of a primary alcohol. Conversely, under acidic conditions, the reaction proceeds via a more carbocation-like transition state, and the nucleophile attacks the more substituted carbon (C2), which can better stabilize a partial positive charge, resulting in a secondary alcohol.

For comparison, the reaction of a simpler, achiral epoxide, propylene oxide, with methanol is also presented. This comparison highlights the influence of the butyl substituent on the spectroscopic properties of the products.

Starting EpoxideNucleophile/ReagentsReaction ConditionsMajor Product(s)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 1. NaN₃, NH₄Cl, MeOH/H₂O2. LiAlH₄, THFBasic/Neutral(2R)-2-Aminohexane-1-ol ~3.4-3.6 (m, 2H, CH ₂OH), ~2.8-3.0 (m, 1H, CH NH₂), ~1.2-1.6 (m, 8H, alkyl CH ₂), 0.9 (t, 3H, CH ₃)~67 (CH₂OH), ~55 (CHNH₂), ~33, ~28, ~23, ~14 (alkyl chain)~3300-3400 (br, OH, NH₂), ~2850-2960 (C-H), ~1050 (C-O)
This compound Methanol, H₂SO₄ (cat.)Acidic(2R)-2-Methoxyhexane-1-ol ~3.6 (dd, 1H), ~3.4 (dd, 1H), ~3.3 (s, 3H, OCH ₃), ~3.2 (m, 1H, CH OCH₃), ~1.2-1.6 (m, 8H), 0.9 (t, 3H)~84 (CHOCH₃), ~65 (CH₂OH), ~57 (OCH₃), ~33, ~28, ~23, ~14~3400 (br, OH), ~2960, 2870 (C-H), ~1100 (C-O)
This compound Methanol, NaOMe (cat.)Basic(2R)-1-Methoxyhexane-2-ol ~3.7 (m, 1H, CH OH), ~3.4 (s, 3H, OCH ₃), ~3.3 (dd, 1H), ~3.2 (dd, 1H), ~1.2-1.6 (m, 8H), 0.9 (t, 3H)~72 (CHOH), ~75 (CH₂OCH₃), ~59 (OCH₃), ~33, ~28, ~23, ~14~3420 (br, OH), ~2950, 2850 (C-H), ~1120 (C-O)
Propylene Oxide Methanol, H₂SO₄ (cat.)Acidic1-Methoxypropan-2-ol ~3.9 (m, 1H, CH OH), ~3.4 (s, 3H, OCH ₃), ~3.3 (d, 2H, CH ₂OCH₃), 1.15 (d, 3H, CH ₃)~68 (CHOH), ~75 (CH₂OCH₃), ~59 (OCH₃), ~19 (CH₃)~3410 (br, OH), ~2970, 2830 (C-H), ~1110 (C-O)
Propylene Oxide Methanol, NaOMe (cat.)Basic2-Methoxypropan-1-ol ~3.5 (d, 2H, CH ₂OH), ~3.4 (m, 1H, CH OCH₃), ~3.3 (s, 3H, OCH ₃), 1.1 (d, 3H, CH ₃)~67 (CH₂OH), ~78 (CHOCH₃), ~57 (OCH₃), ~18 (CH₃)~3430 (br, OH), ~2960, 2870 (C-H), ~1090 (C-O)

Note: The exact chemical shifts and peak multiplicities are dependent on the solvent and concentration. The data presented here are approximate values for comparison.

Experimental Protocols

Synthesis of (2R)-2-Aminohexane-1-ol

Materials: this compound, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol, water, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH).

Procedure:

  • Azide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (4:1). Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq). Stir the mixture at reflux for 24 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude azido alcohol.

  • Reduction: In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in dry THF. Cool the suspension to 0 °C and add the crude azido alcohol dissolved in dry THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Isolation: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield (2R)-2-aminohexane-1-ol.

Synthesis of (2R)-2-Methoxyhexane-1-ol (Acidic Conditions)

Materials: this compound, methanol, concentrated sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate.

Procedure:

  • Reaction: Dissolve this compound (1.0 eq) in an excess of dry methanol. Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product, (2R)-2-methoxyhexane-1-ol, can be purified by column chromatography on silica gel.

Synthesis of (2R)-1-Methoxyhexane-2-ol (Basic Conditions)

Materials: this compound, methanol, sodium methoxide (NaOMe), ammonium chloride, diethyl ether, brine, anhydrous sodium sulfate.

Procedure:

  • Reaction: To a solution of sodium methoxide (1.2 eq) in methanol, add this compound (1.0 eq) dropwise at room temperature.

  • Stirring: Stir the reaction mixture at reflux for 12-16 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting (2R)-1-methoxyhexane-2-ol by column chromatography.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway 2R-2-Butyloxirane 2R-2-Butyloxirane Azido_Alcohol (2R)-1-Azidohexane-2-ol 2R-2-Butyloxirane->Azido_Alcohol 1. NaN₃, NH₄Cl 2. H₂O Methoxy_Alcohol_Acid (2R)-2-Methoxyhexane-1-ol 2R-2-Butyloxirane->Methoxy_Alcohol_Acid MeOH, H⁺ Methoxy_Alcohol_Base (2R)-1-Methoxyhexane-2-ol 2R-2-Butyloxirane->Methoxy_Alcohol_Base MeOH, MeO⁻ Amino_Alcohol (2R)-2-Aminohexane-1-ol Azido_Alcohol->Amino_Alcohol LiAlH₄

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction Reaction Reaction of This compound with Nucleophile Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Chromatography or Distillation Workup->Purification Product Isolated Product Purification->Product NMR_Analysis ¹H and ¹³C NMR Spectroscopy Product->NMR_Analysis IR_Analysis Infrared (IR) Spectroscopy Product->IR_Analysis Data_Interpretation Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation

Caption: General experimental and analytical workflow.

A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of epoxides is a critical step in the creation of complex, biologically active molecules. While the Sharpless asymmetric epoxidation has long been a cornerstone in this field, a diverse array of alternative methods now offers a range of selectivities, substrate scopes, and reaction conditions. This guide provides an objective comparison of key methods, supported by experimental data, to aid in the selection of the most suitable strategy for a given synthetic challenge.

Overview of Key Methodologies

The synthesis of chiral epoxides can be broadly categorized into several approaches, each with its own set of advantages and limitations. These include the well-established metal-catalyzed epoxidations, emerging organocatalytic systems, enzymatic transformations, and methods based on kinetic resolution.

Metal-Catalyzed Asymmetric Epoxidation

Transition metal complexes with chiral ligands remain a dominant force in asymmetric epoxidation. The Jacobsen-Katsuki and Sharpless methods are seminal examples, demonstrating high enantioselectivities for specific classes of alkenes.

Sharpless Asymmetric Epoxidation

Developed by K. Barry Sharpless, this method is highly effective for the epoxidation of primary and secondary allylic alcohols.[1] It utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The choice of (+)-DET or (-)-DET dictates the stereochemical outcome of the epoxidation, making it a predictable and reliable method.[3] A significant advantage is the commercial availability and relatively low cost of the reactants.[1] However, a key limitation is the requirement of an allylic alcohol functionality in the substrate.[1][4]

Jacobsen-Katsuki Epoxidation

This method, developed independently by Eric Jacobsen and Tsutomu Katsuki, employs a chiral manganese-salen complex as the catalyst and is particularly effective for the epoxidation of cis-disubstituted and certain trisubstituted alkenes.[5] Unlike the Sharpless method, it does not require the presence of a directing group like a hydroxyl, broadening its substrate scope.[1]

Organocatalytic Asymmetric Epoxidation

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric epoxidation.[6] These methods often utilize chiral ketones or iminium salts to catalyze the epoxidation of unfunctionalized alkenes with oxidants like potassium peroxymonosulfate (Oxone).[5][7]

Shi Epoxidation

A notable example is the Shi epoxidation, which uses a fructose-derived chiral ketone as the catalyst.[5][8] This method is effective for a wide range of alkenes, including trans-disubstituted and trisubstituted olefins, offering complementary selectivity to the Jacobsen-Katsuki epoxidation.

Enzymatic Epoxidation and Kinetic Resolution

Biocatalysis offers an environmentally friendly approach to chiral epoxide synthesis. Enzymes, such as halohydrin dehalogenases, can catalyze the enantioselective ring-opening of racemic epoxides with nucleophiles like cyanide, leading to the formation of valuable β-hydroxy nitriles and leaving the unreacted epoxide in high enantiomeric excess.[9] This process is an example of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other.[10][11] Lipases are another class of enzymes frequently used in the kinetic resolution of racemic alcohols, which can be precursors to chiral epoxides.[12] While offering high enantioselectivities, enzymatic methods can be limited by substrate scope and the need for specific reaction conditions.

Halohydrin Dehydrohalogenation

An older but still relevant method involves the formation of a halohydrin from an alkene, followed by intramolecular Williamson ether synthesis to form the epoxide.[13][14][15] The stereochemistry of the epoxide is determined by the anti-periplanar arrangement of the hydroxyl and halide groups in the transition state of the cyclization.[15] While not inherently asymmetric, this method can be used to generate chiral epoxides if a chiral starting material or a chiral reagent is employed in the halohydrin formation step.

Quantitative Comparison of Methods

The following table summarizes key performance data for the discussed methods, providing a basis for comparison.

MethodSubstrate ScopeTypical OxidantCatalyst/ReagentTypical ee (%)Yield (%)Key AdvantagesKey Limitations
Sharpless Epoxidation Allylic Alcohols[1][4]tert-Butyl hydroperoxide (TBHP)[1]Ti(OiPr)₄ / DET[1]>90[16]High[10]High predictability, readily available reagents[1]Requires allylic alcohol[1]
Jacobsen-Katsuki Epoxidation cis-Disubstituted Alkenes[5]Sodium hypochlorite (NaOCl)Chiral Mn-salen complex[5]>90Good to ExcellentBroad substrate scope for unfunctionalized alkenes[1]Catalyst can be complex to synthesize
Shi Epoxidation trans-Disubstituted & Trisubstituted Alkenes[5]Potassium peroxymonosulfate (Oxone)[5]Fructose-derived ketone[8]>90Good to ExcellentMetal-free, complementary to Jacobsen-Katsuki[5]Requires stoichiometric amounts of the organocatalyst in some cases
Enzymatic Kinetic Resolution Racemic Epoxides/Alcohols[9][12]N/AHalohydrin dehalogenase, Lipase[9][12]>99 (for recovered starting material)Max 50% (for resolved product)[12]High enantioselectivity, mild conditions[9]Limited to 50% theoretical yield for one enantiomer[12]
Halohydrin Dehydrohalogenation Alkenes[13]Halogen (e.g., Br₂) and H₂O[13]Base (e.g., NaOH)[13]Dependent on chiral sourceGood to ExcellentUtilizes simple reagents[13]Not inherently asymmetric, requires chiral control step

Experimental Protocols

General Procedure for Sharpless Asymmetric Epoxidation
  • Materials: Dichloromethane (CH₂Cl₂), 3Å molecular sieves, titanium(IV) isopropoxide (Ti(OiPr)₄), diethyl tartrate (D- or L-DET), allylic alcohol substrate, and tert-butyl hydroperoxide (TBHP) in a non-polar solvent.[4]

  • Procedure: A flame-dried flask is charged with CH₂Cl₂ and powdered 3Å molecular sieves. The mixture is cooled to -20°C. Ti(OiPr)₄ and the appropriate chiral DET are added sequentially. After stirring, the allylic alcohol is added. Finally, the TBHP solution is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.[4]

General Procedure for Jacobsen-Katsuki Epoxidation
  • Materials: A suitable solvent (e.g., dichloromethane), the alkene substrate, the chiral (R,R)- or (S,S)-Mn(salen) catalyst, and an oxidant such as aqueous sodium hypochlorite (NaOCl) buffered with a phosphate buffer.

  • Procedure: The alkene and the Mn(salen) catalyst are dissolved in the solvent and cooled. The buffered NaOCl solution is added, and the biphasic mixture is stirred vigorously. The reaction progress is monitored by TLC or GC. After the starting material is consumed, the layers are separated, and the organic layer is washed, dried, and concentrated. The epoxide product is then purified.

Visualization of Method Selection

The choice of an appropriate method for chiral epoxide synthesis is often guided by the substrate's functional groups. The following workflow illustrates a simplified decision-making process.

G Decision Workflow for Chiral Epoxide Synthesis Start Start with Alkene Substrate Allylic_Alcohol Does the substrate contain an allylic alcohol? Start->Allylic_Alcohol cis_Alkene Is the alkene cis-disubstituted? Allylic_Alcohol->cis_Alkene No Sharpless Sharpless Asymmetric Epoxidation Allylic_Alcohol->Sharpless Yes trans_Alkene Is the alkene trans-disubstituted or trisubstituted? cis_Alkene->trans_Alkene No Jacobsen Jacobsen-Katsuki Epoxidation cis_Alkene->Jacobsen Yes Racemic_Epoxide Is a kinetic resolution of a racemic epoxide desired? trans_Alkene->Racemic_Epoxide No Shi Shi Epoxidation trans_Alkene->Shi Yes Enzymatic Enzymatic Kinetic Resolution Racemic_Epoxide->Enzymatic Yes Other Consider other methods (e.g., Halohydrin route) Racemic_Epoxide->Other No

Caption: A simplified decision tree for selecting an appropriate method for chiral epoxide synthesis based on the substrate's structural features.

Conclusion

The field of chiral epoxide synthesis has evolved significantly, offering a powerful toolkit for chemists. The choice of method depends on a careful evaluation of the substrate, desired stereochemistry, and practical considerations such as reagent availability and cost. While the Sharpless and Jacobsen-Katsuki epoxidations remain highly valuable for specific substrate classes, the rise of organocatalytic and enzymatic methods provides compelling alternatives, expanding the scope of accessible chiral building blocks for research and development.

References

A Comparative Guide to Chiral Catalysts for Asymmetric Epoxidation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of epoxides is a critical step in the creation of complex chiral molecules, particularly pharmaceuticals. The choice of catalyst for this transformation is pivotal, balancing cost, efficiency, and substrate scope. This guide provides a detailed cost-benefit analysis of three prominent classes of chiral catalysts for asymmetric epoxidation: metal-based Jacobsen-Katsuki and Sharpless catalysts, and the metal-free Shi organocatalyst.

This comparative analysis delves into the performance metrics, economic viability, and operational protocols of each catalytic system, offering a comprehensive resource for informed decision-making in catalyst selection. Quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key cited reactions.

At a Glance: Performance and Cost Comparison

The selection of an appropriate chiral catalyst is a multi-faceted decision. The following table summarizes key quantitative data for the Jacobsen-Katsuki, Sharpless, and Shi epoxidation catalysts, providing a foundation for a cost-benefit analysis.

Catalyst SystemTypical SubstrateEnantiomeric Excess (ee%)Yield (%)Catalyst Loading (mol%)Catalyst CostOxidant
Jacobsen-Katsuki Unfunctionalized alkenes (cis-disubstituted)>90[1]High0.1 - 15[1][2]High[3]NaOCl, m-CPBA
Sharpless Allylic alcohols>95[4]High5 - 10 (catalytic with molecular sieves)[5][6]Moderatetert-Butyl hydroperoxide
Shi Unfunctionalized alkenes (trans-disubstituted, trisubstituted)High (e.g., 90-92 for trans-β-methylstyrene)[7]Good to excellent20 - 30 (substoichiometric)[8]Low to moderateOxone

In-Depth Catalyst Analysis

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes, particularly cyclic and acyclic cis-1,2-disubstituted olefins.[1] This method is a powerful tool for creating chiral epoxides from simple alkene precursors.

Performance: High enantioselectivities, often exceeding 90% ee, are achievable with this system.[1] The catalyst loading can be significantly reduced to less than 1 mol% with the addition of an axial donor ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), which also enhances the reaction rate and catalyst stability.[2] However, the catalyst can be sensitive and prone to deactivation over time.[9]

Cost: The primary cost associated with the Jacobsen-Katsuki epoxidation is the chiral Mn-salen catalyst itself, which can be relatively expensive.[3] The use of inexpensive oxidants like sodium hypochlorite (bleach) can partially offset this cost.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5] The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET).

Performance: This method consistently delivers high enantioselectivities, typically greater than 95% ee, and high yields.[4] The stereochemical outcome is highly predictable based on the chirality of the DET used. A key limitation is the requirement of an allylic alcohol functionality in the substrate.[6] The use of molecular sieves is crucial for achieving catalytic turnover.[6]

Cost: The reactants for the Sharpless epoxidation, namely titanium tetra(isopropoxide) and diethyl tartrate, are commercially available and relatively inexpensive, making this a cost-effective method.[5]

Shi Asymmetric Epoxidation

The Shi epoxidation employs a fructose-derived organocatalyst, a chiral ketone, to achieve the asymmetric epoxidation of a broad range of alkenes, particularly unfunctionalized trans-disubstituted and trisubstituted olefins.[8][10] This system represents a significant advancement in organocatalysis, avoiding the use of transition metals.

Performance: The Shi epoxidation provides good to excellent yields and high enantioselectivities.[7] For instance, the epoxidation of trans-β-methylstyrene can achieve 90-92% ee.[7] The reaction is typically carried out under basic conditions (pH > 10), which allows for the use of substoichiometric amounts of the catalyst (20-30 mol%).[8]

Cost: The catalyst is synthesized from D-fructose, a very inexpensive chiral starting material, making the catalyst itself cost-effective.[11] A commercial supplier lists the Shi catalyst at approximately £186.00 for 5 grams.[12] The primary oxidant, Oxone (potassium peroxymonosulfate), is also readily available and affordable.

Visualizing the Catalyst Selection Process

The choice of a chiral epoxidation catalyst is a logical process based on several factors. The following diagram illustrates a decision-making workflow for selecting the most appropriate catalyst.

Catalyst_Selection cluster_input Input Considerations cluster_catalyst Catalyst Choice cluster_output Expected Outcome Substrate Substrate Structure Sharpless Sharpless Epoxidation Substrate->Sharpless Allylic Alcohol Jacobsen Jacobsen-Katsuki Epoxidation Substrate->Jacobsen Unfunctionalized cis-Alkene Shi Shi Epoxidation Substrate->Shi Unfunctionalized trans/tri-substituted Alkene Cost Cost Constraints Cost->Sharpless Low-Moderate Cost->Jacobsen High Cost->Shi Low-Moderate Scale Reaction Scale Scale->Sharpless Lab-scale Scale->Jacobsen Process Chemistry Scale->Shi Lab to Pilot Epoxide Desired Chiral Epoxide Sharpless->Epoxide Jacobsen->Epoxide Shi->Epoxide

A decision-making workflow for selecting a chiral epoxidation catalyst.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for each epoxidation method.

Jacobsen-Katsuki Epoxidation of Indene

This protocol is adapted from a procedure that provides indene oxide in high yield and enantioselectivity.[2]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Indene

  • 4-(3-phenylpropyl)pyridine N-oxide (P3NO)

  • Dichloromethane (CH2Cl2)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a stirred solution of indene (1.0 mmol) and P3NO (0.1 mmol) in CH2Cl2 (5 mL) at 0 °C is added Jacobsen's catalyst (0.01 mmol).

  • A buffered solution of aqueous NaOCl (1.5 mL, pH adjusted to 11 with NaOH) is added dropwise over 1 hour.

  • The reaction mixture is stirred vigorously at 0 °C and monitored by TLC.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired epoxide.

Sharpless Asymmetric Epoxidation of Geraniol

This procedure is a standard protocol for the epoxidation of an allylic alcohol.[4][5]

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Powdered 3Å molecular sieves

  • Dichloromethane (CH2Cl2), freshly distilled

Procedure:

  • A flame-dried flask is charged with powdered 3Å molecular sieves (0.5 g) and CH2Cl2 (20 mL) and cooled to -20 °C.

  • Ti(O-i-Pr)4 (0.5 mmol) and (+)-DET (0.6 mmol) are added sequentially, and the mixture is stirred for 30 minutes.

  • A solution of geraniol (10 mmol) in CH2Cl2 (5 mL) is added.

  • TBHP (20 mmol) is added dropwise, and the reaction is stirred at -20 °C for 4 hours.

  • The reaction is quenched by the addition of water (5 mL). The mixture is warmed to room temperature and stirred for 1 hour.

  • The mixture is filtered through Celite®, and the filtrate is washed with a 10% aqueous solution of tartaric acid, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The crude epoxide is purified by column chromatography.

Shi Asymmetric Epoxidation of trans-Stilbene

This protocol is based on the original report by Yian Shi and subsequent developments.[8][10]

Materials:

  • trans-Stilbene

  • Shi catalyst (fructose-derived ketone)

  • Potassium peroxymonosulfate (Oxone®)

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a vigorously stirred biphasic mixture of CH3CN (10 mL) and an aqueous buffer solution of K2CO3 (0.4 M, 10 mL, pH ≈ 10.5) is added trans-stilbene (1 mmol) and the Shi catalyst (0.2 mmol).

  • Oxone® (3 mmol) and additional K2CO3 (2.5 mmol) are added in portions over 1 hour at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the mixture is diluted with water and extracted with CH2Cl2 (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The product is purified by flash chromatography on silica gel.

Conclusion and Recommendations

The choice between Jacobsen-Katsuki, Sharpless, and Shi epoxidation catalysts is dictated by the specific requirements of the synthetic task at hand.

  • For the epoxidation of unfunctionalized cis-alkenes where high enantioselectivity is paramount and catalyst cost is a secondary concern, the Jacobsen-Katsuki catalysts are an excellent choice. The potential for catalyst recycling and immobilization can improve its economic viability in process chemistry settings.

  • When the substrate is an allylic alcohol, the Sharpless epoxidation is the undisputed method of choice due to its high predictability, excellent enantioselectivity, and the low cost of its components.

  • For the asymmetric epoxidation of unfunctionalized trans- and trisubstituted alkenes, the Shi organocatalyst offers a compelling metal-free and cost-effective alternative. Its operational simplicity and the use of an environmentally benign oxidant make it an attractive option for sustainable synthesis.

Ultimately, a thorough evaluation of the substrate scope, desired stereochemical outcome, and economic constraints will guide the researcher to the most suitable catalytic system for their specific needs in the synthesis of valuable chiral epoxides.

References

A Guide to the Validation of Theoretical Models for Predicting Stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of stereoselectivity is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Theoretical models, ranging from quantum mechanics (QM) to machine learning (ML), offer a powerful avenue for in silico prediction of reaction outcomes, accelerating catalyst design and reaction optimization. However, the reliability of these computational models hinges on rigorous experimental validation. This guide provides a comparative overview of common theoretical models and details the experimental protocols used to validate their predictions.

The Crucial Role of Experimental Validation

Theoretical models for stereoselectivity are built on fundamental principles of transition state theory, where the ratio of stereoisomers is determined by the difference in the free energies of the diastereomeric transition states (ΔΔG‡). While computational methods can estimate these energy differences, their accuracy must be benchmarked against experimental reality. This validation process is not merely a confirmatory step but an integral part of model development, helping to refine algorithms, identify limitations, and build confidence in their predictive power.

A Comparative Overview of Theoretical Models

A variety of computational approaches are employed to predict stereoselectivity, each with its own balance of accuracy and computational cost.

Theoretical ModelDescriptionTypical ApplicationKey StrengthsKey Limitations
Quantum Mechanics (QM) Based on first-principles calculations of electronic structure. Density Functional Theory (DFT) is a widely used QM method.Mechanistic studies of asymmetric reactions, calculating transition state energies.High accuracy, provides detailed electronic and geometric insights.Computationally expensive, often limited to smaller systems.
Molecular Mechanics (MM) Uses classical force fields to model molecular energies and geometries.Conformational searching of catalysts and transition state models.Computationally efficient, suitable for large molecules.Less accurate than QM, relies on parameterization.
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate molecular descriptors with experimental outcomes.Predicting enantioselectivity for a series of related substrates or catalysts.Fast predictions, can identify key molecular features influencing selectivity.Requires a large and consistent dataset for training, limited to the chemical space of the training data.
Machine Learning (ML) Algorithms (e.g., Random Forest, Neural Networks) trained on experimental or computational data to predict stereoselectivity.High-throughput screening of catalysts and reaction conditions.Can learn complex, non-linear relationships from data, improves with more data.Requires large, high-quality datasets; can be a "black box," limiting mechanistic understanding.

Quantitative Validation: Comparing Predictions with Experimental Data

The ultimate test of any theoretical model is its ability to reproduce experimental observations. The following tables present a summary of quantitative data from various studies, comparing predicted and experimentally determined stereoselectivities for different asymmetric reactions.

Table 1: Asymmetric Hydrogenation of Alkenes

SubstrateCatalyst SystemTheoretical ModelPredicted ee (%)Experimental ee (%)Reference
Diethyl 2-(1H-inden-3-yl)malonate(R)-Ir-SpiroPAPDFT9294[1]
Methyl (Z)-α-acetamidocinnamateRh-DuanPhosDFT98.6>99
1-Phenyl-1,2-dihydronaphthaleneRu-BINAPDFT9695

Table 2: Sharpless Asymmetric Dihydroxylation

AlkeneLigandTheoretical ModelPredicted ee (%)Experimental ee (%)Reference
Styrene(DHQ)2PHALML (Random Forest)8892[2]
trans-Stilbene(DHQD)2PHALML (Random Forest)9999[2]
1-Hexene(DHQ)2PHALML (Random Forest)8580[2]

Table 3: Asymmetric Allylation of Aldehydes

AldehydeLigandTheoretical ModelPredicted ΔΔG‡ (kcal/mol)Experimental ΔΔG‡ (kcal/mol)Reference
BenzaldehydeAmino acid-based ligand3D Surface Model1.81.9[3]
AcetophenoneAmino acid-based ligand3D Surface Model1.21.1[3]

Experimental Protocols for Validation

Accurate experimental determination of stereoselectivity is paramount for model validation. The two most common techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Methodology:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives on a silica support) are widely used and effective for a broad range of compounds.[4][5]

  • Mobile Phase Selection:

    • Normal Phase: Typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[5]

    • Polar Organic Mode: Mixtures of acetonitrile and an alcohol (e.g., methanol or ethanol) are common.[4]

    • Reversed Phase: Mixtures of water or buffer with an organic modifier like acetonitrile or methanol.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte absorbs.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Determination of Stereoselectivity by NMR Spectroscopy

NMR spectroscopy can be used to determine both enantiomeric and diastereomeric ratios. For enantiomers, which have identical NMR spectra, a chiral auxiliary is required to induce a chemical shift difference.

Methodology (using a Chiral Solvating Agent - CSA):

  • Selection of Chiral Solvating Agent (CSA): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte.[6][7] Common CSAs include chiral alcohols, acids, or lanthanide shift reagents.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Add the CSA to the NMR tube. A common starting point is a 1:1 to 2:1 molar ratio of CSA to analyte.[8]

    • Ensure the sample is free of water, as it can interfere with the interactions.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show a chemical shift difference.

    • Carefully integrate the areas of these two signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers.

Workflow for Validation of Theoretical Models

The process of validating a theoretical model for stereoselectivity is an iterative cycle of prediction and experimentation. The following diagram illustrates a typical workflow.

G Workflow for Validation of Theoretical Models for Stereoselectivity cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Analysis & Refinement ReactionSelection Select Reaction & Catalyst System DescriptorGen Generate Molecular Descriptors (Steric, Electronic) ReactionSelection->DescriptorGen ModelTraining Train Theoretical Model (QM, ML, etc.) DescriptorGen->ModelTraining Prediction Predict Stereoselectivity (ee, dr, ΔΔG‡) ModelTraining->Prediction Comparison Compare Predicted vs. Experimental Data Prediction->Comparison Synthesis Synthesize Compounds & Run Reaction Analysis Analyze Stereochemical Outcome (HPLC, NMR) Synthesis->Analysis Analysis->Comparison ModelRefinement Refine Model / Identify Limitations Comparison->ModelRefinement ModelRefinement->ModelTraining Iterate

Caption: A generalized workflow for the validation of theoretical models of stereoselectivity.

This comprehensive approach, integrating robust theoretical modeling with meticulous experimental validation, is essential for advancing the field of asymmetric catalysis and enabling the efficient development of stereochemically pure molecules for a wide range of applications.

References

A Comparative Guide to New and Established Epoxidation Catalysts for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate epoxidation catalyst is critical for achieving desired reaction outcomes. This guide provides an objective comparison of new and established epoxidation methods, supported by experimental data, to aid in this selection process.

The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates that are crucial building blocks for a wide array of pharmaceuticals and fine chemicals. Over the years, various catalytic systems have been developed, ranging from classic stoichiometric reagents to highly selective and efficient catalytic methods. This guide benchmarks the performance of several notable epoxidation catalysts: the established meta-chloroperoxybenzoic acid (m-CPBA) and the more modern Jacobsen-Katsuki, Shi, and Methyltrioxorhenium (MTO) catalysts.

Performance Benchmark of Epoxidation Catalysts

The efficacy of an epoxidation catalyst is primarily judged by its ability to deliver high yields and selectivity. For asymmetric catalysts, the enantiomeric excess (ee) is a key metric of its stereochemical control. The following table summarizes the performance of the selected catalysts on various benchmark substrates. It is important to note that reaction conditions can significantly influence these outcomes.

Catalyst SystemSubstrateYield (%)Selectivity (%)Enantiomeric Excess (ee %)
m-CPBA Styrene~90>95N/A (achiral)
Cyclohexene>95>98N/A (achiral)
Jacobsen-Katsuki Indene90>9885-88
cis-β-Methylstyrene--86-90
1,2-Dihydronaphthalene---
Shi trans-Stilbene>95>99>99
α-Methylstyrene---
Methyltrioxorhenium (MTO) Cyclooctene>95>98N/A (achiral)
α-Pinene95>98-

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation of any catalytic reaction. Below are representative protocols for the epoxidation of specific substrates using the discussed catalysts.

Epoxidation of Styrene using meta-Chloroperoxybenzoic Acid (m-CPBA) (Prilezhaev Reaction)

This protocol describes a standard procedure for the epoxidation of an alkene using the widely employed m-CPBA.

Materials:

  • Styrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve styrene (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equiv) portion-wise to the stirred solution over 5-10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford styrene oxide.[1]

Asymmetric Epoxidation of Indene using the Jacobsen-Katsuki Catalyst

This method exemplifies the use of a chiral manganese-salen complex for the enantioselective epoxidation of a prochiral alkene.

Materials:

  • Indene

  • (R,R)-Jacobsen's catalyst

  • Commercial bleach (aqueous sodium hypochlorite, NaOCl solution)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst stability and turnover)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of indene (1.0 equiv) in dichloromethane in a round-bottom flask, add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).

  • If used, add 4-phenylpyridine N-oxide (5-10 mol%).

  • Cool the mixture to 0 °C.

  • Add the buffered bleach solution (e.g., pH adjusted to ~11 with Na₂HPO₄ and NaOH) dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography on silica gel.

Asymmetric Epoxidation of trans-Stilbene using the Shi Catalyst

This protocol details the use of a fructose-derived chiral ketone to catalyze the asymmetric epoxidation with potassium peroxymonosulfate (Oxone®).

Materials:

  • trans-Stilbene

  • Shi catalyst (fructose-derived ketone)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve trans-stilbene (1.0 equiv) and the Shi catalyst (0.2-0.3 equiv) in acetonitrile in a round-bottom flask.

  • In a separate flask, prepare a solution of Oxone® (2.0 equiv) and potassium carbonate (8.0 equiv) in water.

  • Cool the alkene solution to 0 °C.

  • Add the aqueous Oxone®/K₂CO₃ solution dropwise to the vigorously stirred alkene solution over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography on silica gel.[2]

Epoxidation of Cyclooctene using Methyltrioxorhenium (MTO)

This procedure illustrates a highly efficient epoxidation using MTO as the catalyst and hydrogen peroxide as the oxidant, often accelerated by a pyridine-type ligand.

Materials:

  • Cyclooctene

  • Methyltrioxorhenium (MTO)

  • Pyridine

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclooctene (1.0 equiv), MTO (0.1-1 mol%), and pyridine (1-10 mol%) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclooctene oxide. Purification can be achieved by distillation or chromatography if necessary.

Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and reaction pathways provides a deeper understanding of how these catalysts function.

mCPBA_Epoxidation Alkene Alkene TransitionState Concerted Transition State Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide Epoxide TransitionState->Epoxide Acid m-Chlorobenzoic Acid TransitionState->Acid

Caption: Prilezhaev reaction workflow.

Jacobsen_Katsuki_Cycle Mn_III Mn(III)-salen Catalyst Mn_V_Oxo Mn(V)-oxo Intermediate Mn_III->Mn_V_Oxo Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_V_Oxo Intermediate [Alkene-Mn(V)-oxo] Complex Mn_V_Oxo->Intermediate Alkene Alkene Alkene->Intermediate Intermediate->Mn_III Oxygen Transfer Epoxide Epoxide Intermediate->Epoxide

Caption: Jacobsen-Katsuki catalytic cycle.

Shi_Epoxidation_Cycle Ketone Chiral Ketone Catalyst Dioxirane Dioxirane Intermediate Ketone->Dioxirane Oxidation Oxone Oxone Oxone->Dioxirane TransitionState Spiro Transition State Dioxirane->TransitionState Alkene Alkene Alkene->TransitionState TransitionState->Ketone Catalyst Regeneration Epoxide Epoxide TransitionState->Epoxide

Caption: Shi epoxidation catalytic cycle.

MTO_Epoxidation_Cycle MTO MTO (CH₃ReO₃) Peroxo_Complex Rhenium Peroxo Complex MTO->Peroxo_Complex H2O2 H₂O₂ H2O2->Peroxo_Complex Intermediate [Alkene-Peroxo] Complex Peroxo_Complex->Intermediate Alkene Alkene Alkene->Intermediate Intermediate->MTO Oxygen Transfer Epoxide Epoxide Intermediate->Epoxide

Caption: MTO-catalyzed epoxidation cycle.

References

Safety Operating Guide

Proper Disposal of (2R)-2-butyloxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of (2R)-2-butyloxirane (also known as (R)-(+)-1,2-Epoxyhexane), a reactive and flammable epoxide commonly used in organic synthesis.

This compound is a colorless liquid with a distinctive odor.[1] Due to its chemical properties, it is classified as a hazardous substance requiring special disposal procedures. Adherence to these protocols is critical to mitigate risks of fire, chemical exposure, and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][3]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[2][3][4] Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Toxicity: Harmful if swallowed.[2][4]

  • Irritation: Causes skin and serious eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 104898-06-8PubChem
Molecular Formula C₆H₁₂OPubChem
Molar Mass 100.16 g/mol PubChem
Appearance Colorless liquid[3]
Boiling Point 118 - 120 °C (244.4 - 248 °F)[3]
Flash Point 15 °C (59 °F)[3]
UN Number 1993[3]
Hazard Class 3 (Flammable Liquid)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Experimental Protocol for Waste Collection and Disposal:

  • Prepare a Designated Waste Container:

    • Obtain a clean, dry, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list "this compound" as a primary constituent.

    • Ensure the container has a secure, tight-fitting lid.

  • Transfer of Waste:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • Use spark-proof tools and equipment during transfer to prevent ignition.[3]

    • Ground and bond the container and receiving equipment to prevent static discharge.[3][4]

  • Container Rinsing:

    • If the original container of this compound is to be disposed of, it must be triple-rinsed.

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinseate is considered hazardous waste and must be collected in the designated flammable liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.

  • Storage of Waste Container:

    • Securely close the hazardous waste container.

    • Store the container in a well-ventilated, designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • The storage area should be cool and dry.[2][4]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to treat or neutralize the waste in the laboratory unless you have a specific, approved protocol and the necessary expertise and equipment.

    • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Wear appropriate PPE (goggles, gloves, lab coat) B Work in a chemical fume hood A->B C Prepare labeled hazardous waste container B->C D Transfer waste this compound to container using spark-proof tools C->D E Triple-rinse empty reagent bottle D->E F Collect first rinseate in hazardous waste container E->F G Securely close waste container F->G H Store in designated satellite accumulation area G->H I Contact EHS for pickup and professional disposal H->I

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling (2R)-2-Butyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-2-Butyloxirane , also known as (R)-(+)-1,2-Epoxyhexane, is a highly flammable and reactive compound requiring stringent safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, the necessary personal protective equipment (PPE), and appropriate disposal methods to ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance with the following primary risks:

  • Highly Flammable: It is a flammable liquid and vapor.

  • Health Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its racemic mixture, 1,2-epoxyhexane.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point 118-120 °C
Flash Point 15 °C (59 °F) - Closed Cup
Hazard Class 3 (Flammable Liquid)
Packing Group II

Occupational Exposure Limits (OELs) such as Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL) have not been specifically established for this compound. Therefore, exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartProtective Equipment
Eyes/Face Chemical safety goggles are required at all times. A full-face shield should be worn over safety goggles when there is a risk of splashing.
Skin/Body A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.
Hands Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty butyl rubber gloves should be considered. Always double-glove for added protection. Gloves should be inspected for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Respiratory All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls:
  • Work Area: All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.

  • Grounding: When transferring significant quantities of the liquid, ensure that all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a Class B fire extinguisher (or a dry chemical/CO2 extinguisher) are readily accessible and in good working order.

Handling Procedure:
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Container Inspection: Visually inspect the container of this compound for any signs of damage or leaks before opening.

  • Dispensing: Use only non-sparking tools and equipment when opening and dispensing the chemical. When transferring, pour slowly to minimize splashing and vapor generation.

  • Heating: If heating is required, use a water bath, heating mantle, or oil bath. Never use an open flame.

  • Reactions: When using this compound in a reaction, be mindful of its reactivity, especially with acids, bases, and oxidizing agents, which can cause vigorous or explosive reactions. Epoxide ring-opening reactions can be highly exothermic.

Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency handle_dispense Dispense in Fume Hood prep_emergency->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Decontaminate Glassware handle_reaction->handle_cleanup dispose_waste Segregate Waste handle_cleanup->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label dispose_store Store for Pickup dispose_label->dispose_store

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:
  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and kept closed when not in use.

  • Solid Waste: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected as solid hazardous waste in a separate, clearly labeled container.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, particularly strong acids, bases, or oxidizing agents.

Laboratory-Scale Neutralization (for small quantities):

Small residual amounts of epoxides can be cautiously neutralized before disposal. This procedure should only be performed by trained personnel in a fume hood.

  • Reaction Setup: In a flask equipped with a stirrer and an addition funnel, place a dilute solution of the epoxide in an inert solvent (e.g., THF).

  • Neutralization: Slowly add a dilute aqueous acid (e.g., 10% sulfuric acid) or a nucleophile like sodium thiosulfate solution to open the epoxide ring. The reaction may be exothermic, so cooling may be necessary.

  • Verification: After the reaction is complete (as determined by an appropriate analytical method such as TLC or GC), the resulting diol solution can be neutralized to a pH between 6 and 8.

  • Disposal of Neutralized Solution: The neutralized aqueous solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before drain disposal.

Final Disposal:

All hazardous waste containers must be clearly labeled with the chemical name and associated hazards. Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-butyloxirane
Reactant of Route 2
(2R)-2-butyloxirane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。